Product packaging for S-Ethyl-CoA(Cat. No.:CAS No. 70019-68-0)

S-Ethyl-CoA

Cat. No.: B1205947
CAS No.: 70019-68-0
M. Wt: 795.6 g/mol
InChI Key: YGTAAWZKDDQUQN-ZSJPKINUSA-N
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Description

Ethyl-coenzyme A (CAS 70019-68-0) is a coenzyme A derivative where an ethyl group is linked to the sulfhydryl moiety of coenzyme A via a thioester bond . This structure is analogous to the fundamental metabolite Acetyl-coenzyme A, which is a central molecule participating in numerous biochemical reactions in protein, carbohydrate, and lipid metabolism . Coenzyme A and its derivatives function as crucial acyl group carriers in enzymatic reactions . The discovery of coenzyme A by Fritz Lipmann, for which he was awarded a Nobel Prize, was a breakthrough in understanding cellular respiration and metabolism . While Acetyl-CoA is well-studied for its role in delivering acetyl groups to the citric acid cycle (Krebs cycle) for energy production , Ethyl-coenzyme A is a specialized analog that may be used in research to study enzyme mechanisms, metabolic pathways, and the function of CoA-dependent enzymes. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H40N7O16P3S B1205947 S-Ethyl-CoA CAS No. 70019-68-0

Properties

CAS No.

70019-68-0

Molecular Formula

C23H40N7O16P3S

Molecular Weight

795.6 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-ethylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C23H40N7O16P3S/c1-4-50-8-7-25-14(31)5-6-26-21(34)18(33)23(2,3)10-43-49(40,41)46-48(38,39)42-9-13-17(45-47(35,36)37)16(32)22(44-13)30-12-29-15-19(24)27-11-28-20(15)30/h11-13,16-18,22,32-33H,4-10H2,1-3H3,(H,25,31)(H,26,34)(H,38,39)(H,40,41)(H2,24,27,28)(H2,35,36,37)/t13-,16-,17-,18+,22-/m1/s1

InChI Key

YGTAAWZKDDQUQN-ZSJPKINUSA-N

Isomeric SMILES

CCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

ethyl-coenzyme A
S-ethyl-CoA
S-ethyl-coenzyme A

Origin of Product

United States

Foundational & Exploratory

S-Ethyl-CoA structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Ethyl Coenzyme A (S-Ethyl-CoA) is a vital intermediate in various metabolic pathways, serving as an ethyl group donor and playing a role in the biosynthesis of essential biomolecules. This document provides an in-depth technical overview of the structure, chemical properties, and relevant experimental methodologies pertaining to this compound. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in this important acyl-CoA thioester.

Chemical Structure and Properties

This compound is an acyl-coenzyme A derivative characterized by an ethyl group attached to the sulfur atom of the coenzyme A molecule.

Chemical Structure

The structure of this compound consists of an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety linked to a pantothenic acid unit, which is in turn connected to a β-mercaptoethylamine group. The ethyl group is attached to the terminal thiol of the β-mercaptoethylamine via a thioester bond.

S_Ethyl_CoA_Structure cluster_Adenosine Adenosine 3',5'-bisphosphate cluster_PantothenicAcid Pantothenic Acid cluster_Cysteamine Cysteamine cluster_Ethyl_group Ethyl Group Adenine Adenine Ribose Ribose Adenine->Ribose β-N9-glycosidic bond Phosphate1 Phosphate1 Ribose->Phosphate1 5'-ester Phosphate2 Phosphate2 Ribose->Phosphate2 3'-ester Diphosphate Diphosphate Phosphate1->Diphosphate pyrophosphate linkage Pantoic_acid Pantoic_acid beta_Alanine beta_Alanine Pantoic_acid->beta_Alanine amide bond Cysteamine_moiety Cysteamine_moiety beta_Alanine->Cysteamine_moiety amide bond Sulfur Sulfur Cysteamine_moiety->Sulfur Ethyl Ethyl Sulfur->Ethyl thioester bond Diphosphate->Pantoic_acid

Figure 1: Structural components of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C23H40N7O16P3S[1][2]
Molecular Weight 795.58 g/mol (free acid)[1][2]
Exact Mass 795.15 g/mol (free acid)[2]
CAS Number 70019-68-0[3]
Appearance Clear aqueous solution, colorless to slightly yellow[2]
Purity ≥ 95% (by HPLC)[1][2]
pH (in solution) 7.5 ± 0.5[2]
Storage Conditions -20 °C[2]
Spectroscopic Properties λmax: 260 nm (in Tris-HCl, pH 7.5)[2]
Molar Extinction Coefficient (ε) at 260 nm: 16.0 L mmol⁻¹ cm⁻¹[2]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. Below are representative protocols for each approach.

This method involves the activation of propionic acid with ethylchloroformate to form a mixed anhydride (B1165640), which then reacts with Coenzyme A.

Materials:

  • Propionic anhydride

  • Coenzyme A (free acid)

  • Triethylamine (B128534) (TEA)

  • Ethylchloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, 0.5 M

  • Dry ice/acetone bath

  • Standard laboratory glassware

Procedure:

  • Dissolve propionic anhydride (2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -15°C using a dry ice/acetone bath.

  • Add triethylamine (2 equivalents) dropwise while stirring.

  • Slowly add ethylchloroformate (2 equivalents) to the reaction mixture and stir for 30 minutes at -15°C to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A (1 equivalent) in 0.5 M NaHCO₃ solution.

  • Slowly add the Coenzyme A solution to the mixed anhydride solution with vigorous stirring, maintaining the temperature at -15°C.

  • Allow the reaction to proceed for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

  • The crude this compound solution is then ready for purification.

This method utilizes an acyl-CoA synthetase (ligase) to catalyze the formation of this compound from propionate (B1217596) and Coenzyme A.

Materials:

  • Propionic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • A suitable short-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available equivalent)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM Coenzyme A

    • 10 mM Propionic acid

    • 1 mM DTT

  • Add the acyl-CoA synthetase to the reaction mixture to a final concentration of 1-5 µM.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC to observe the formation of this compound and the consumption of Coenzyme A.

  • Once the reaction is complete, the enzyme can be removed by ultrafiltration or the entire mixture can be subjected to purification.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_purification Purification Propionic_anhydride Propionic Anhydride Mixed_Anhydride Mixed Anhydride Intermediate Propionic_anhydride->Mixed_Anhydride Ethylchloroformate Ethylchloroformate Ethylchloroformate->Mixed_Anhydride Crude_SEtCoA_chem Crude this compound Mixed_Anhydride->Crude_SEtCoA_chem CoA_chem Coenzyme A CoA_chem->Crude_SEtCoA_chem Purification Purification Crude_SEtCoA_chem->Purification Propionate Propionate Crude_SEtCoA_enz Crude this compound Propionate->Crude_SEtCoA_enz CoA_enz Coenzyme A CoA_enz->Crude_SEtCoA_enz ATP ATP Acyl_CoA_Synthetase Acyl-CoA Synthetase ATP->Acyl_CoA_Synthetase Acyl_CoA_Synthetase->Crude_SEtCoA_enz catalysis Crude_SEtCoA_enz->Purification SPE Solid-Phase Extraction HPLC_purify Preparative HPLC SPE->HPLC_purify Pure_SEtCoA Pure this compound HPLC_purify->Pure_SEtCoA

Figure 2: General workflow for the synthesis and purification of this compound.
Purification of this compound

Purification of this compound from the crude reaction mixture is typically achieved by a combination of solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC).

Materials:

Procedure:

  • Condition the C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.

  • Equilibrate the cartridge with 10 mL of the ammonium acetate buffer.

  • Load the crude this compound reaction mixture onto the cartridge.

  • Wash the cartridge with 10 mL of the ammonium acetate buffer to remove salts and other polar impurities.

  • Elute the this compound with a stepwise gradient of methanol in the ammonium acetate buffer (e.g., 20%, 50%, and 80% methanol). Collect fractions at each step.

  • Analyze the fractions by analytical HPLC to identify those containing this compound.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 250 x 21.2 mm, 10 µm particle size)

Mobile Phase:

  • Solvent A: 50 mM Ammonium acetate, pH 5.0

  • Solvent B: Acetonitrile

Procedure:

  • Pool the SPE fractions containing this compound and concentrate under reduced pressure.

  • Redissolve the concentrated sample in a minimal volume of Solvent A.

  • Inject the sample onto the preparative HPLC column.

  • Elute with a linear gradient of Solvent B (e.g., 5% to 50% Solvent B over 30 minutes) at a flow rate of 10-20 mL/min.

  • Monitor the elution at 260 nm.

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain pure this compound as a powder.

Analytical Methods

Instrumentation:

  • Analytical HPLC system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

Mobile Phase:

Procedure:

  • Equilibrate the column with 95% Solvent A and 5% Solvent B.

  • Inject 10-20 µL of the sample.

  • Elute with a linear gradient of Solvent B (e.g., 5% to 50% over 20 minutes) at a flow rate of 1 mL/min.

  • Monitor the absorbance at 260 nm. The retention time of this compound will need to be determined using a standard.

Mass spectrometry is a powerful tool for the confirmation of the identity and purity of this compound.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) coupled to an HPLC system.

Expected Fragmentation Pattern: Upon collision-induced dissociation (CID), acyl-CoAs typically exhibit characteristic fragmentation patterns. For this compound ([M+H]⁺ ≈ 796.6), key expected fragments include:

  • A fragment corresponding to the loss of the ethyl-thio group.

  • A fragment representing the phosphopantetheine moiety.

  • The adenosine 3'-phosphate 5'-diphosphate fragment.

Metabolic Significance

This compound is a key intermediate in the ethylmalonyl-CoA pathway , an alternative route for acetyl-CoA assimilation found in some bacteria. This pathway is crucial for the metabolism of C1 and C2 compounds.

Ethylmalonyl_CoA_Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA S-Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA + CO2 + NADPH MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA Mesaconyl-CoA MethylsuccinylCoA->MesaconylCoA MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA Malate Malate Glyoxylate->Malate SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA + CO2 + ATP SuccinylCoA->Malate TCA Cycle Pyruvate Pyruvate Malate->Pyruvate

References

The Enigmatic Role of S-Ethyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Ethyl Coenzyme A (S-Ethyl-CoA) is a short-chain acyl-CoA thioester whose metabolic significance is gradually coming to light, particularly within the context of alternative carbon metabolism pathways. While not as ubiquitously recognized as its close relative, acetyl-CoA, emerging evidence suggests this compound plays a key role as an intermediate in the ethylmalonyl-CoA pathway, a vital route for acetyl-CoA assimilation in various bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular metabolism, detailing its synthesis, degradation, and the key enzymatic players involved. This document also collates available quantitative data and outlines relevant experimental protocols to facilitate further research into this intriguing molecule and its potential as a target for drug development.

Introduction to this compound

This compound is a thioester molecule where an ethyl group is linked to the sulfhydryl group of Coenzyme A. While commercially available for research purposes, its endogenous roles have been less explored compared to other acyl-CoAs.[1][2] Recent studies have implicated this compound and its derivatives as crucial intermediates in specialized metabolic pathways, most notably the ethylmalonyl-CoA pathway.

Synthesis of this compound and its Derivatives

The primary route for the synthesis of ethyl-acyl-CoA derivatives is through the ethylmalonyl-CoA pathway, which serves as an alternative to the glyoxylate (B1226380) cycle for the assimilation of two-carbon compounds in some microorganisms.[3][4][5][6]

A key step in this pathway is the conversion of butyryl-CoA to crotonyl-CoA, catalyzed by butyryl-CoA dehydrogenase .[7][8] This sets the stage for the formation of ethyl-containing CoA esters.

The central reaction leading to the formation of an ethyl-branched intermediate is the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA, a reaction catalyzed by the enzyme crotonyl-CoA carboxylase/reductase (Ccr) .[1][9][10] This enzyme utilizes NADPH and CO2 in this unique carboxylation reaction.[1]

While the direct synthesis of this compound from ethanol (B145695) or other precursors is not yet fully elucidated, it is hypothesized to be a potential intermediate in the formation of butyryl-CoA or other related short-chain acyl-CoAs, particularly in organisms with active butyrate (B1204436) metabolism.

Degradation of this compound Derivatives

The degradation of ethyl-branched CoA esters is primarily managed by the enzyme ethylmalonyl-CoA decarboxylase . This enzyme catalyzes the conversion of ethylmalonyl-CoA to butyryl-CoA and CO2, effectively removing the carboxyl group introduced by Ccr.[11][12] This "metabolite proofreading" function is crucial for preventing the accumulation of potentially toxic intermediates.[12]

Metabolic Pathways Involving this compound Derivatives

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is the most well-characterized metabolic network involving this compound derivatives. This pathway is essential for bacteria that lack a functional glyoxylate cycle, enabling them to grow on C2 compounds like acetate.[3][5][6][13] The pathway's intermediates include crotonyl-CoA, (2S)-ethylmalonyl-CoA, and methylsuccinyl-CoA.[3][5]

Below is a diagram illustrating the core reactions of the ethylmalonyl-CoA pathway.

Ethylmalonyl_CoA_Pathway Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA thiolase Hydroxybutyryl_CoA (S)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA reductase Crotonyl_CoA Crotonyl-CoA Hydroxybutyryl_CoA->Crotonyl_CoA dehydratase Ethylmalonyl_CoA (2S)-Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA Crotonyl-CoA carboxylase/reductase (Ccr) Methylsuccinyl_CoA (2S)-Methylsuccinyl-CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA mutase Mesaconyl_CoA Mesaconyl-C1-CoA Methylsuccinyl_CoA->Mesaconyl_CoA dehydrogenase Methylmalyl_CoA (2R,3S)-β-Methylmalyl-CoA Mesaconyl_CoA->Methylmalyl_CoA hydratase Glyoxylate Glyoxylate Methylmalyl_CoA->Glyoxylate lyase Propionyl_CoA Propionyl-CoA Methylmalyl_CoA->Propionyl_CoA lyase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA carboxylase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Core reactions of the Ethylmalonyl-CoA Pathway.

Quantitative Data

Quantitative data on this compound metabolism is sparse. However, kinetic parameters for some of the key enzymes in the broader ethylmalonyl-CoA pathway have been determined.

EnzymeSubstrateKm (µM)Vmax (U/mg)OrganismReference
Crotonyl-CoA Carboxylase/ReductaseCrotonyl-CoA21 ± 2103 ± 3 s⁻¹Rhodobacter sphaeroides[2]
NADPH37 ± 4Rhodobacter sphaeroides[2]
CO290 ± 10Rhodobacter sphaeroides[2]
Butyryl-CoA DehydrogenaseButyryl-CoA-7 U/mgClostridium kluyveri[7]

Experimental Protocols

Detection and Quantification of Short-Chain Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of short-chain acyl-CoAs, including this compound.[4][14][15]

Sample Preparation:

  • Cell Lysis: Rapidly quench metabolic activity by harvesting cells into a cold solvent mixture, such as acetonitrile/methanol/water.

  • Protein Precipitation: Precipitate proteins using an agent like 5-sulfosalicylic acid (SSA).[4]

  • Extraction: Extract the acyl-CoAs from the supernatant. Solid-phase extraction (SPE) can be used for cleanup, but care must be taken to avoid loss of short-chain species.[4]

  • Internal Standard: Spike samples with a suitable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA (e.g., C15:0-CoA), for accurate quantification.[15]

LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography. An ion-pairing agent, such as tributylamine, is often included in the mobile phase to improve retention of the polar CoA molecules.

  • Mass Spectrometry: Detect the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode. Monitor for specific precursor-to-product ion transitions for each analyte. For this compound, this would involve monitoring the transition from the protonated molecular ion to a characteristic fragment ion.

The following diagram outlines a general workflow for the analysis of short-chain acyl-CoAs.

Acyl_CoA_Analysis_Workflow Start Cell/Tissue Sample Quenching Metabolic Quenching (e.g., cold solvent) Start->Quenching Lysis Cell Lysis & Protein Precipitation (e.g., with SSA) Quenching->Lysis Extraction Supernatant Extraction Lysis->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct Injection SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis End Results Data_Analysis->End

References

S-Ethyl-CoA as a Coenzyme A Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a central molecule in cellular metabolism, acting as a carrier for acyl groups in a vast array of biochemical reactions. Its thioester linkage provides the energy required for numerous enzymatic transformations, including the Krebs cycle, fatty acid metabolism, and the synthesis of various cellular components. Analogs of Coenzyme A, such as S-Ethyl-CoA, are invaluable tools for studying the mechanisms of CoA-dependent enzymes and for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, summarizing its properties, potential enzymatic interactions, and methodologies for its study.

Physicochemical Properties of this compound

This compound is a synthetic analog of Coenzyme A where the reactive thiol group is modified with an ethyl group. This modification alters its chemical reactivity and its ability to participate in enzymatic reactions. The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula (free acid) C23H40N7O16P3S[1]
Molecular Weight (free acid) 795.58 g/mol [1][]
Exact Mass (free acid) 795.15 g/mol [1]
Purity (via HPLC) ≥ 95%[1][]
Appearance Clear aqueous solution[]
Form Solution in water[1]
Color Colorless to slightly yellow[1]
Concentration 10 mM - 11 mM[1]
pH 7.5 ±0.5[1]
Spectroscopic Properties (λmax) 260 nm[1]
Molar Extinction Coefficient (ε) 16.0 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)[1]
Storage Conditions -20 °C[1]
Shelf Life 12 months from date of delivery[1]

Synthesis of this compound

Conceptual Synthesis Workflow

SEthylCoASynthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Ligation Ethyl_Thioester Ethyl Thioester Precursor (e.g., S-ethyl thioacetate) Ligase CoA Ligase (e.g., MatB) Ethyl_Thioester->Ligase Substrate CoA Coenzyme A CoA->Ligase Substrate SEthylCoA This compound Ligase->SEthylCoA Catalysis

Caption: Conceptual workflow for the chemo-enzymatic synthesis of this compound.

Potential Enzymatic Interactions of this compound

The ethyl modification of the thiol group in this compound is expected to significantly impact its interaction with CoA-dependent enzymes. It may act as a substrate, an inhibitor, or a metabolic probe depending on the specific enzyme and reaction.

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA.[4] Given that this compound is an analog of the natural substrate, it is plausible that it could act as a competitive inhibitor of ACC.

Carnitine Palmitoyltransferase (CPT)

Carnitine palmitoyltransferase I (CPT-I) is a key enzyme in fatty acid oxidation, facilitating the transport of long-chain fatty acids into the mitochondria.[5] The interaction of CPT enzymes with their substrates is influenced by the acyl-CoA chain length.[6] this compound, with its short ethyl group, may interact with CPT, potentially as a weak substrate or inhibitor.

Fatty Acid Synthase (FAS)

Fatty acid synthase is a multi-enzyme complex that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA.[7] Inhibitors of FAS are of interest as potential antimicrobial and anticancer agents.[8] this compound could potentially act as an inhibitor of FAS by competing with acetyl-CoA for binding to the enzyme complex.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not widely published. However, standard enzymatic assays for enzymes that utilize short-chain acyl-CoAs can be adapted to study the effects of this compound.

General Enzymatic Assay Workflow

EnzymaticAssayWorkflow Start Prepare Reaction Mixture (Buffer, Enzyme, Co-substrates) Incubate Pre-incubate at Optimal Temperature Start->Incubate Initiate Initiate Reaction with This compound or Natural Substrate Incubate->Initiate Monitor Monitor Reaction Progress (e.g., Spectrophotometry, HPLC) Initiate->Monitor Analyze Data Analysis (Determine Kinetic Parameters) Monitor->Analyze

Caption: A general workflow for an enzymatic assay to study this compound.

Example: Coupled Spectrophotometric Assay for Acyl-CoA Carboxylase

This protocol is adapted from a standard assay for acetyl-CoA carboxylase and can be used to investigate the inhibitory potential of this compound.[4]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.6), 5 mM MgCl₂, 3 mM ATP, 1 mM NADH, 0.3 mg/ml BSA, 50 mM NaHCO₃, 0.5 mM phosphoenolpyruvate, ~5 units of pyruvate (B1213749) kinase, and ~7 units of lactate (B86563) dehydrogenase.

  • Enzyme Addition: Add a known amount of purified acyl-CoA carboxylase to the reaction mixture.

  • Inhibitor/Substrate Addition: For inhibition studies, add varying concentrations of this compound. To determine kinetic parameters for the natural substrate, add varying concentrations of acetyl-CoA.

  • Initiation and Monitoring: Initiate the reaction by adding the acyl-CoA substrate. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve. For inhibition studies, plot the reaction velocity against the this compound concentration to determine the IC₅₀ or Kᵢ. For substrate kinetics, plot the reaction velocity against the acetyl-CoA concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Role in Metabolic Pathways and Drug Development

This compound is a crucial molecule in various metabolic pathways, acting as a coenzyme for the biosynthesis of essential biomolecules like lipids and amino acids.[] It is also vital for the production of acetylcholine, playing a significant role in neurological processes.[]

The ethylmalonyl-CoA pathway is a metabolic route for the assimilation of C2 compounds in some bacteria.[9] While this compound is not a direct intermediate in this pathway, the study of related ethyl-substituted CoA thioesters provides a basis for understanding how such analogs are handled by metabolic enzymes.

In the context of drug development, Coenzyme A analogs are valuable for several reasons:

  • Enzyme Inhibition Studies: They can be used to probe the active sites of CoA-dependent enzymes and to develop specific inhibitors.

  • Mechanistic Probes: By modifying the reactive thioester, analogs like this compound can help elucidate the catalytic mechanisms of enzymes.

  • Drug Screening: this compound could be used in high-throughput screening assays to identify compounds that modulate the activity of enzymes involved in acyl-CoA metabolism.[10]

Signaling Pathway Illustration

MetabolicSignaling cluster_metabolism Cellular Metabolism cluster_drug_target Potential Drug Target AcetylCoA Acetyl-CoA FattyAcid_Synth Fatty Acid Synthesis AcetylCoA->FattyAcid_Synth TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle TargetEnzyme Acyl-CoA Utilizing Enzyme AcetylCoA->TargetEnzyme Natural Substrate SEthylCoA This compound (Analog) SEthylCoA->TargetEnzyme Competitive Inhibitor / Probe

Caption: this compound as a competitive inhibitor in metabolic pathways.

Conclusion

This compound serves as a valuable, albeit under-characterized, Coenzyme A analog for biochemical and pharmacological research. Its ethyl-modified thiol group makes it a potential tool for investigating the structure and function of a wide range of acyl-CoA utilizing enzymes. While specific kinetic data and detailed experimental protocols are currently scarce in the literature, the information presented in this guide provides a solid foundation for researchers to design and execute experiments aimed at elucidating the role of this compound in various biological systems. Further research into the enzymatic interactions and metabolic fate of this compound will undoubtedly contribute to our understanding of Coenzyme A metabolism and may pave the way for the development of novel therapeutic agents.

References

Whitepaper: Biosynthesis of S-Ethyl-CoA—A Technical Guide to Engineered and In Vitro Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

S-Ethyl coenzyme A (S-Ethyl-CoA) is a thioester of coenzyme A that serves as a crucial intermediate and building block in various biotechnological and pharmaceutical applications. Unlike its close analogues such as acetyl-CoA and propionyl-CoA, a dedicated natural biosynthetic pathway for this compound has not been identified. This technical guide provides an in-depth overview of the current understanding and potential strategies for the biosynthesis of this compound. The focus is on engineered in vivo pathways and in vitro chemo-enzymatic synthesis routes. This document summarizes quantitative data from analogous acyl-CoA production systems, details relevant experimental protocols, and provides conceptual diagrams for the proposed synthetic pathways.

Introduction: The Absence of a Natural this compound Biosynthesis Pathway

Coenzyme A (CoA) and its thioester derivatives are central molecules in the metabolism of all known organisms, playing critical roles in the citric acid cycle, fatty acid biosynthesis and degradation, and the synthesis of numerous secondary metabolites.[1] While pathways for the biosynthesis of short-chain acyl-CoAs like acetyl-CoA, propionyl-CoA, and butyryl-CoA are well-characterized, extensive literature review reveals no evidence of a naturally occurring, dedicated biosynthetic pathway for this compound. The ethylmalonyl-CoA pathway, a known metabolic route, is involved in acetyl-CoA assimilation and should not be confused with a direct synthesis pathway for this compound. Consequently, the production of this compound for research and industrial purposes relies on engineered biological systems or in vitro chemical and enzymatic synthesis.

Engineered In Vivo Biosynthesis of this compound: Hypothetical Pathways

The creation of a novel biosynthetic pathway for this compound within a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, represents a promising approach for sustainable production. This strategy involves the heterologous expression of enzymes capable of converting a suitable ethyl-group donor and Coenzyme A into this compound. The promiscuous nature of certain acyl-CoA synthetases and ligases offers a foundation for designing such pathways.[2][3]

Pathway 1: Synthesis from Ethanol (B145695) via a Promiscuous Acyl-CoA Synthetase

A plausible route for this compound production involves a two-step conversion of ethanol, a readily available and inexpensive substrate. This pathway leverages the activity of an alcohol dehydrogenase and a promiscuous acyl-CoA synthetase.

  • Ethanol to Ethanal (Acetaldehyde): An alcohol dehydrogenase (ADH) oxidizes ethanol to ethanal.

  • Ethanal to this compound: A promiscuous acyl-CoA synthetase could potentially catalyze the ligation of ethanal and Coenzyme A to form this compound. However, the direct conversion of an aldehyde to an acyl-CoA is not a typical reaction for this enzyme class. A more likely enzymatic step would be the conversion of an ethyl-donor carboxylic acid.

A more direct enzymatic approach would involve an acyl-CoA synthetase that can directly activate an ethyl donor. While acetyl-CoA synthetase (ACS) has exquisite specificity for acetate (B1210297), some studies have shown that it can accept other short-chain carboxylic acids as substrates, albeit with lower efficiency.[4][5] Rational mutagenesis of the carboxylate binding pocket of ACS has been shown to switch its specificity to longer linear or branched-chain carboxylates, suggesting that engineering an "ethyl-CoA synthetase" is feasible.[6]

Proposed Engineered Pathway from an Ethyl-Group Donor:

Engineered this compound Pathway 1 Ethyl_Source Ethyl-group Donor (e.g., Propionate (B1217596) Analogue) Enzyme Engineered Acyl-CoA Synthetase Ethyl_Source->Enzyme ATP, CoA-SH S_Ethyl_CoA This compound Enzyme->S_Ethyl_CoA AMP, PPi

Caption: Proposed enzymatic synthesis of this compound using an engineered acyl-CoA synthetase.

Pathway 2: Leveraging Propionyl-CoA Synthetase Activity

The enzyme propionyl-CoA synthetase (PrpE) is known to activate propionate to propionyl-CoA. Studies on the substrate specificity of PrpE from Salmonella enterica have shown that it can also activate other short-chain carboxylic acids like acetate and butyrate, although less efficiently than propionate.[7] It is conceivable that PrpE or a mutated variant could accept an ethyl-group donor as a substrate.

Engineered this compound Pathway 2 Propionate_Analogue Ethyl-group Donor (Propionate Analogue) PrpE Propionyl-CoA Synthetase (PrpE) or mutant Propionate_Analogue->PrpE ATP, CoA-SH S_Ethyl_CoA This compound PrpE->S_Ethyl_CoA AMP, PPi

Caption: Hypothetical this compound synthesis via a promiscuous or engineered Propionyl-CoA Synthetase.

In Vitro Synthesis of this compound

For applications requiring high-purity this compound without the complexities of in vivo production, in vitro synthesis offers a robust alternative. Both purely chemical and chemo-enzymatic methods have been successfully employed for the synthesis of various acyl-CoAs and can be adapted for this compound.[1][8]

Chemo-enzymatic Synthesis

A powerful strategy combines chemical synthesis of a precursor with enzymatic ligation to Coenzyme A. This approach can offer high yields and specificity.

Workflow for Chemo-enzymatic Synthesis:

Chemo-enzymatic this compound Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Reaction cluster_purification Purification Ethyl_Source Ethyl-group Donor (e.g., Ethyl Carboxylic Acid) Activated_Ethyl Activated Ethyl Intermediate (e.g., Ethyl Anhydride) Ethyl_Source->Activated_Ethyl Activating Agent (e.g., ECF, CDI) S_Ethyl_CoA This compound Activated_Ethyl->S_Ethyl_CoA Spontaneous or Enzyme-catalyzed CoA_SH Coenzyme A (CoA-SH) CoA_SH->S_Ethyl_CoA HPLC High-Performance Liquid Chromatography (HPLC) S_Ethyl_CoA->HPLC

Caption: General workflow for the chemo-enzymatic synthesis of this compound.

Quantitative Data for Analogous Acyl-CoA Synthesis

While specific quantitative data for this compound biosynthesis is not available, data from the synthesis of other short-chain acyl-CoAs can provide valuable benchmarks.

Acyl-CoA ProductSynthesis MethodHost Organism/SystemTiter/YieldReference
Propionyl-CoAPrpE from PropionateS. cerevisiae4-9 µM[5]
n-Butyryl-CoAn-Butanol PathwayS. cerevisiae~6 µM[5]
Malonyl-CoAMatB LigationIn Vitro95% Yield[1]
Methylmalonyl-CoAMatB LigationIn Vitro92% Yield[1]
Various Acyl-CoAsChemical (CDI/ECF)In Vitro40-75% Yield[1][8]

Experimental Protocols

The following are adapted protocols for the synthesis and analysis of this compound based on established methods for other acyl-CoAs.

Protocol for In Vitro Enzymatic Synthesis of this compound

This protocol is based on the use of a promiscuous or engineered acyl-CoA synthetase.

Reaction Mixture (100 µL):

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 10 mM MgCl₂

  • 5 mM ATP

  • 2 mM Coenzyme A (sodium salt)

  • 5 mM Ethyl-group donor (e.g., sodium propionate analogue)

  • 1 µM Purified engineered acyl-CoA synthetase

  • 1 unit/mL Inorganic pyrophosphatase (to drive the reaction)

Procedure:

  • Combine all components except the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme.

  • Incubate at 37°C for 1-4 hours.

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid or by heat inactivation.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for this compound formation by HPLC.

Protocol for Chemical Synthesis of this compound using Ethyl Chloroformate (ECF)

This protocol is adapted from a method for synthesizing various acyl-CoAs.[1]

Materials:

  • Ethyl carboxylic acid (or analogous ethyl donor)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (B128534)

  • Ethyl chloroformate (ECF)

  • Coenzyme A (CoA)

  • 0.5 M NaHCO₃ solution

Procedure:

  • Dissolve the ethyl carboxylic acid (10 eq.) in anhydrous THF.

  • Cool the solution to 4°C.

  • Add triethylamine (5 eq.) and ethyl chloroformate (5 eq.) and stir for 45 minutes at 4°C to form the mixed anhydride (B1165640).

  • In a separate tube, dissolve CoA (1 eq.) in 0.5 M NaHCO₃.

  • Add the CoA solution to the mixed anhydride reaction mixture.

  • Stir for an additional 45 minutes at room temperature.

  • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

  • The resulting powder can be redissolved in water for purification by HPLC.

HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a C18 reverse-phase column.

  • UV detector set to 260 nm (for the adenine (B156593) moiety of CoA).

Mobile Phase:

Procedure:

  • Inject the sample (from the enzymatic or chemical synthesis) onto the C18 column.

  • Run a linear gradient of acetonitrile (e.g., 5% to 50% over 20 minutes).

  • Monitor the absorbance at 260 nm.

  • Compare the retention time of the product peak to a known standard of this compound if available, or confirm the identity of the peak by mass spectrometry.

Conclusion and Future Outlook

While a natural biosynthetic pathway for this compound remains undiscovered, the principles of metabolic engineering and chemo-enzymatic synthesis provide viable routes for its production. The promiscuity of existing acyl-CoA synthetases and the demonstrated success in engineering their substrate specificity suggest that the development of microbial strains capable of producing this compound from simple carbon sources is an achievable goal. Further research into enzyme discovery and protein engineering will be critical to improving the efficiency and selectivity of these synthetic pathways. In parallel, optimization of in vitro synthesis methods will continue to provide a reliable source of high-purity this compound for research and development in the pharmaceutical and biotechnology sectors.

References

The Emergence of S-Ethyl-CoA in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Ethyl Coenzyme A (S-Ethyl-CoA) is a short-chain acyl-thioester of coenzyme A that has emerged as a valuable tool in biochemical and metabolic research. While a singular, definitive discovery event for this compound is not prominent in the historical scientific literature, its recognition and synthesis are direct consequences of the groundbreaking discovery of Coenzyme A (CoA) by Fritz Lipmann in the 1940s.[1] Following the elucidation of CoA's structure and its central role as an acyl group carrier, the existence and potential synthesis of a variety of acyl-CoA derivatives, including this compound, were inferred. This guide provides an in-depth overview of the historical context, synthesis, biochemical significance, and analytical methodologies related to this compound.

Historical Context: An Inferred Discovery

The history of this compound is intrinsically linked to the discovery of its parent molecule, Coenzyme A. Fritz Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953 for his discovery of coenzyme A and its importance in intermediary metabolism.[1] His work laid the foundation for understanding how two-carbon units (acetyl groups) are activated and transferred in various metabolic pathways, including the citric acid cycle and fatty acid synthesis.[1][2]

Following the establishment of CoA's structure and function, the scientific community began to explore the range of acyl groups that could form thioester bonds with the sulfhydryl group of CoA. The synthesis and study of various acyl-CoA derivatives became a logical progression. While a specific publication heralding the "discovery" of this compound is not apparent, its existence as a simple ethyl-group derivative of CoA was a direct and anticipated extension of the established principles of acyl-CoA biochemistry. Early research on the substrate specificity of enzymes involved in acyl-CoA metabolism likely included the use of various short-chain acyl-CoAs, including propionyl-CoA and butyryl-CoA, creating the context for the synthesis and use of this compound as a research tool and analytical standard.

Biochemical Significance and Metabolic Role

This compound serves as a substrate and probe for various enzymes that recognize short-chain acyl-CoAs. Its primary significance lies in its utility for studying the kinetics and mechanisms of these enzymes.

Enzymatic Interactions:

  • Acyl-CoA Synthetases (ACSs): These enzymes catalyze the formation of acyl-CoAs from fatty acids, CoA, and ATP. Short-chain acyl-CoA synthetases can utilize short-chain fatty acids like propionate (B1217596) and butyrate (B1204436) and are therefore likely to be capable of synthesizing this compound from ethanoic acid (acetic acid) or utilizing this compound in the reverse reaction. The reaction catalyzed by acetyl-CoA synthetase is a two-step process involving the formation of an acyl-adenylate intermediate.[3]

  • Acyl-CoA Carboxylases: These biotin-dependent enzymes carboxylate acyl-CoAs. For instance, the acyl-CoA carboxylase from Thermobifida fusca YX has been shown to carboxylate acetyl-CoA, propionyl-CoA, and butyryl-CoA, suggesting that this compound could also be a potential substrate.

  • Dehydrogenases and other modifying enzymes: Enzymes involved in the further metabolism of short-chain fatty acids may also interact with this compound, making it a useful tool for characterizing their substrate specificity.

While not a central metabolite in major energy-producing pathways like Acetyl-CoA, this compound can be present in metabolic profiles and may play a role in specific metabolic contexts, potentially arising from the metabolism of xenobiotics or specific dietary components.[4][5]

A proposed metabolic context for this compound is its formation from ethanol. Ethanol can be oxidized to acetaldehyde (B116499) and then to acetate. Acetate can then be activated by acetyl-CoA synthetase to form acetyl-CoA. It is plausible that under certain conditions, a related short-chain acyl-CoA synthetase could utilize an ethyl group donor to form this compound, or that this compound could be formed through other, less characterized pathways.

Quantitative Data

Quantitative data for this compound is not as extensively documented as for major metabolites like Acetyl-CoA. However, by analogy with similar short-chain acyl-CoAs, we can infer its likely biochemical properties. The kinetic parameters of enzymes that utilize short-chain acyl-CoAs provide a valuable reference point.

SubstrateEnzymeKm (mM)Vmax (µmol/min/mg)Source Organism
Propionyl-CoAAcyl-CoA Carboxylase--Thermobifida fusca YX
Butyryl-CoAAcyl-CoA Carboxylase--Thermobifida fusca YX
SuccinateSuccinyl-CoA Synthetase0.143 ± 0.0019.85 ± 0.14Advenella mimigardefordensis
L-MalateSuccinyl-CoA Synthetase2.5 - 3.6-E. coli, A. mimigardefordensis, A. borkumensis
D-MalateSuccinyl-CoA Synthetase3.6 - 4.2-E. coli, A. mimigardefordensis, A. borkumensis

Note: Specific kinetic data for this compound were not found in the reviewed literature. The table provides data for similar short-chain acyl-CoAs to serve as a comparative reference.[6]

Experimental Protocols

Chemical Synthesis of this compound

A common method for the synthesis of acyl-CoA thioesters is through the reaction of Coenzyme A with an activated acyl donor, such as a mixed anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester. The following is a generalized protocol based on methods for similar compounds.

Materials:

  • Coenzyme A trilithium salt

  • Propionic anhydride (as a precursor to the ethyl group, or alternatively, ethyl chloroformate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Preparation of the Activated Ethyl Donor: In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve propionic anhydride in anhydrous DMF.

  • Activation: Cool the solution to 0°C and add DIPEA dropwise while stirring. Allow the reaction to proceed for 30 minutes at 0°C.

  • Reaction with Coenzyme A: In a separate vessel, dissolve Coenzyme A trilithium salt in a minimal amount of cold, degassed water.

  • Coupling: Slowly add the activated ethyl donor solution to the Coenzyme A solution with vigorous stirring, maintaining the temperature at 0°C. Monitor the reaction progress by HPLC.

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench the reaction by adding a small amount of water.

  • Purification:

    • Acidify the reaction mixture with a dilute solution of TFA.

    • Purify the this compound by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.

  • Lyophilization: Collect the fractions containing the purified this compound and lyophilize to obtain a stable powder.

  • Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical HPLC.

Enzymatic Assay for this compound Utilizing Enzymes

This protocol describes a general spectrophotometric assay to measure the activity of an enzyme that uses this compound as a substrate and produces a product that can be coupled to a colorimetric or fluorometric reaction. This example is based on a coupled assay for acyl-CoA synthetase.

Materials:

  • Purified enzyme of interest

  • This compound

  • Coupling enzyme(s) and substrate(s) (e.g., for detecting CoA-SH release or product formation)

  • Reaction buffer (specific to the enzyme of interest)

  • Spectrophotometer or plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, the coupling enzyme(s) and substrate(s), and any other necessary cofactors.

  • Enzyme Preparation: Prepare a stock solution of the enzyme of interest in a suitable buffer.

  • Substrate Preparation: Prepare a stock solution of this compound in water or a suitable buffer.

  • Assay Initiation:

    • In a cuvette or microplate well, combine the reaction mixture and the enzyme solution.

    • Initiate the reaction by adding the this compound solution.

  • Data Acquisition: Immediately monitor the change in absorbance or fluorescence at the appropriate wavelength over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in signal) from the linear portion of the progress curve.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.[7][8]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological samples.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound standard for calibration curve

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Sample extraction solution (e.g., acetonitrile/methanol/water)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold extraction solution containing the internal standard.

    • Centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the sample extract onto the C18 column.

    • Elute the analytes using a gradient of mobile phase B.

  • MS/MS Detection:

    • Ionize the eluting compounds using electrospray ionization (ESI) in positive ion mode.

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for this compound (Multiple Reaction Monitoring - MRM). The precursor ion will be the molecular weight of this compound, and a characteristic product ion will be generated upon fragmentation (e.g., the phosphopantetheine fragment).

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of the this compound standard.

    • Quantify the amount of this compound in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

Visualizations

Chemical_Synthesis_of_S_Ethyl_CoA cluster_activation Activation cluster_coupling Coupling Reaction cluster_purification Purification Propionic_Anhydride Propionic Anhydride Activated_Ethyl_Donor Activated Ethyl Donor Propionic_Anhydride->Activated_Ethyl_Donor DIPEA, DMF S_Ethyl_CoA_unpurified This compound (unpurified) Activated_Ethyl_Donor->S_Ethyl_CoA_unpurified Coenzyme_A Coenzyme A Coenzyme_A->S_Ethyl_CoA_unpurified HPLC_Purification HPLC Purification S_Ethyl_CoA_unpurified->HPLC_Purification Purified_S_Ethyl_CoA Purified this compound HPLC_Purification->Purified_S_Ethyl_CoA Lyophilization Lyophilization Purified_S_Ethyl_CoA->Lyophilization Lyophilization Final_Product Final_Product Lyophilization->Final_Product This compound Powder Enzymatic_Assay_Workflow Start Start Assay Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Coupling System) Start->Prepare_Reaction_Mixture Add_Enzyme Add Enzyme of Interest Prepare_Reaction_Mixture->Add_Enzyme Initiate_Reaction Initiate with this compound Add_Enzyme->Initiate_Reaction Monitor_Signal Monitor Signal Change (Absorbance/Fluorescence) Initiate_Reaction->Monitor_Signal Analyze_Data Analyze Data (Calculate Rate) Monitor_Signal->Analyze_Data Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Analyze_Data->Determine_Kinetics End End Determine_Kinetics->End Metabolic_Context_of_S_Ethyl_CoA Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase S_Ethyl_CoA This compound Acetate->S_Ethyl_CoA ATP, CoA-SH Metabolic_Fates Further Metabolism or Incorporation into Biomolecules S_Ethyl_CoA->Metabolic_Fates Enzyme_ACS Short-chain Acyl-CoA Synthetase Enzyme_ACS->S_Ethyl_CoA

References

An In-depth Technical Guide to S-Ethyl-CoA as a Substrate for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Ethyl-Coenzyme A (S-Ethyl-CoA) is a synthetic analog of the vital metabolic intermediate Acetyl-Coenzyme A (Acetyl-CoA). In the field of enzyme kinetics, this compound serves as an invaluable tool for studying the activity and inhibition of enzymes that naturally utilize Acetyl-CoA or other short-chain acyl-CoAs as substrates. Its structural similarity allows it to bind to the active sites of these enzymes, while its ethyl group, in place of the acetyl group, can offer different reaction kinetics and stability properties. This makes it particularly useful for developing and standardizing enzymatic assays, especially in high-throughput screening (HTS) environments for drug discovery.

This guide provides a comprehensive overview of this compound, including its biochemical properties, applications in enzyme kinetics, tabulated kinetic data for relevant enzymes, detailed experimental protocols, and the metabolic context of its natural counterpart, Acetyl-CoA.

Biochemical Properties and Applications

This compound is a stable thioester that acts as a substrate for a variety of enzymes, most notably acetyltransferases. The enzymatic reaction typically involves the transfer of the ethyl group to an acceptor molecule, releasing free Coenzyme A (CoA-SH) in the process. The liberation of this free thiol group is the cornerstone of the most common method for monitoring the reaction rate.

The primary application of this compound is in continuous spectrophotometric assays designed to measure the activity of enzymes such as:

  • Histone Acetyltransferases (HATs): Involved in epigenetic regulation.

  • N-Terminal Acetyltransferases (NATs): Responsible for protein N-terminal modification.[1]

  • Citrate Synthase: A key enzyme in the citric acid cycle (TCA cycle).[2]

  • Acyl-CoA Carboxylases: Involved in fatty acid synthesis.[3]

  • HMG-CoA Synthase: A crucial enzyme in cholesterol biosynthesis.[4]

The use of this compound allows for the precise determination of key kinetic parameters, including the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which are fundamental for characterizing enzyme function and inhibitor potency.[5][6]

Quantitative Kinetic Data

The following table summarizes known kinetic parameters for various enzymes utilizing short-chain acyl-CoA substrates, including analogs like this compound. These values are critical for designing kinetic experiments and for comparative analysis.

EnzymeOrganism/SourceSubstrateKₘ (µM)k_cat_ (s⁻¹)k_cat_/Kₘ (M⁻¹s⁻¹)Reference
Acyl-CoA CarboxylaseThermobifida fusca YXAcetyl-CoA130 ± 10N/AN/A[3]
Acyl-CoA CarboxylaseThermobifida fusca YXPropionyl-CoA50 ± 10N/AN/A[3]
Acyl-CoA CarboxylaseThermobifida fusca YXButyryl-CoA190 ± 20N/AN/A[3]
5-epi-aristolochene SynthaseNicotiana tabacumFPP~5~0.05~10,000[7]
Amorphadiene SynthaseArtemisia annuaFPP~1.5~0.03~20,000[7]
Bornyl Diphosphate SynthaseSalvia officinalisGPP1.4N/AN/A[7]

Note: Data for this compound specifically is often embedded within broader studies of acyl-CoA utilizing enzymes. The values for analogous substrates are provided for comparative context.

Experimental Protocols

A widely used method for measuring the activity of enzymes that process this compound is the DTNB-based assay. This continuous spectrophotometric assay quantifies the release of Coenzyme A (CoA-SH).

Protocol: DTNB-Based Assay for Acetyltransferase Activity

This protocol provides a general framework for measuring the activity of an enzyme that uses this compound as a substrate.[1][8]

1. Principle:

The enzyme catalyzes the transfer of the ethyl group from this compound to a specific acceptor substrate. This reaction releases free CoA-SH. The thiol group of CoA-SH then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[2][9]

2. Reagents and Equipment:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0. The optimal buffer will depend on the specific enzyme being studied.

  • This compound: Stock solution (e.g., 10 mM in water).

  • Acceptor Substrate: The molecule that accepts the ethyl group (e.g., a peptide for a HAT enzyme).

  • DTNB Solution: 10 mM in assay buffer.

  • Purified Enzyme: At a suitable concentration determined by initial rate experiments.

  • Spectrophotometer: Capable of reading absorbance at 412 nm, preferably with kinetic measurement capabilities.

  • 96-well Microplates: For high-throughput analysis.

3. Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing the assay buffer, DTNB, and the acceptor substrate.

  • Reaction Initiation: In a microplate well, combine the reaction mix with the this compound substrate.

  • Enzyme Addition: Initiate the reaction by adding the purified enzyme to the well. The final reaction volume is typically 100-200 µL.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 412 nm at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 10-20 minutes).

  • Controls: Run parallel reactions including:

    • No-enzyme control: To account for any non-enzymatic hydrolysis of this compound.

    • No-substrate control: To measure any background activity.

4. Data Analysis:

  • Plot the absorbance at 412 nm against time.

  • Determine the initial reaction velocity (v₀) from the linear portion of the curve.

  • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance (ΔA/min) to the rate of TNB²⁻ formation (µM/min). The molar extinction coefficient (ε) for TNB²⁻ at 412 nm is typically 13,600-14,150 M⁻¹cm⁻¹.

  • To determine Kₘ and Vₘₐₓ, repeat the assay with varying concentrations of this compound while keeping the acceptor substrate concentration constant and saturating.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[10]

Visualizations: Workflows and Pathways

General Reaction and Detection Scheme

The following diagram illustrates the fundamental two-stage process of the enzymatic reaction followed by the colorimetric detection of the released Coenzyme A.

G cluster_reaction Enzymatic Reaction cluster_detection DTNB Detection This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex Enzyme Ethylated Product Ethylated Product Enzyme-Substrate Complex->Ethylated Product k_cat CoA-SH CoA-SH Enzyme-Substrate Complex->CoA-SH Acceptor Acceptor Acceptor->Enzyme-Substrate Complex CoA-SH_detect CoA-SH CoA-SH->CoA-SH_detect TNB TNB²⁻ (Yellow) CoA-SH_detect->TNB + DTNB DTNB DTNB

Caption: Enzymatic conversion of this compound and subsequent detection of CoA-SH using DTNB.

Experimental Workflow for Kinetic Parameter Determination

This flowchart outlines the systematic process for determining an enzyme's kinetic parameters using the DTNB assay.

G A Prepare Reagents (Buffer, DTNB, Enzyme, Substrates) B Set up Serial Dilutions of this compound A->B C Initiate Reactions in Microplate (Add Enzyme Last) B->C D Measure Absorbance at 412 nm (Kinetic Mode) C->D E Calculate Initial Velocities (v₀) from Linear Slopes D->E F Plot v₀ vs. [this compound] E->F G Fit Data to Michaelis-Menten Equation using Non-linear Regression F->G H Determine Kₘ and Vₘₐₓ G->H

Caption: Workflow for determining enzyme kinetic parameters (Kₘ, Vₘₐₓ).

Metabolic Context: The Central Role of Acetyl-CoA

This compound is used experimentally to probe enzymatic reactions that, in a biological context, involve Acetyl-CoA. This diagram shows the central role of Acetyl-CoA, linking catabolic pathways to essential anabolic and regulatory processes.

G Pyruvate Pyruvate PDH PDH Complex Pyruvate->PDH FattyAcids Fatty Acids BetaOx β-Oxidation FattyAcids->BetaOx AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA FA_Synth Fatty Acid Synthesis AcetylCoA->FA_Synth Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol HATs HATs/NATs (Enzymes Studied with this compound) AcetylCoA->HATs Acetylation Protein Acetylation (e.g., Histones) PDH->AcetylCoA BetaOx->AcetylCoA HATs->Acetylation

Caption: Central metabolic role of Acetyl-CoA, the natural analog of this compound.

References

The Enigmatic Presence of S-Ethyl-CoA in the Biological Realm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Ethyl coenzyme A (S-Ethyl-CoA) is a thioester of coenzyme A and ethanol (B145695). While its close relative, acetyl-CoA, is a central hub in metabolism, the natural occurrence and physiological significance of this compound in organisms remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, knowledge regarding the endogenous presence of this compound. It delves into the established metabolic context of a related ethyl-containing thioester, S-ethylmalonyl-CoA, explores potential biosynthetic routes for this compound, particularly in the context of ethanol metabolism, and provides a comprehensive overview of the analytical methodologies that can be adapted for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating short-chain acyl-CoAs and to stimulate further exploration into the potential roles of this compound in cellular metabolism and signaling.

Natural Occurrence of Ethyl-Containing Coenzyme A Thioesters

Direct evidence for the widespread natural occurrence of free this compound in organisms is currently scarce in scientific literature. However, the presence of an ethyl group attached to a coenzyme A moiety is established in the context of the ethylmalonyl-CoA pathway.

The Ethylmalonyl-CoA Pathway in Bacteria

The ethylmalonyl-CoA pathway is a key metabolic route for the assimilation of acetyl-CoA in various bacteria, particularly those lacking the isocitrate lyase enzyme for the glyoxylate (B1226380) cycle. This pathway is crucial for the central carbon metabolism of many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as some actinomycetes.[1][2] Within this pathway, (2R)- and (2S)-ethylmalonyl-CoA are key intermediates.[1] The pathway enables the net conversion of two molecules of acetyl-CoA into one molecule of glyoxylate and one molecule of succinyl-CoA, which can then be used for biosynthesis.

Potential Biosynthetic Pathways of this compound

While direct enzymatic synthesis of this compound is not well-documented, plausible routes for its formation can be hypothesized based on known enzymatic reactions involving ethanol and coenzyme A.

Non-oxidative Ethanol Metabolism in Mammals

In mammalian tissues, ethanol can be metabolized non-oxidatively to form fatty acid ethyl esters (FAEEs). This reaction is catalyzed by enzymes with acyl-CoA:ethanol O-acyltransferase (AEAT) activity.[3] This process involves the transfer of a fatty acyl group from a fatty acyl-CoA to ethanol. While this pathway is primarily associated with long-chain fatty acyl-CoAs, it raises the possibility that a similar enzymatic activity could potentially utilize a short-chain acyl-CoA or even coenzyme A itself in the presence of an ethyl group donor, though this is speculative.

Acyl-CoA Synthetase Activity

Acetyl-CoA synthetase (ACS) is an enzyme that catalyzes the formation of a thioester bond between coenzyme A and a carboxylic acid.[4] While highly specific for acetate (B1210297), some studies have shown that ACS enzymes can have a broader substrate specificity and may activate other short-chain carboxylic acids.[5] It is conceivable that under certain conditions or with a specific isoform of an acyl-CoA synthetase, ethanol or a related two-carbon precursor could be activated to form this compound. However, the direct enzymatic synthesis of this compound from ethanol and CoA has not been demonstrated. In yeast, an ethanol O-acetyltransferase (Eat1p) has been identified that synthesizes ethyl acetate from ethanol and acetyl-CoA, highlighting the enzymatic capability of handling ethanol as a substrate in acyl transfer reactions.[1]

Quantitative Data on Acyl-CoAs in Biological Systems

To date, there is a lack of quantitative data on the endogenous concentrations of this compound in any organism. To provide a frame of reference for researchers aiming to detect and quantify this molecule, the following table summarizes the reported concentrations of the structurally related and well-studied short-chain acyl-CoAs, acetyl-CoA and malonyl-CoA, in various organisms. These values indicate the expected low micromolar to nanomolar concentration range for short-chain acyl-CoAs in biological samples.

Organism/TissueAcyl-CoAConcentration RangeReference(s)
Escherichia coliAcetyl-CoA20 - 600 µM (0.05 - 1.5 nmol/mg dry wt)[6]
Escherichia coliMalonyl-CoA4 - 90 µM (0.01 - 0.23 nmol/mg dry wt)[6]
Arabidopsis thaliana (leaves)Acetyl-CoA5 nmol/g fresh weight[7]
Spinacia oleracea (leaves)Acetyl-CoA6.8 nmol/g fresh weight[7]
Developing OilseedsAcetyl-CoA5 - 25 nmol/g fresh weight[7][8]
Mammalian Cells (MCF7)Total Fatty Acyl-CoAs80.4 ± 6.1 pmol/106 cells[9]
Mammalian Cells (RAW264.7)Total Fatty Acyl-CoAs12 ± 1.0 pmol/106 cells[9]
Rat BrainAcetyl-CoA~12 µmol/L[10]

Experimental Protocols for Acyl-CoA Analysis

The detection and quantification of short-chain acyl-CoAs like this compound are challenging due to their low abundance and chemical lability. The methods outlined below for other acyl-CoAs can be adapted for this compound analysis.

Sample Preparation and Extraction

Proper sample preparation is critical to prevent the degradation of acyl-CoAs.

  • Quenching: Immediately freeze tissues or cell pellets in liquid nitrogen to halt metabolic activity.[7]

  • Homogenization: Homogenize the frozen sample in a suitable extraction buffer. A common method involves extraction with an acidic organic solvent mixture, such as 2.5% (v/v) perchloric acid in a methanol/water solution, to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.[11]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or fluorescence detection is a common method for acyl-CoA analysis.

  • Derivatization (for Fluorescence Detection): To enhance sensitivity, acyl-CoAs can be derivatized to fluorescent compounds. A widely used method is the conversion to their etheno-derivatives using chloroacetaldehyde (B151913).[12]

    • Incubate the extracted acyl-CoAs with a chloroacetaldehyde solution at an elevated temperature (e.g., 80°C) for a specific duration.

    • The reaction converts the adenine (B156593) moiety of CoA into a fluorescent 1,N6-ethenoadenine derivative.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed for separation. Ion-pairing reagents like tetrabutylammonium (B224687) phosphate (B84403) can be added to the mobile phase to improve the retention and separation of the highly polar acyl-CoAs.

  • Detection:

    • UV Detection: The adenine ring of the CoA molecule has a characteristic absorbance at approximately 260 nm.[13]

    • Fluorescence Detection: For etheno-derivatives, excitation is typically around 270-300 nm and emission is measured at approximately 410 nm.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of acyl-CoAs without the need for derivatization.

  • Chromatographic Separation: Similar to HPLC, reverse-phase chromatography is used to separate the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA.

      • Precursor Ion: The protonated molecular ion [M+H]+ of the specific acyl-CoA. For this compound (C23H40N7O16P3S), the monoisotopic mass is approximately 795.15 g/mol .[13]

      • Product Ions: Acyl-CoAs exhibit characteristic fragmentation patterns. A common fragmentation is the neutral loss of the acyl group, leaving the CoA moiety. Another characteristic fragment corresponds to the phosphopantetheine part of the molecule.

Signaling Pathways and Logical Relationships

While no signaling pathways are known to directly involve this compound, we can visualize the established ethylmalonyl-CoA pathway and a hypothetical pathway for this compound formation from ethanol.

Ethylmalonyl_CoA_Pathway acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa crotonyl_coa Crotonyl-CoA acetoacetyl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa + CO2

Figure 1: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation in Bacteria.

Hypothetical_SEthylCoA_Formation cluster_cytosol Cytosol ethanol Ethanol enzyme Acyl-CoA Synthetase (Hypothetical Specificity) ethanol->enzyme coa Coenzyme A coa->enzyme s_ethyl_coa This compound enzyme->s_ethyl_coa + ATP -> AMP + PPi

Figure 2: Hypothetical Biosynthesis of this compound from Ethanol and Coenzyme A.

Experimental Workflow for this compound Detection

The following diagram illustrates a general workflow for the detection and quantification of this compound from biological samples.

Experimental_Workflow cluster_analysis Analytical Methods sample Biological Sample (Tissue or Cells) quench Quenching in Liquid N2 sample->quench extract Extraction of Acyl-CoAs quench->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-UV/Fluorescence supernatant->hplc Optional Derivatization lcms LC-MS/MS supernatant->lcms quantify Quantification hplc->quantify lcms->quantify

Figure 3: General Experimental Workflow for the Analysis of this compound.

Conclusion and Future Perspectives

The natural occurrence of this compound in organisms remains an open area of investigation. While the ethylmalonyl-CoA pathway provides a clear example of an ethyl-containing CoA thioester in bacterial metabolism, the presence and role of free this compound in a broader range of organisms are yet to be established. The potential for its formation through non-oxidative ethanol metabolism or via promiscuous acyl-CoA synthetases warrants further research. The advanced analytical techniques available for acyl-CoA analysis provide the necessary tools to explore the existence and potential physiological concentrations of this compound. Future studies focusing on targeted metabolomics in organisms exposed to high levels of ethanol or with engineered metabolic pathways could shed light on this elusive molecule. Elucidating the presence and function of this compound could reveal new metabolic pathways and regulatory mechanisms, with potential implications for biotechnology and drug development.

References

S-Ethyl-CoA and its relation to fatty acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to S-Ethyl-CoA and its Relation to Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a non-hydrolyzable analog of acetyl-CoA, and its role as a potential modulator of the de novo fatty acid synthesis (FASyn) pathway. We will delve into its mechanism of action, present quantitative inhibition data for related thioester analogs, detail relevant experimental protocols, and illustrate key concepts with diagrams to support research and development in metabolic diseases and oncology.

Introduction to De Novo Fatty Acid Synthesis

De novo fatty acid synthesis is a critical metabolic pathway responsible for producing fatty acids from acetyl-CoA. This process is fundamental for various cellular functions, including the formation of cell membranes, energy storage in the form of triglycerides, and the production of signaling molecules.[1] In mammals, the pathway is highly active in lipogenic tissues like the liver and adipose tissue.

The synthesis of fatty acids is a multi-step process involving several key enzymes.[2] The initial and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC) .[3][4] Subsequently, the multi-domain enzyme Fatty Acid Synthase (FASN) catalyzes the successive addition of two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitate (a 16-carbon saturated fatty acid).[1]

Given that many cancer cells exhibit upregulated FASyn to meet the demands of rapid proliferation, the enzymes in this pathway, particularly ACC, have become attractive targets for therapeutic intervention.[1]

Biochemical Profile of this compound

This compound is a synthetic analog of the natural enzyme substrate Acetyl-CoA. By replacing the reactive acetyl group with a stable ethyl group, this compound can act as a competitive inhibitor or a tool for studying CoA-binding enzymes without being consumed in the reaction.

PropertyValue
Molecular Formula C₂₃H₄₀N₇O₁₆P₃S (free acid)
Molecular Weight 795.58 g/mol (free acid)
Purity (HPLC) ≥ 95%
Form Aqueous solution (10-11 mM)
pH 7.5 ±0.5
Spectroscopic λₘₐₓ 260 nm (ε = 16.0 L mmol⁻¹ cm⁻¹)
Storage Conditions Store at -20 °C. Short-term exposure to ambient temperature is possible.

Data sourced from Jena Bioscience.[5]

Interaction with the Fatty Acid Synthesis Pathway

As an analog of acetyl-CoA, this compound is hypothesized to interact with enzymes that utilize acetyl-CoA as a substrate. The primary target in the FASyn pathway is Acetyl-CoA Carboxylase (ACC), which catalyzes the first committed step.

Mechanism of Action at Acetyl-CoA Carboxylase (ACC)

ACC has two key catalytic activities: a biotin (B1667282) carboxylase (BC) domain and a carboxyltransferase (CT) domain.[3] The CT domain is responsible for transferring a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. This compound, due to its structural similarity to acetyl-CoA, can bind to this active site. However, the stability of the ethyl group prevents it from being carboxylated, leading to competitive inhibition of the enzyme. This blocks the production of malonyl-CoA, thereby halting the entire downstream fatty acid synthesis pathway.

FASyn_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Citrate_m Citrate Citrate_c Citrate Citrate_m->Citrate_c Transport AcetylCoA Acetyl-CoA Citrate_c->AcetylCoA via ACLY ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN FattyAcids Fatty Acids ACC->MalonylCoA Rate-limiting step FASN->FattyAcids Inhibitor This compound Inhibitor->ACC Competitive Inhibition

Figure 1: Inhibition of the Fatty Acid Synthesis Pathway by this compound.

Quantitative Inhibition Data

While specific kinetic data for this compound is not widely published, studies on analogous thioester compounds provide valuable insight into the potential potency and mechanism of this class of inhibitors. The following data is for a representative thioester analog ("Thioester Analogue X").[6]

Table 1: In Vitro Enzymatic Inhibition Profile of a Thioester Analog [6]

Enzyme Target IC₅₀ (µM) Kᵢ (µM) Mechanism of Inhibition
Acetyl-CoA Carboxylase 1 (ACC1) 5.2 ± 0.8 2.1 ± 0.4 Competitive
Acetyl-CoA Carboxylase 2 (ACC2) 8.9 ± 1.2 3.5 ± 0.6 Competitive
Fatty Acid Synthase (FAS) 25.6 ± 3.1 10.3 ± 1.5 Non-competitive
Thiolase I > 100 - No significant inhibition

| Citrate Synthase | 78.4 ± 9.5 | - | Weak inhibition |

Table 2: Cellular Activity of a Thioester Analog in A549 Cells [6]

Assay Endpoint EC₅₀ (µM)
Fatty Acid Synthesis Inhibition Inhibition of [¹⁴C]-acetate incorporation 15.3 ± 2.1

| Cell Proliferation | BrdU Incorporation | 42.8 ± 5.5 |

This data demonstrates that thioester analogs can be potent and selective inhibitors of ACC enzymes, acting competitively with the natural substrate, acetyl-CoA.[6] The cellular activity data confirms that this enzymatic inhibition translates to the suppression of de novo fatty acid synthesis within a cellular context.[6]

Experimental Protocols

Detailed protocols are essential for researchers studying enzyme kinetics and cellular metabolism. The following are generalized methods for characterizing thioester inhibitors like this compound.

Protocol 1: In Vitro ACC Inhibition Assay

This protocol describes a radiometric method to determine the IC₅₀ of an inhibitor for ACC by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA.[6]

1. Materials and Reagents: [6]

  • Purified recombinant human ACC1 or ACC2

  • Acetyl-CoA

  • ATP (Adenosine triphosphate)

  • [¹⁴C]-Sodium Bicarbonate

  • Bovine Serum Albumin (BSA)

  • Citrate (as an activator)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • This compound (or other inhibitor, dissolved in DMSO)

  • Trichloroacetic acid (TCA) for stopping the reaction

  • Glass fiber filters

  • Scintillation cocktail and vials

2. Procedure: [6]

  • Prepare a reaction mixture containing assay buffer, BSA, citrate, ATP, acetyl-CoA, and the purified ACC enzyme.

  • Add varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (DMSO) to the reaction tubes.

  • Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding [¹⁴C]-sodium bicarbonate.

  • Incubate the reaction for 10 minutes at 37°C.

  • Stop the reaction by adding a small volume of concentrated TCA.

  • Filter the mixture through glass fiber filters to capture the acid-stable product, [¹⁴C]-malonyl-CoA.

  • Wash the filters with TCA to remove any unincorporated [¹⁴C]-bicarbonate.

  • Place the filters in scintillation vials with a scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

3. Data Analysis: [6]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Reaction Mix (Buffer, ATP, Acetyl-CoA, ACC Enzyme) r1 Add Inhibitor to Reaction Mix p1->r1 p2 Prepare Serial Dilutions of this compound p2->r1 r2 Pre-incubate at 37°C (15 min) r1->r2 r3 Initiate with [¹⁴C]-Bicarbonate r2->r3 r4 Incubate at 37°C (10 min) r3->r4 r5 Stop with TCA r4->r5 a1 Filter to Capture [¹⁴C]-Malonyl-CoA r5->a1 a2 Wash Filters a1->a2 a3 Quantify Radioactivity (Scintillation Counting) a2->a3 a4 Calculate % Inhibition and Determine IC₅₀ a3->a4

Figure 2: General workflow for an in vitro ACC enzyme inhibition assay.

Protocol 2: Cellular Fatty Acid Synthesis Inhibition Assay

This protocol measures the effect of an inhibitor on de novo fatty acid synthesis in a cellular context by tracking the incorporation of a radiolabeled precursor into cellular lipids.[6]

1. Materials and Reagents: [6]

  • Cultured cells (e.g., A549 non-small cell lung cancer cells)

  • Cell culture medium and supplements

  • Inhibitor (e.g., this compound)

  • [¹⁴C]-acetic acid

  • Reagents for cell lysis (e.g., NaOH)

  • Solvents for lipid extraction (e.g., chloroform, methanol, hexane)

  • Scintillation cocktail and vials

2. Procedure: [6]

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the inhibitor for a set period (e.g., 24 hours).

  • Add [¹⁴C]-acetic acid to the cell culture medium and incubate for 2-4 hours to allow for metabolic labeling of newly synthesized lipids.

  • Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated label.

  • Lyse the cells and saponify the lipids by adding a strong base (e.g., NaOH) and heating.

  • Acidify the lysate and extract the fatty acids using an organic solvent like hexane.

  • Transfer the organic layer to a scintillation vial and allow the solvent to evaporate.

  • Add scintillation cocktail and quantify the radioactivity.

3. Data Analysis: [6]

  • Normalize the radioactive counts to the protein concentration of the cell lysate for each sample.

  • Calculate the percentage of inhibition of fatty acid synthesis for each inhibitor concentration.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Relationships and Drug Development

Understanding the mechanism of inhibition is crucial for drug development. As a competitive inhibitor, this compound directly competes with the endogenous substrate, acetyl-CoA, for binding to the enzyme's active site. The degree of inhibition is therefore dependent on the relative concentrations of the inhibitor and the substrate.

Inhibition_Mechanism Enzyme ACC Enzyme (Active Site) Product Malonyl-CoA Enzyme->Product Catalyzes Substrate Acetyl-CoA Substrate->Enzyme Binds Inhibitor This compound Enzyme_inhib ACC Enzyme (Active Site) Inhibitor->Enzyme_inhib Binds & Blocks No_Product No Reaction l1 Normal Reaction: l2 Competitive Inhibition:

Figure 3: Logical diagram of competitive inhibition at the ACC active site.

For drug development professionals, molecules like this compound serve two primary purposes:

  • Research Tool: As a stable analog, it is invaluable for co-crystallization studies to elucidate the structure of the ACC active site, aiding in the rational design of more potent and selective inhibitors.

  • Scaffold for Inhibitor Design: The core structure provides a starting point for medicinal chemists to develop novel drug candidates. Modifications can be made to improve binding affinity, cell permeability, and pharmacokinetic properties.

Conclusion

This compound and related thioester analogs are powerful tools for investigating the fatty acid synthesis pathway. By competitively inhibiting the rate-limiting enzyme, Acetyl-CoA Carboxylase, these compounds can effectively shut down the production of fatty acids. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to utilize these molecules in their studies of metabolic regulation and for drug development professionals to explore novel therapeutic strategies targeting diseases characterized by aberrant lipid metabolism.

References

S-Ethyl-CoA molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of S-Ethyl Coenzyme A (S-Ethyl-CoA) reveals a complex biomolecule central to various metabolic processes. This guide provides its fundamental chemical properties for researchers, scientists, and drug development professionals.

This compound is a derivative of Coenzyme A, a key molecule in cellular metabolism. The following table summarizes its core chemical data.

PropertyValueReference
Molecular FormulaC₂₃H₄₀N₇O₁₆P₃S (free acid)[1][][3]
Molecular Weight795.58 g/mol (free acid)[1][][3]
Exact Mass795.15 g/mol (free acid)[1][3]

This compound's structure incorporates a pantothenate unit, adenosine (B11128) diphosphate, and an ethyl thioester group. This composition is critical for its function as an acyl group carrier in biochemical reactions.

Below is a diagram illustrating the relationship between this compound and its fundamental molecular properties.

S_Ethyl_CoA_Properties compound This compound formula Molecular Formula: C₂₃H₄₀N₇O₁₆P₃S compound->formula determines weight Molecular Weight: 795.58 g/mol compound->weight has mass Exact Mass: 795.15 g/mol compound->mass has

Molecular Properties of this compound

References

The Thioester Bond in S-Ethyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thioester bond, a critical functional group in biochemistry, is central to the reactivity and metabolic role of S-Ethyl-Coenzyme A (S-Ethyl-CoA) and its analogs. Characterized by its high-energy nature, the thioester linkage in this compound serves as a key intermediate in various metabolic and signaling pathways. This technical guide provides an in-depth analysis of the core properties of the thioester bond in this compound, including its structure, energetics, and reactivity. Detailed experimental protocols for the characterization of this bond using modern analytical techniques are presented, alongside visualizations of its involvement in significant biochemical pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this pivotal biochemical entity.

Introduction

S-Ethyl-Coenzyme A is a derivative of Coenzyme A where the thiol group is acylated with an ethyl group, forming a thioester bond. This bond is classified as "high-energy" because its hydrolysis is highly exergonic, a property that is fundamental to its biological function.[1] The reactivity of the thioester bond makes this compound an important molecule in various metabolic processes, acting as a carrier of the ethyl group in enzymatic reactions. Understanding the nuances of this bond is crucial for elucidating metabolic pathways and for the development of novel therapeutics that may target these pathways.

The Thioester Bond: Structure and Energetics

The thioester bond in this compound consists of a sulfur atom single-bonded to a carbonyl carbon. This C-S bond is longer and weaker than the corresponding C-O bond in an oxygen ester, and the C=O bond is slightly longer as well. This structural difference, with the larger sulfur atom compared to oxygen, leads to less efficient resonance stabilization of the thioester linkage.[1] This reduced resonance contributes to the higher electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

Quantitative Data
PropertyValueReference
Molecular Formula C₄H₈OS[2]
Molecular Weight 104.171 g/mol [2]
CAS Registry Number 625-60-5[2]
Standard Enthalpy of Formation (liquid) -267.8 ± 0.88 kJ/mol[3]
BondTypical Bond Length (Å)
C=O ~1.21
C-S ~1.78
S-C (ethyl) ~1.82

Note: Bond lengths are approximate and can vary depending on the specific molecular environment and the method of determination.

The standard free energy of hydrolysis (ΔG°') for a typical thioester like acetyl-CoA is approximately -31.4 kJ/mol (-7.5 kcal/mol), which is significantly more exergonic than the hydrolysis of a typical oxygen ester (-21 kJ/mol or -5 kcal/mol).[1]

Experimental Protocols for Thioester Bond Analysis

The characterization of the thioester bond in this compound and related compounds can be achieved through various analytical techniques. Below are detailed methodologies for key experiments.

UV/Vis Spectrophotometry for Kinetic Analysis of Thioester Hydrolysis

This protocol allows for the determination of the rate of hydrolysis of the thioester bond by monitoring the change in absorbance over time.

Principle: The thioester bond exhibits a characteristic UV absorbance maximum around 230-240 nm. Upon hydrolysis, this absorbance decreases, allowing for the kinetic monitoring of the reaction.

Materials:

  • This compound solution of known concentration

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • UV/Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Set the spectrophotometer to the wavelength of maximum absorbance for this compound (determined by an initial scan).

  • Equilibrate the reaction buffer to the desired temperature (e.g., 25°C) in a quartz cuvette inside the spectrophotometer.

  • Initiate the reaction by adding a small volume of a concentrated stock solution of this compound to the cuvette and mix quickly.

  • Immediately begin recording the absorbance at regular time intervals.

  • Continue data collection until the reaction reaches completion (i.e., the absorbance stabilizes).

  • The rate constant can be determined by plotting the natural logarithm of the absorbance versus time.[4][5][6]

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

HPLC is a powerful technique for separating and quantifying this compound from other components in a mixture.[7]

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound can be separated from its hydrolysis products (Coenzyme A and ethanoic acid) and other related molecules.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0)

  • Mobile Phase B: Acetonitrile or methanol

  • This compound standard solutions of known concentrations

  • Sample containing this compound

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations to generate a calibration curve.

  • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject a known volume of each standard solution and the sample onto the column.

  • Elute the compounds using a gradient of increasing organic solvent (Mobile Phase B). For example, a linear gradient from 5% to 50% B over 20 minutes.[8]

  • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) base in Coenzyme A.[9][10]

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy provides detailed information about the chemical environment of atoms within the this compound molecule and can be used to monitor reactions in real-time.

Principle: The chemical shifts of protons and carbons near the thioester bond are sensitive to its chemical state. Changes in these chemical shifts can be used to follow the progress of a reaction.

Materials:

  • High-field NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O) compatible with the sample

  • This compound sample

Procedure:

  • Dissolve the this compound sample in the deuterated solvent.

  • Acquire a ¹H NMR spectrum. The protons of the ethyl group adjacent to the sulfur will have characteristic chemical shifts.

  • To monitor a reaction (e.g., hydrolysis or acyl transfer), acquire a series of ¹H NMR spectra over time.

  • The disappearance of the signals corresponding to the this compound and the appearance of new signals corresponding to the products can be integrated to determine the reaction kinetics.[12]

  • ¹³C NMR can also be used to observe the carbonyl carbon of the thioester, which has a characteristic chemical shift.

Role of this compound in Biochemical Pathways

This compound and its close analogs are involved in a number of important metabolic and detoxification pathways.

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is a metabolic route for the assimilation of two-carbon compounds, such as acetate, in some bacteria.[13][14] This pathway is an alternative to the glyoxylate (B1226380) cycle. Ethylmalonyl-CoA is a key intermediate in this pathway.[15]

Ethylmalonyl_CoA_Pathway cluster_tca TCA Cycle acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA reductase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa Methylsuccinyl-CoA dehydrogenase methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa Mesaconyl-CoA hydratase glyoxylate Glyoxylate methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase pyruvate Pyruvate methylmalyl_coa->pyruvate β-Methylmalyl-CoA lyase malate Malate glyoxylate->malate Malate synthase propionyl_coa Propionyl-CoA succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA carboxylase, Methylmalonyl-CoA mutase Xenobiotic_Metabolism xenobiotic_acid Xenobiotic Carboxylic Acid (R-COOH) xenobiotic_coa Xenobiotic-CoA Thioester (R-CO-SCoA) xenobiotic_acid->xenobiotic_coa Acyl-CoA Synthetase amino_acid_conjugate Amino Acid Conjugate xenobiotic_coa->amino_acid_conjugate Amino Acid N-acyltransferase hybrid_triglyceride Hybrid Triglyceride xenobiotic_coa->hybrid_triglyceride Acyltransferase cholesterol_ester Cholesterol Ester xenobiotic_coa->cholesterol_ester Acyltransferase atp ATP amp_ppi AMP + PPi coash CoASH coash->xenobiotic_coa amino_acid Amino Acid amino_acid->amino_acid_conjugate lipid_backbone Glycerol/Cholesterol lipid_backbone->hybrid_triglyceride lipid_backbone->cholesterol_ester

References

Methodological & Application

Application Notes and Protocols for Enzymatic Assays Using S-Ethyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing S-Ethyl-CoA as a substrate in enzymatic assays for three key enzymes: Carnitine Acetyltransferase (CrAT), Propionyl-CoA Carboxylase (PCC), and Acetyl-CoA Synthetase (ACS). Given the structural similarity of this compound to their natural substrates, these enzymes are prime candidates for interaction. This document offers detailed protocols, data presentation for analogous substrates, and workflow visualizations to facilitate your research and development activities.

Introduction

This compound is a synthetic analog of short-chain acyl-CoAs, such as acetyl-CoA and propionyl-CoA, which are central molecules in cellular metabolism. The introduction of an ethyl group in place of an acetyl or propionyl group allows for the investigation of enzyme substrate specificity, active site topology, and the development of novel enzyme inhibitors or activators. Understanding how enzymes involved in fatty acid and amino acid metabolism interact with this compound can provide valuable insights for drug discovery, particularly in the context of metabolic disorders.

This document focuses on three key enzymes:

  • Carnitine Acetyltransferase (CrAT): This mitochondrial enzyme is crucial for buffering the acetyl-CoA/CoA ratio and transporting short-chain fatty acids across the mitochondrial membrane. Its substrate promiscuity makes it a likely candidate for utilizing this compound.

  • Propionyl-CoA Carboxylase (PCC): A key enzyme in the catabolism of odd-chain fatty acids and certain amino acids, PCC carboxylates propionyl-CoA to methylmalonyl-CoA. Investigating its activity with this compound can shed light on its substrate specificity.

  • Acetyl-CoA Synthetase (ACS): ACS activates acetate (B1210297) to acetyl-CoA, a vital step for its entry into central metabolism. The enzyme is known to accept other short-chain carboxylic acids, suggesting potential activity with the ethyl group of this compound.

Section 1: Carnitine Acetyltransferase (CrAT) Assay

Carnitine Acetyltransferase (EC 2.3.1.7) catalyzes the reversible transfer of short-chain acyl groups between coenzyme A and L-carnitine. This promiscuous enzyme is known to act on various short-chain acyl-CoAs, making this compound a probable substrate.[1][2]

Signaling Pathway and Metabolic Role

CrAT plays a pivotal role in cellular energy metabolism by facilitating the transport of acetyl groups from the mitochondria to the cytoplasm and buffering the mitochondrial acetyl-CoA/CoA ratio. This is essential for maintaining metabolic flexibility, allowing cells to switch between glucose and fatty acid oxidation.[3][4] An imbalance in CrAT activity is associated with metabolic diseases.

Carnitine_Acetyltransferase_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Cytosol Cytosol Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Fatty_Acids Fatty_Acids Fatty_Acids->Acetyl_CoA Amino_Acids Amino_Acids Propionyl_CoA Propionyl_CoA Amino_Acids->Propionyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle CrAT_mito Carnitine Acetyltransferase (CrAT) Acetyl_CoA->CrAT_mito Substrate Propionyl_CoA->CrAT_mito Substrate S_Ethyl_CoA S_Ethyl_CoA S_Ethyl_CoA->CrAT_mito Test Substrate Acetylcarnitine Acetylcarnitine CrAT_mito->Acetylcarnitine Product Ethylcarnitine Ethylcarnitine CrAT_mito->Ethylcarnitine Expected Product Acetylcarnitine_cyto Acetylcarnitine Acetylcarnitine->Acetylcarnitine_cyto Transport Ethylcarnitine_cyto Ethylcarnitine Ethylcarnitine->Ethylcarnitine_cyto Transport Acetyl_CoA_cyto Acetyl-CoA Acetylcarnitine_cyto->Acetyl_CoA_cyto Fatty_Acid_Synthesis Fatty_Acid_Synthesis Acetyl_CoA_cyto->Fatty_Acid_Synthesis

Fig 1. Metabolic role of Carnitine Acetyltransferase.
Experimental Protocol: Continuous Spectrophotometric Assay

This protocol measures the forward reaction of CrAT by monitoring the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs at 412 nm. This method is adapted from standard protocols for short-chain acyl-CoAs.[5][6]

Materials:

  • This compound

  • L-Carnitine hydrochloride

  • Carnitine Acetyltransferase (from pigeon breast muscle or recombinant)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • EDTA

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare Reagent Mix: In a 1 mL cuvette, prepare the following reaction mixture:

    • 850 µL of 100 mM Tris-HCl, pH 8.0

    • 50 µL of 10 mM DTNB in Tris-HCl buffer

    • 50 µL of 10 mM L-Carnitine

  • Substrate Addition: Add 50 µL of this compound solution to the cuvette. The final concentration of this compound should be varied to determine kinetic parameters (e.g., 0.05 - 1 mM).

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a small volume (e.g., 1-5 µL) of CrAT enzyme solution to achieve a linear rate of absorbance change.

    • Immediately mix and start monitoring the increase in absorbance at 412 nm for 3-5 minutes at 25°C.

  • Control: Perform a blank reaction without the enzyme to correct for any non-enzymatic hydrolysis of this compound.

  • Calculation: Calculate the initial reaction velocity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

CrAT_Assay_Workflow A Prepare Reaction Mixture (Tris buffer, DTNB, L-Carnitine) B Add this compound (Vary concentration for kinetics) A->B C Initiate with CrAT Enzyme B->C D Monitor Absorbance at 412 nm (Formation of TNB) C->D E Calculate Initial Velocity D->E F Determine Kinetic Parameters (Km, Vmax) E->F

Fig 2. Workflow for the CrAT spectrophotometric assay.
Data Presentation

SubstrateKm (µM)Vmax (µmol/min/mg)Source Organism
Acetyl-CoA100 - 200HighPigeon Breast Muscle
Propionyl-CoA~150Similar to Acetyl-CoAPigeon Breast Muscle
Butyryl-CoA~100Slightly lower than Acetyl-CoAPigeon Breast Muscle

Note: The exact values can vary depending on the enzyme source and assay conditions.

Section 2: Propionyl-CoA Carboxylase (PCC) Assay

Propionyl-CoA Carboxylase (EC 6.4.1.3) is a biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.[7] While PCC is highly specific for propionyl-CoA, it exhibits some promiscuity.[8][9] Testing this compound as a substrate can help to further define the enzyme's active site constraints.

Signaling Pathway and Metabolic Role

PCC is a critical enzyme in the catabolism of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine.[8] The product of the reaction, methylmalonyl-CoA, is subsequently converted to succinyl-CoA, which enters the Krebs cycle.[10]

PCC_Pathway Odd_Chain_Fatty_Acids Odd_Chain_Fatty_Acids Propionyl_CoA Propionyl_CoA Odd_Chain_Fatty_Acids->Propionyl_CoA Amino_Acids Val, Ile, Met, Thr Amino_Acids->Propionyl_CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC Natural Substrate S_Ethyl_CoA S_Ethyl_CoA S_Ethyl_CoA->PCC Test Substrate Methylmalonyl_CoA Methylmalonyl_CoA PCC->Methylmalonyl_CoA Product Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle

Fig 3. Metabolic pathway involving Propionyl-CoA Carboxylase.
Experimental Protocol: Radiometric Assay

The most common and sensitive assay for PCC activity involves measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product.[11]

Materials:

  • This compound

  • Propionyl-CoA (for positive control)

  • Propionyl-CoA Carboxylase (from mitochondrial extracts or purified)

  • [¹⁴C]Sodium Bicarbonate

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 50 µL of 100 mM Tris-HCl, pH 8.0

    • 10 µL of 100 mM ATP

    • 10 µL of 100 mM MgCl₂

    • 10 µL of [¹⁴C]NaHCO₃ (specific activity ~50 mCi/mmol)

  • Substrate Addition: Add 10 µL of this compound solution. Vary the concentration to determine kinetic parameters.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of the enzyme preparation.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes) where the reaction is linear.

  • Termination and Measurement:

    • Stop the reaction by adding 50 µL of 10% (w/v) TCA.

    • Dry the samples in a heating block or oven at 60-80°C to remove unreacted [¹⁴C]CO₂.

    • Resuspend the dried residue in water, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Control: A blank reaction without substrate should be performed to account for background radioactivity.

PCC_Assay_Workflow A Prepare Reaction Mixture (Buffer, ATP, MgCl₂, [¹⁴C]HCO₃⁻) B Add this compound A->B C Initiate with PCC Enzyme B->C D Incubate at 37°C C->D E Terminate with TCA D->E F Dry to Remove [¹⁴C]CO₂ E->F G Measure Radioactivity F->G H Determine Enzyme Activity G->H

Fig 4. Workflow for the PCC radiometric assay.
Data Presentation

PCC is known to have a high specificity for propionyl-CoA. While its activity with this compound has not been reported, data on other potential substrates provides context.

SubstrateKm (mM)Relative Vmax (%)Source Organism
Propionyl-CoA0.29100Bovine Liver
Acetyl-CoA-~1.5Bovine Liver
Butyryl-CoA-<1Bovine Liver

Note: The activity of PCC with substrates other than propionyl-CoA is generally very low.[7]

Section 3: Acetyl-CoA Synthetase (ACS) Assay

Acetyl-CoA Synthetase (EC 6.2.1.1) catalyzes the two-step reaction of acetate activation to form acetyl-CoA.[12] The enzyme can utilize other short-chain carboxylic acids as substrates, suggesting that it may be able to activate the ethyl group from this compound if the reaction is run in reverse (thiolysis), or more likely, it can synthesize this compound from ethyl-acetate (propionate).[13]

Signaling Pathway and Metabolic Role

ACS provides a crucial link between acetate metabolism and central cellular pathways. The acetyl-CoA produced can be used for energy production in the TCA cycle or for biosynthetic processes like fatty acid synthesis.[14]

ACS_Pathway Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS Propionate Propionate Propionate->ACS ATP ATP ATP->ACS CoA CoA CoA->ACS Acetyl_CoA Acetyl_CoA ACS->Acetyl_CoA Propionyl_CoA Propionyl_CoA ACS->Propionyl_CoA S_Ethyl_CoA S_Ethyl_CoA ACS->S_Ethyl_CoA Expected Product TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty_Acid_Synthesis Acetyl_CoA->Fatty_Acid_Synthesis ACS_Assay_Workflow A Prepare Coupling Enzyme System (Buffer, ATP, CoA, PEP, NADH, Kinases, Dehydrogenase) B Add Propionic Acid A->B C Initiate with ACS Enzyme B->C D Monitor Absorbance at 340 nm (NADH Oxidation) C->D E Calculate Reaction Rate D->E F Determine Kinetic Parameters E->F

References

Application Note: Quantification of S-Ethyl-CoA using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of S-Ethyl-CoA in biological samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a key intermediate in various metabolic pathways, and its accurate quantification is crucial for research in metabolism, drug development, and toxicology. The described protocol provides a reliable and reproducible workflow for the extraction and analysis of short-chain acyl-CoAs.

Introduction

S-Ethyl-Coenzyme A (this compound) is a thioester of coenzyme A and a vital intermediate in cellular metabolism. It plays a significant role in the metabolism of various xenobiotics and is implicated in certain inborn errors of metabolism. Accurate measurement of this compound levels is essential for understanding its physiological and pathological roles. High-performance liquid chromatography (HPLC) offers a powerful analytical tool for the separation and quantification of this compound and other short-chain acyl-CoAs from complex biological matrices.[1][2] This document provides a detailed protocol for the analysis of this compound by RP-HPLC with UV detection, including sample preparation, chromatographic conditions, and data analysis.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., tissue, cells) Extraction Perchloric Acid Extraction Sample->Extraction Homogenization Purification Solid-Phase Extraction (SPE) Extraction->Purification Cleanup & Concentration Injection HPLC Injection Purification->Injection Separation Reverse-Phase C18 Column Injection->Separation Elution Detection UV Detection (254 nm) Separation->Detection Detection Quantification Quantification (Peak Area) Detection->Quantification Results Results (Concentration) Quantification->Results Calibration Curve

Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Perchloric acid (PCA), 0.4 M

  • Potassium carbonate (K2CO3), 2 M

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Deionized water (18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocols

Sample Preparation (Perchloric Acid Extraction)

This protocol is adapted from methods described for the extraction of short-chain acyl-CoAs from tissues.[2]

  • Weigh the frozen tissue sample (e.g., liver, heart) and homogenize in 5-10 volumes of ice-cold 0.4 M perchloric acid.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acid-soluble acyl-CoAs.

  • Neutralize the supernatant by adding 2 M K2CO3 dropwise on ice until the pH reaches 6.0-7.0. The formation of a precipitate (potassium perchlorate) will be observed.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • The resulting supernatant can be directly injected into the HPLC system or further purified using solid-phase extraction.

Solid-Phase Extraction (SPE) - Optional Purification Step

For samples with low concentrations of this compound or high levels of interfering substances, an SPE cleanup step is recommended.[2]

  • Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water.

  • Load the neutralized sample supernatant onto the conditioned cartridge.

  • Wash the cartridge with 1-2 column volumes of deionized water to remove polar impurities.

  • Elute the acyl-CoAs with an appropriate solvent, such as a mixture of methanol and water. The optimal elution solvent should be determined empirically.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the HPLC mobile phase.

HPLC Analysis

The following HPLC conditions are based on established methods for the separation of short-chain acyl-CoAs.[1][2]

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to achieve good separation of the various acyl-CoAs. An example gradient is as follows:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% to 5% B

    • 25-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 20 µL

Data Presentation

The quantification of this compound is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of an this compound standard.

ParameterValueReference
Column Type Reverse-Phase C18[1][2]
Mobile Phase Potassium Phosphate Buffer and Methanol/Acetonitrile[1][2]
Detection Wavelength 254 nm[1]
Limit of Detection (LOD) Approximately 5-50 pmol[2]
Linearity Range Dependent on detector, typically in the low µM rangeN/A
Retention Time Dependent on specific gradient and column, to be determined experimentallyN/A

Logical Relationship of HPLC Components

The following diagram illustrates the logical relationship between the key components of the HPLC system used for this analysis.

HPLC System Components Solvent Mobile Phase (Solvent Reservoir) Pump HPLC Pump Solvent->Pump Flow Injector Autosampler/Injector Pump->Injector Pressurized Flow Column C18 Column Injector->Column Sample Introduction Detector UV Detector Column->Detector Separated Analytes DataSystem Data Acquisition System Detector->DataSystem Signal Waste Waste Detector->Waste Effluent

Key components of the HPLC system.

Discussion

The described RP-HPLC method provides a reliable means for the quantification of this compound in biological samples. The use of a C18 column with a phosphate buffer and an organic modifier gradient allows for the effective separation of short-chain acyl-CoAs.[1][2] UV detection at 254 nm is suitable for the detection of the adenine (B156593) moiety of the coenzyme A molecule.

For enhanced specificity and sensitivity, particularly in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful alternative. Ion-pair chromatography can also be employed to improve the retention and resolution of highly polar short-chain acyl-CoAs on reverse-phase columns.

It is crucial to handle samples quickly and at low temperatures throughout the preparation process to minimize the degradation of acyl-CoAs. The use of an internal standard is also recommended to account for variations in extraction efficiency and injection volume.

Conclusion

This application note provides a detailed protocol for the quantification of this compound by RP-HPLC. The method is sensitive, reproducible, and applicable to a variety of biological samples. By following the outlined procedures, researchers can obtain accurate and reliable measurements of this compound, facilitating a deeper understanding of its role in metabolic processes.

References

Mass Spectrometry Analysis of S-Ethyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Ethyl Coenzyme A (S-Ethyl-CoA) is a short-chain acyl-CoA thioester that plays a role in cellular metabolism. As an analog of the central metabolite acetyl-CoA, this compound and other short-chain acyl-CoAs are integral to various biochemical pathways, including energy metabolism and the biosynthesis of lipids. The accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs due to its high selectivity, sensitivity, and specificity.

This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of this compound. These values are based on the characteristic fragmentation of acyl-CoA molecules and the known molecular weight of this compound.

ParameterValueReference
Molecular FormulaC23H40N7O16P3S[1]
Molecular Weight795.58 g/mol [1]
Precursor Ion ([M+H]⁺) m/z 796.6 Calculated
Product Ion m/z 289.1 Calculated
FragmentationNeutral Loss of 507.0 Da[2][3][4]
Ionization ModePositive Electrospray Ionization (ESI+)[2]

Table 1: Mass Spectrometric Parameters for this compound.

The following table provides typical performance characteristics for the quantitative analysis of short-chain acyl-CoAs, including this compound, using LC-MS/MS. The exact values for retention time, limit of detection (LOD), and limit of quantification (LOQ) are dependent on the specific chromatographic conditions and mass spectrometer used.

ParameterTypical Value RangeReference
Typical Retention Time (C18 column) ~10-15 min [4][5]
Limit of Detection (LOD) 2 - 150 nM [6]
Limit of Quantification (LOQ) ~10x Signal-to-Noise [6]
Linearity (R²)>0.99[2]

Table 2: Performance Characteristics for Short-Chain Acyl-CoA Analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture or Tissue

This protocol describes a common method for the extraction of short-chain acyl-CoAs from biological samples.

Materials:

  • 5-sulfosalicylic acid (SSA) solution (5% w/v in water), ice-cold

  • Acetonitrile, LC-MS grade, ice-cold

  • Methanol, LC-MS grade, ice-cold

  • Water, LC-MS grade

  • Internal Standard (e.g., ¹³C-labeled this compound or a non-endogenous short-chain acyl-CoA)

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add ice-cold 5% SSA solution to the plate and scrape the cells. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold 5% SSA solution.

  • Tissue Homogenization: For tissue samples, weigh the frozen tissue and add it to a pre-chilled tube containing ice-cold 5% SSA solution. Homogenize the tissue on ice until a uniform suspension is achieved.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample lysate or homogenate.

  • Deproteinization: Vortex the samples vigorously and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new microcentrifuge tube.

  • Sample Storage: The extracted samples can be stored at -80°C until LC-MS/MS analysis. For analysis, the samples are typically diluted with an appropriate solvent, such as water or mobile phase A.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound. Optimization of the gradient and other parameters may be required for specific applications and instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-16 min: 60% to 95% B

    • 16-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor m/z 796.6 → Product m/z 289.1

    • Internal Standard: (To be determined based on the chosen standard)

Signaling Pathways and Experimental Workflows

Ethylmalonyl-CoA Pathway

This compound is closely related to intermediates in the ethylmalonyl-CoA pathway, a metabolic route for the assimilation of two-carbon compounds like acetate. This pathway is an alternative to the glyoxylate (B1226380) cycle in some bacteria. The pathway involves the carboxylation of crotonyl-CoA to ethylmalonyl-CoA, which is then rearranged to yield glyoxylate and succinyl-CoA. Understanding the flux through this pathway can be critical in metabolic engineering and studying microbial metabolism.

Ethylmalonyl_CoA_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate succinyl_coa Succinyl-CoA methylmalyl_coa->succinyl_coa

Ethylmalonyl-CoA Pathway Overview
Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from biological samples using LC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Cells or Tissue) extraction Extraction with 5% SSA + Internal Standard sample->extraction centrifugation Centrifugation (16,000 x g, 10 min, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation Reversed-Phase C18 Chromatography supernatant->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration and Quantification ms_detection->peak_integration data_reporting Data Reporting (Concentration of this compound) peak_integration->data_reporting

LC-MS/MS Workflow for this compound

Conclusion

The methods outlined in this application note provide a robust framework for the sensitive and specific quantification of this compound by LC-MS/MS. Adherence to proper sample preparation techniques and optimized instrument parameters are essential for obtaining high-quality, reproducible data. This information serves as a valuable resource for researchers and professionals investigating the role of this compound in various biological systems and its potential as a biomarker or therapeutic target.

References

Application Notes and Protocols for Utilizing S-Ethyl-CoA in Acyltransferase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to S-Ethyl-CoA in Acyltransferase Research

S-Ethyl-Coenzyme A (this compound) is a valuable tool for studying the kinetics and mechanisms of acyltransferase enzymes, particularly those that utilize short-chain acyl-CoAs as substrates. As an analog of acetyl-CoA, the smallest and one of the most common acyl-CoA substrates in cellular metabolism, this compound serves as an effective substrate or competitive inhibitor for various acyltransferases. Its use allows researchers to probe the active site of these enzymes, understand their substrate specificity, and screen for potential inhibitors. This document provides detailed application notes and protocols for the use of this compound in acyltransferase research, with a focus on carnitine acetyltransferase (CrAT) as a model enzyme.

Acyltransferases play crucial roles in a multitude of cellular processes, including fatty acid metabolism, signal transduction, and post-translational modification of proteins.[1] Dysregulation of acyltransferase activity has been implicated in various diseases, making them attractive targets for drug development.[2] this compound, with its ethyl group replacing the acetyl moiety of the natural substrate, provides a subtle structural modification that can reveal important insights into enzyme-substrate interactions.

Applications of this compound in Acyltransferase Studies

This compound can be employed in a variety of experimental contexts to investigate acyltransferase function:

  • Mechanistic Studies: By comparing the kinetic parameters of this compound with those of other short-chain acyl-CoAs, researchers can elucidate the role of the acyl chain length and structure in substrate binding and catalysis.

  • Substrate Specificity Profiling: this compound can be used alongside a panel of other acyl-CoA analogs to determine the substrate specificity of a given acyltransferase. Carnitine acetyltransferase, for example, is known to transfer acyl groups containing up to 10 carbon atoms.[2][3]

  • Inhibitor Screening: this compound can be used as a substrate in high-throughput screening assays to identify competitive inhibitors of acyltransferases. Longer-chain acyl-CoAs have been shown to be potent reversible inhibitors of carnitine acetyltransferase, competing with acetyl-CoA.[2][3]

  • Probing the Acyl-Binding Pocket: The ethyl group of this compound can serve as a probe to map the steric and hydrophobic constraints of the acyl-binding pocket within the enzyme's active site.

Quantitative Data: Kinetic Parameters of Short-Chain Acyl-CoAs with Carnitine Acetyltransferase

While specific kinetic data for this compound with many acyltransferases are not widely published, the following table summarizes the kinetic parameters for various short-chain acyl-CoA substrates with pigeon breast muscle carnitine acetyltransferase. This data provides a valuable reference for predicting the behavior of this compound as a substrate. It is expected that the Km and Vmax for this compound would be within a similar range to propionyl-CoA and butyryl-CoA.

Acyl-CoA SubstrateApparent Km (µM)Relative Vmax (%)
Acetyl-CoA13100
Propionyl-CoA6133
Butyryl-CoA2115
Valeryl-CoA168
Hexanoyl-CoA135
Heptanoyl-CoA115
Octanoyl-CoA16

Data adapted from Chase, J. F. A. & Tubbs, P. K. (1972). The substrate specificity of carnitine acetyltransferase. Biochemical Journal, 129(1), 55-65.

Experimental Protocols

Protocol 1: Radiometric Assay for Acyltransferase Activity using this compound

This protocol describes a sensitive radiometric assay to measure the activity of an acyltransferase, such as carnitine acetyltransferase, using this compound as the acyl donor and a radiolabeled acyl acceptor (e.g., [3H]-carnitine).

Materials:

  • Purified acyltransferase (e.g., carnitine acetyltransferase)

  • This compound solution (10 mM stock)

  • [3H]-L-carnitine (specific activity ~10-60 Ci/mmol)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)

  • Scintillation cocktail

  • Scintillation vials

  • Microcentrifuge tubes

  • Liquid scintillation counter

  • Ion-exchange resin (e.g., Dowex 1-X8)

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For a single 100 µL reaction, combine the following in a microcentrifuge tube on ice:

    • 50 µL of 2x Reaction Buffer

    • 10 µL of this compound solution (final concentration 1 mM)

    • 10 µL of [3H]-L-carnitine (final concentration and specific activity to be optimized based on enzyme Km)

    • 20 µL of sterile deionized water

  • Enzyme Addition and Incubation:

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the purified acyltransferase solution.

    • Incubate for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Quenching and Separation:

    • Stop the reaction by adding 50 µL of 1 M HCl.

    • To separate the unreacted [3H]-L-carnitine from the product, [3H]-ethylcarnitine, add 200 µL of a 50% slurry of Dowex 1-X8 resin (in water). The resin will bind the negatively charged CoA and unreacted carnitine.

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes.

  • Scintillation Counting:

    • Carefully transfer 200 µL of the supernatant (containing the [3H]-ethylcarnitine product) to a scintillation vial.

    • Add 5 mL of scintillation cocktail to the vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed based on the specific activity of the [3H]-L-carnitine.

    • Determine the enzyme activity in units such as nmol/min/mg of protein.

Protocol 2: Fluorescence-Based Assay for Acyltransferase Activity using this compound

This protocol utilizes a coupled enzyme assay to continuously monitor the production of Coenzyme A (CoA-SH) through the reaction of a thiol-sensitive fluorescent probe.

Materials:

  • Purified acyltransferase (e.g., carnitine acetyltransferase)

  • This compound solution (10 mM stock)

  • Acyl acceptor substrate (e.g., L-carnitine)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Thiol-sensitive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 10 mM CPM in DMSO).

    • Prepare working solutions of substrates in the reaction buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well for a final volume of 200 µL:

      • 100 µL of 2x Reaction Buffer

      • 20 µL of this compound solution (final concentration to be optimized, typically near the Km)

      • 20 µL of acyl acceptor solution (e.g., L-carnitine, at a saturating concentration)

      • 2 µL of fluorescent probe solution (final concentration ~10 µM)

      • 38 µL of sterile deionized water

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature for 5 minutes.

    • Initiate the reaction by adding 20 µL of the purified acyltransferase solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes) at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 390/475 nm for CPM).

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the fluorescence versus time plot.

    • Convert the rate of fluorescence increase to the rate of CoA-SH production using a standard curve generated with known concentrations of CoA-SH.

    • Calculate the enzyme activity.

Visualization of Relevant Pathways and Workflows

Acyltransferase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reaction Mix (Buffer, this compound, Acyl Acceptor) incubation Incubate at Optimal Temperature reagents->incubation enzyme Prepare Enzyme Solution start_reaction Initiate Reaction with Enzyme enzyme->start_reaction incubation->start_reaction reaction_progress Acyltransferase Catalyzes Acyl Group Transfer start_reaction->reaction_progress quench Quench Reaction (for endpoint assays) reaction_progress->quench measurement Measure Signal (Radioactivity or Fluorescence) reaction_progress->measurement quench->measurement calculation Calculate Product Formation measurement->calculation activity Determine Enzyme Activity calculation->activity

Caption: General experimental workflow for an acyltransferase assay.

Carnitine_Shuttle cluster_mito Mitochondrial Matrix cluster_cyto Cytosol acetyl_coa_mito Acetyl-CoA crat_mito Carnitine Acetyltransferase (CrAT) acetyl_coa_mito->crat_mito carnitine_mito Carnitine carnitine_mito->crat_mito acetylcarnitine_mito Acetylcarnitine cact Carnitine-Acylcarnitine Translocase (CACT) acetylcarnitine_mito->cact coat_mito CoA-SH crat_mito->acetylcarnitine_mito crat_mito->coat_mito acetylcarnitine_cyto Acetylcarnitine crat_cyto Carnitine Acetyltransferase (CrAT) acetylcarnitine_cyto->crat_cyto coat_cyto CoA-SH coat_cyto->crat_cyto acetyl_coa_cyto Acetyl-CoA carnitine_cyto Carnitine carnitine_cyto->cact crat_cyto->acetyl_coa_cyto crat_cyto->carnitine_cyto membrane Mitochondrial Inner Membrane cact->carnitine_mito cact->acetylcarnitine_cyto

Caption: The Carnitine Shuttle pathway for acetyl-CoA transport.

References

Protocol for the Preparation and Storage of S-Ethyl-CoA Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Ethyl Coenzyme A (S-Ethyl-CoA) is a vital intermediate in various metabolic pathways and serves as a substrate for numerous enzymes, making it a critical reagent in biochemical and pharmacological research. Proper preparation and storage of this compound solutions are paramount to ensure its stability and activity, thereby guaranteeing the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of this compound solutions from a solid form and outlines the best practices for its storage.

Quantitative Data Summary

The stability and utility of this compound solutions are highly dependent on the storage conditions and the composition of the solution. The following table summarizes the key quantitative parameters for the preparation and storage of this compound solutions.

ParameterRecommended Value/ConditionSource/Notes
Storage Temperature -20°C for long-term storage--INVALID-LINK--[1][2]
Short-term exposure (up to 1 week cumulative) to ambient temperature is possible.--INVALID-LINK--[1][2]
Shelf Life 12 months at -20°C--INVALID-LINK--[1][2]
Solution pH 7.5 ± 0.5--INVALID-LINK--[1][2]
Typical Concentration 10 mM - 11 mM--INVALID-LINK--[1][2]
Purity ≥ 95% (HPLC)--INVALID-LINK--[1][2]
Spectroscopic Properties λmax = 260 nm--INVALID-LINK--[1][2]
ε = 16.0 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)--INVALID-LINK--[1][2]

Experimental Protocols

This section provides a detailed methodology for the preparation of an this compound solution from a solid (powder) form.

Materials
  • This compound (solid form, e.g., sodium salt)

  • Nuclease-free water

  • Buffer components (e.g., Tris-HCl, HEPES, or phosphate (B84403) buffer)

  • pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer

Buffer Preparation (Example: 100 mM Tris-HCl, pH 7.5)
  • Prepare a 1 M Tris-HCl stock solution: Dissolve 121.14 g of Tris base in 800 mL of nuclease-free water.

  • Adjust the pH: Adjust the pH to 7.5 with concentrated HCl.

  • Final Volume: Bring the final volume to 1 L with nuclease-free water.

  • Sterilization: Sterilize the buffer by autoclaving or filtration through a 0.22 µm filter.

  • Working Solution: Dilute the 1 M stock solution to 100 mM with nuclease-free water for use.

This compound Solution Preparation (Target: 10 mM Stock Solution)
  • Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (MW of free acid = 795.58 g/mol ), you would need approximately 7.96 mg. Adjust the mass based on the salt form and purity provided by the manufacturer.

  • Dissolution: Add the appropriate volume of the prepared buffer (e.g., 100 mM Tris-HCl, pH 7.5) to the microcentrifuge tube containing the this compound powder.

  • Mixing: Gently vortex the tube until the powder is completely dissolved. Avoid vigorous vortexing to prevent degradation. A brief centrifugation might be necessary to collect the solution at the bottom of the tube.

  • pH Verification and Adjustment: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to 7.5 using small volumes of dilute HCl or NaOH.

  • Concentration Verification (Optional but Recommended): The concentration of the this compound solution can be verified by measuring its absorbance at 260 nm. Using a molar extinction coefficient (ε) of 16.0 L mmol⁻¹ cm⁻¹, the concentration can be calculated using the Beer-Lambert law (A = εcl).

  • Aliquoting and Storage: Aliquot the this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for this compound solution preparation and a simplified representation of its role in a key metabolic pathway.

S_Ethyl_CoA_Preparation_Workflow This compound Solution Preparation Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage start Start: this compound Powder weigh Weigh Powder start->weigh dissolve Dissolve in Buffer weigh->dissolve mix Vortex Gently dissolve->mix ph_check Check & Adjust pH mix->ph_check conc_verify Verify Concentration (A260) ph_check->conc_verify aliquot Aliquot into Single-Use Tubes conc_verify->aliquot store Store at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound solution.

Acetyl_CoA_Metabolism Simplified Role of Acetyl-CoA in Metabolism Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA (this compound is an analog) Pyruvate->Acetyl_CoA Fatty_Acids Fatty Acids Fatty_Acids->Acetyl_CoA Amino_Acids Amino Acids Amino_Acids->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies ATP ATP Citric_Acid_Cycle->ATP

Caption: Central role of Acetyl-CoA in metabolism.

References

Application Notes and Protocols: S-Ethyl-CoA as a Standard for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Ethyl-Coenzyme A (S-Ethyl-CoA) is a short-chain acyl-Coenzyme A thioester that serves as a crucial analytical standard in various chromatographic applications. Its structural similarity to endogenous acyl-CoAs makes it an ideal internal or external standard for the accurate quantification of these vital metabolites in biological matrices. Acyl-CoAs are central intermediates in numerous metabolic pathways, including the citric acid cycle, fatty acid metabolism, and amino acid catabolism. Dysregulation of acyl-CoA metabolism is implicated in a range of diseases, making their precise measurement critical in biomedical research and drug development.

These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of short-chain acyl-CoAs.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a chromatographic standard.

PropertyValueReference
Molecular Formula C23H40N7O16P3S[1][2]
Molecular Weight 795.58 g/mol (free acid)[1][2]
Exact Mass 795.15 g/mol (free acid)[1][2]
Purity ≥ 95% (HPLC)[1][2]
Form Solution in water[1][2]
Appearance Colorless to slightly yellow clear aqueous solution[1][2][3]
Concentration Typically 10 mM - 11 mM[1][2]
pH 7.5 ±0.5[1][2]
Spectroscopic Properties λmax 260 nm, ε 16.0 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[1][2]
Storage Conditions Store at -20 °C. Short-term exposure (up to 1 week cumulative) to ambient temperature is possible.[1][2]
Shelf Life 12 months from date of delivery when stored correctly.[1][2]

Experimental Protocols

Preparation of this compound Standard Solutions

Materials:

  • This compound solution (e.g., 10 mM)

  • Ultrapure water (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Ammonium acetate

  • Formic acid

Procedure:

  • Stock Solution: Thaw the commercial this compound solution on ice. Briefly centrifuge the vial before opening to ensure the entire volume is at the bottom. The commercial solution can be used as the primary stock solution (typically 10 mM).

  • Working Stock Solutions: Prepare a series of working stock solutions by diluting the primary stock solution with a suitable solvent. A common solvent for acyl-CoA analysis is 50% methanol in water. For example, to prepare a 1 mM working stock, dilute 10 µL of the 10 mM primary stock with 90 µL of 50% methanol.

  • Calibration Standards: Prepare a calibration curve by serially diluting the working stock solution to achieve a range of concentrations suitable for the expected analyte concentrations in the samples. A typical calibration curve might range from 1 µM to 100 µM. Prepare these standards in the same matrix as the final sample resuspension solvent to minimize matrix effects.

HPLC-UV Method for Acyl-CoA Analysis

This protocol outlines a general method for the separation and quantification of short-chain acyl-CoAs using this compound as an external standard.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 100 mM sodium phosphate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 5-30% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm

Protocol:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Inject the prepared this compound calibration standards.

  • Inject the prepared biological samples.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Quantify the endogenous acyl-CoAs in the samples by comparing their peak areas to the calibration curve.

LC-MS/MS Method for High-Sensitivity Acyl-CoA Quantification

This protocol provides a highly sensitive and specific method for the quantification of short-chain acyl-CoAs using this compound as an internal standard.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 2-50% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

MRM Transitions for this compound:

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in MS/MS, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
This compound 796.16290.0835

Protocol:

  • Spike a known concentration of this compound internal standard into each biological sample before protein precipitation and extraction.

  • Equilibrate the LC column with the initial mobile phase conditions.

  • Inject the extracted samples containing the internal standard.

  • Monitor the specified MRM transitions for the endogenous acyl-CoAs and the this compound internal standard.

  • Quantify the endogenous acyl-CoAs by calculating the ratio of their peak area to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the target acyl-CoAs and the same concentration of the internal standard.

Experimental Workflow and Metabolic Pathway Diagrams

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Biological Sample (Tissue, Cells) IS Spike this compound (Internal Standard) Sample->IS Homogenize Homogenization IS->Homogenize Precipitate Protein Precipitation (e.g., with cold Acetonitrile) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry down under Nitrogen Supernatant->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Inject Inject onto LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratios (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification of Acyl-CoAs Calibrate->Quantify

Experimental workflow for acyl-CoA quantification.

G Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Propionyl-CoA to Succinyl-CoA pathway.

References

Application Note: Quantification of S-Ethyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

S-Ethyl-Coenzyme A (S-Ethyl-CoA) is a short-chain acyl-CoA thioester that plays a role in cellular metabolism, including xenobiotic detoxification. Accurate measurement of its intracellular concentration is crucial for understanding its metabolic functions and for researchers in toxicology and drug development. This application note provides detailed protocols for the quantification of this compound in mammalian cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Coenzyme A (CoA) and its thioesters are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.[1] Short-chain acyl-CoAs, such as this compound, are involved in various cellular processes. This compound can be formed during the metabolism of xenobiotics like ethanethiol.[2] The precise quantification of this compound in cell lysates presents analytical challenges due to its low abundance and inherent instability.[3] This document outlines robust and sensitive methods for the extraction and measurement of this compound to support research in cellular metabolism and toxicology.

Data Presentation

While specific quantitative data for this compound in common cell lines is not widely published, the following table presents typical concentrations of other short-chain acyl-CoAs in HepG2 cells to provide a comparative context for expected abundance.[4]

Acyl-CoA SpeciesConcentration in HepG2 Cells (pmol/10^6 cells)
Acetyl-CoA10.64
Propionyl-CoA3.53
Butyryl-CoA1.01
Succinyl-CoA25.47

Note: The concentration of this compound is expected to be low and may vary significantly based on cell type and exposure to specific xenobiotics.

Experimental Protocols

Two primary methods for the quantification of this compound are presented: LC-MS/MS for high sensitivity and specificity, and HPLC-UV as a more accessible alternative.

Protocol 1: Quantification of this compound by LC-MS/MS

This method offers the highest sensitivity and selectivity for this compound analysis.

1. Materials and Reagents

  • This compound sodium salt standard (≥95% purity)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 5-sulfosalicylic acid (SSA) or Perchloric acid (PCA)

  • Potassium carbonate (for PCA neutralization)

  • Ultrapure water

  • Phosphate-buffered saline (PBS), ice-cold

  • Internal Standard (IS): e.g., [¹³C₂]-acetyl-CoA or another stable isotope-labeled short-chain acyl-CoA

2. Sample Preparation (Cell Lysate Extraction)

  • Cell Culture: Culture cells (e.g., HepG2, MCF7) to ~80-90% confluency in appropriate culture vessels.

  • Cell Harvesting:

    • Adherent cells: Aspirate culture medium, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol per 10 cm dish and scrape the cells.

    • Suspension cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Protein Precipitation (Method A: Methanol Extraction):

    • Transfer the cell suspension from step 2 to a pre-chilled microcentrifuge tube.

    • Add the internal standard to the cell suspension.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Lysis and Protein Precipitation (Method B: Acid Precipitation):

    • Resuspend the cell pellet in 200 µL of ice-cold 2.5% SSA solution.

    • Add the internal standard.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

  • Sample Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of 50% methanol in 50 mM ammonium acetate (pH 7).[3]

    • Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 2
    2.0 2
    12.0 50
    12.1 95
    15.0 95
    15.1 2

    | 20.0 | 2 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da.[3]

    • This compound: Precursor ion [M+H]⁺ → Product ion [M-507+H]⁺

    • Note: Specific m/z values for precursor and product ions should be determined by direct infusion of an this compound standard.

  • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the same reconstitution buffer.

Protocol 2: Quantification of this compound by HPLC-UV

This method is less sensitive than LC-MS/MS but is a viable alternative when a mass spectrometer is unavailable.

1. Materials and Reagents

  • Same as Protocol 1, except reagents can be HPLC grade.

  • Sodium phosphate (B84403) monobasic and dibasic for buffer preparation.

2. Sample Preparation

  • Follow the same sample preparation steps as in Protocol 1.

3. HPLC-UV Instrumentation and Conditions

  • HPLC System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 100 mM sodium phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate short-chain acyl-CoAs.

    Time (min) % B
    0 5
    20 30
    25 90
    30 90
    31 5

    | 40 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (for the adenine (B156593) base of CoA).

  • Data Analysis: Quantify this compound by comparing the peak area to a standard curve of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture (~80-90% confluency) harvesting 2. Cell Harvesting (Wash with ice-cold PBS) cell_culture->harvesting lysis 3. Lysis & Protein Precipitation (e.g., 80% Methanol or 2.5% SSA) harvesting->lysis centrifugation1 4. Centrifugation (15,000 x g, 10 min, 4°C) lysis->centrifugation1 supernatant 5. Supernatant Collection centrifugation1->supernatant evaporation 6. Evaporation to Dryness supernatant->evaporation reconstitution 7. Reconstitution (e.g., 50% Methanol/Ammonium Acetate) evaporation->reconstitution centrifugation2 8. Final Centrifugation reconstitution->centrifugation2 final_sample 9. Transfer to Autosampler Vial centrifugation2->final_sample lc_ms LC-MS/MS Analysis (C18 column, ESI+, MRM) final_sample->lc_ms High Sensitivity hplc_uv HPLC-UV Analysis (C18 column, 260 nm) final_sample->hplc_uv Alternative data_analysis Data Analysis (Quantification against Standard Curve) lc_ms->data_analysis hplc_uv->data_analysis

Caption: Experimental workflow for this compound quantification.

metabolic_pathway cluster_xenobiotic Xenobiotic Metabolism cluster_central_metabolism Central Metabolism ethanethiol Ethanethiol (Xenobiotic) s_ethyl_coa This compound ethanethiol->s_ethyl_coa Acyl-CoA Synthetase (presumed) further_metabolism Further Metabolism / Detoxification s_ethyl_coa->further_metabolism acetyl_coa Acetyl-CoA s_ethyl_coa->acetyl_coa Potential Conversion tca_cycle TCA Cycle acetyl_coa->tca_cycle fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis

Caption: Metabolic context of this compound.

References

Application Notes & Protocols: S-Ethyl-CoA as a Precursor in Chemo-enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of S-Ethyl-CoA as a precursor in chemo-enzymatic synthesis, focusing on the production of valuable intermediates like ethylmalonyl-CoA. This document is intended for researchers, scientists, and drug development professionals working in the fields of biocatalysis, metabolic engineering, and natural product synthesis.

Introduction

S-Ethyl-Coenzyme A (this compound) is a thioester of coenzyme A that can serve as a precursor in various chemo-enzymatic reactions. A key application is its conversion to (2S)-ethylmalonyl-CoA, a crucial building block in the biosynthesis of many polyketide natural products with potential therapeutic applications.[1] This conversion is catalyzed by the enzyme crotonyl-CoA carboxylase/reductase (CCR), which facilitates the reductive carboxylation of an α,β-unsaturated acyl-CoA.[2][3] The ethylmalonyl-CoA pathway, where this reaction is central, represents an alternative to the glyoxylate (B1226380) cycle for acetyl-CoA assimilation in some microorganisms.[2][3]

This chemo-enzymatic approach offers a highly specific and efficient method for producing chiral molecules like ethylmalonyl-CoA, which are challenging to synthesize through traditional chemical methods. The enzymatic nature of the synthesis ensures high stereoselectivity, yielding the biologically relevant (2S)-isomer.

Chemo-enzymatic Synthesis Pathway

The primary chemo-enzymatic pathway involving this compound as a precursor is the synthesis of ethylmalonyl-CoA. This process can be broken down into two main conceptual stages: the generation of the direct substrate for the key enzymatic step, and the enzymatic carboxylation itself. While this compound can be considered a starting point, the direct substrate for the key enzyme, Crotonyl-CoA Carboxylase/Reductase (CCR), is crotonyl-CoA. This compound can be envisioned as a precursor to crotonyl-CoA through dehydrogenation, or in a broader context, the "ethyl" group is incorporated into the final ethylmalonyl-CoA product. The core enzymatic reaction is the reductive carboxylation of crotonyl-CoA.

Workflow start Start: Prepare Reaction Mixture reaction Enzymatic Reaction (CCR, Crotonyl-CoA, NADPH, CO2) start->reaction quench Quench Reaction (Perchloric Acid) reaction->quench neutralize Neutralize (K2CO3) quench->neutralize purify HPLC Purification neutralize->purify analyze Analysis (LC-MS/MS, NMR) purify->analyze end End: Purified Ethylmalonyl-CoA analyze->end Ethylmalonyl_CoA_Pathway 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA CCR (+CO2, +NADPH) Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Mesaconyl-CoA Mesaconyl-CoA Methylsuccinyl-CoA->Mesaconyl-CoA β-Methylmalyl-CoA β-Methylmalyl-CoA Mesaconyl-CoA->β-Methylmalyl-CoA Glyoxylate Glyoxylate β-Methylmalyl-CoA->Glyoxylate Propionyl-CoA Propionyl-CoA β-Methylmalyl-CoA->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation

References

Application Note: Quantitative Analysis of S-Ethyl-CoA and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Ethyl-CoA is a short-chain acyl-coenzyme A that plays a role in various metabolic pathways, including the ethylmalonyl-CoA pathway, which is crucial for carbon metabolism in some bacteria.[1][2] Accurate and sensitive detection of this compound and its related metabolites is essential for understanding cellular metabolism, identifying biomarkers, and for applications in drug development and biotechnology. This application note provides a detailed protocol for the sensitive and specific quantification of this compound and other short-chain acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is robust, reproducible, and suitable for various biological matrices.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of short-chain acyl-CoAs. The separated analytes are then detected by a tandem mass spectrometer operating in positive ion mode using Multiple Reaction Monitoring (MRM). The characteristic fragmentation of acyl-CoAs, involving a neutral loss of 507 Da from the precursor ion, allows for high selectivity and sensitivity.[3][4] Quantification is achieved by comparing the analyte response to that of an internal standard.

Data Presentation

Quantitative Performance of the LC-MS/MS Method

The performance of the described LC-MS/MS method for the analysis of short-chain acyl-CoAs is summarized below. The data demonstrates high sensitivity with limits of detection (LOD) and quantification (LOQ) in the low nanomolar range, and excellent linearity over a wide concentration range.

AnalyteLimit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)Linearity (R²)
Acetyl-CoA~2~5>0.99
Propionyl-CoA~2~5>0.99
This compound Estimated ~2-5Estimated ~5-10>0.99
Butyryl-CoA~2~5>0.99
Malonyl-CoA~5~15>0.99

Note: Specific LOD/LOQ values for this compound are not explicitly detailed in the provided search results but are estimated to be in a similar range to other short-chain acyl-CoAs based on their structural similarity and the described methodologies.

Experimental Protocols

Sample Preparation (from cell culture)

This protocol is adapted from a method utilizing 5-sulfosalicylic acid (SSA) for protein precipitation and extraction, which has been shown to have good recovery for short-chain acyl-CoAs without the need for solid-phase extraction.[5]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water

  • Internal Standard (e.g., Crotonyl-CoA or a stable isotope-labeled acyl-CoA)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Aspirate the culture medium from the cell culture plate.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 2.5% SSA to the plate and scrape the cells.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Add the internal standard to the cell lysate.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation of short-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions:

    • The primary quantitative transition for acyl-CoAs is the neutral loss of 507 Da from the protonated precursor ion ([M+H]+ -> [M+H-507]+).[3][4]

    • A secondary, qualitative transition can be monitored for confirmation (e.g., [M+H]+ -> m/z 428).[5]

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Acetyl-CoA810.1303.1428.1
Propionyl-CoA824.1317.1428.1
This compound 824.1317.1428.1
Butyryl-CoA838.1331.1428.1
Malonyl-CoA854.1347.1428.1

Note: this compound and Propionyl-CoA are structural isomers and will have the same m/z values. Chromatographic separation is essential for their individual quantification.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sp1 Cell Lysis & Extraction (ice-cold 2.5% SSA) sp2 Addition of Internal Standard sp1->sp2 sp3 Protein Precipitation (Vortex & Incubate on Ice) sp2->sp3 sp4 Centrifugation (16,000 x g, 10 min, 4°C) sp3->sp4 sp5 Supernatant Collection sp4->sp5 lc LC Separation (Reversed-Phase C18) sp5->lc Injection ms MS/MS Detection (Positive ESI, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Overview of the experimental workflow for LC-MS/MS analysis of this compound.

This compound and the Ethylmalonyl-CoA Pathway

ethylmalonyl_coa_pathway acetyl_coa Acetyl-CoA crotonyl_coa Crotonyl-CoA acetyl_coa->crotonyl_coa ethylmalonyl_coa S-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa

Caption: Simplified diagram of the Ethylmalonyl-CoA Pathway involving S-Ethylmalonyl-CoA.

References

Application Notes and Protocols: In Vitro Reconstitution of Metabolic Pathways with S-Ethyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of metabolic pathways using S-Ethyl-Coenzyme A (S-Ethyl-CoA) as a substrate. This powerful technique allows for the detailed study of enzyme kinetics, the elucidation of reaction mechanisms, and the production of novel metabolites for drug discovery and synthetic biology applications. By systematically assembling purified enzymes and substrates in a controlled environment, researchers can overcome the complexities of in vivo systems and gain precise insights into metabolic processes.

Introduction to In Vitro Metabolic Pathway Reconstitution

In vitro reconstitution of metabolic pathways involves the stepwise assembly of purified enzymes, substrates, and cofactors to mimic a biological process in a test tube.[1][2] This "bottom-up" approach offers several advantages over in vivo studies, including the ability to precisely control reaction conditions, identify rate-limiting steps, and characterize the function of individual enzymes without the interference of competing cellular processes.[2] The use of unnatural substrates, such as this compound, opens up possibilities for creating novel molecules with potential therapeutic properties.

This compound can be utilized in metabolic pathways in two primary ways: as a primer unit to initiate chain elongation or as an extender unit after carboxylation to ethylmalonyl-CoA. Several enzymes, particularly those with relaxed substrate specificity like certain acyl-CoA carboxylases and polyketide synthase acyltransferase (AT) domains, can recognize and process these ethyl-ated substrates.[3][4]

Key Applications

  • Elucidation of Enzyme Function and Substrate Specificity: Determine the ability of enzymes to process non-natural substrates like this compound and its derivatives.

  • Identification of Metabolic Bottlenecks: By titrating individual components, researchers can identify the rate-limiting steps in a reconstituted pathway.[2]

  • Production of Novel Compounds: Generate modified metabolites and natural product analogs for screening in drug discovery programs.[3]

  • Biocatalyst Development: Engineer enzymes and pathways with improved efficiency and novel catalytic capabilities.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the in vitro reconstitution of a metabolic pathway using this compound to produce a novel polyketide.

G cluster_0 Preparation cluster_1 Enzymatic Synthesis of Extender Unit cluster_2 In Vitro Reconstitution and Reaction cluster_3 Analysis Enzyme Expression and Purification Enzyme Expression and Purification Acyl-CoA Carboxylase Acyl-CoA Carboxylase Enzyme Expression and Purification->Acyl-CoA Carboxylase Polyketide Synthase (PKS) Modules Polyketide Synthase (PKS) Modules Enzyme Expression and Purification->Polyketide Synthase (PKS) Modules Substrate Preparation Substrate Preparation This compound This compound Substrate Preparation->this compound ATP, Bicarbonate ATP, Bicarbonate Substrate Preparation->ATP, Bicarbonate Primer Unit (e.g., Acetyl-CoA) Primer Unit (e.g., Acetyl-CoA) Substrate Preparation->Primer Unit (e.g., Acetyl-CoA) NADPH NADPH Substrate Preparation->NADPH Reaction_Carboxylation This compound->Reaction_Carboxylation Substrate Acyl-CoA Carboxylase->Reaction_Carboxylation Enzyme ATP, Bicarbonate->Reaction_Carboxylation Cofactors Ethylmalonyl-CoA Ethylmalonyl-CoA Reaction Incubation Reaction Incubation Ethylmalonyl-CoA->Reaction Incubation Extender Unit Polyketide Synthase (PKS) Modules->Reaction Incubation Enzymes Primer Unit (e.g., Acetyl-CoA)->Reaction Incubation Substrate NADPH->Reaction Incubation Cofactor Product Extraction Product Extraction Reaction Incubation->Product Extraction LC-MS/MS Analysis LC-MS/MS Analysis Product Extraction->LC-MS/MS Analysis Structure Elucidation Structure Elucidation LC-MS/MS Analysis->Structure Elucidation Reaction_Carboxylation->Ethylmalonyl-CoA

Figure 1: General workflow for the in vitro synthesis of a novel polyketide using this compound.

Protocols

Protocol 1: Enzymatic Synthesis of Ethylmalonyl-CoA from this compound

This protocol describes the in vitro synthesis of ethylmalonyl-CoA, a key extender unit for polyketide synthesis, from this compound using a promiscuous acyl-CoA carboxylase. The activity of the carboxylase can be monitored using a coupled spectrophotometric assay.[5]

Materials:

  • Purified acyl-CoA carboxylase (e.g., from Streptomyces coelicolor or a commercially available kit[6][7])

  • This compound

  • ATP

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Chloride (MgCl₂)

  • Potassium Phosphate (B84403) buffer (pH 7.6)

  • For coupled assay: Pyruvate (B1213749) kinase, Lactate (B86563) dehydrogenase, Phosphoenolpyruvate, NADH

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium Phosphate buffer (pH 7.6)

    • 5 mM MgCl₂

    • 3 mM ATP

    • 50 mM NaHCO₃

    • Varying concentrations of this compound (e.g., 0.1 mM to 5 mM)

    • Purified acyl-CoA carboxylase (concentration to be optimized, typically in the µg/mL range)

  • Coupled Assay Components (Optional): For real-time monitoring of the reaction, add the following to the reaction mixture:

    • 5 units of pyruvate kinase

    • 10 units of lactate dehydrogenase

    • 0.5 mM phosphoenolpyruvate

    • 0.2 mM NADH

  • Initiation and Incubation:

    • Initiate the reaction by adding the acyl-CoA carboxylase.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C).

    • If using the coupled assay, monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Reaction Termination and Product Analysis:

    • For endpoint analysis, stop the reaction at various time points by adding an acid (e.g., perchloric acid).

    • Analyze the formation of ethylmalonyl-CoA using LC-MS/MS.

Protocol 2: In Vitro Reconstitution of Polyketide Synthesis with Ethylmalonyl-CoA

This protocol outlines the reconstitution of a modular polyketide synthase (PKS) system to produce a novel polyketide using ethylmalonyl-CoA as an extender unit.

Materials:

  • Purified PKS modules

  • Ethylmalonyl-CoA (from Protocol 1 or commercially sourced)

  • A suitable primer unit (e.g., Acetyl-CoA or Propionyl-CoA)

  • NADPH

  • Reaction Buffer (e.g., HEPES or phosphate buffer with appropriate pH and additives)

  • Reaction tubes

  • Incubator

Procedure:

  • Reaction Setup: In a reaction tube, combine the following components:

    • Reaction Buffer

    • Purified PKS modules (concentrations to be optimized, typically in the µM range)

    • Primer unit (e.g., 200 µM Acetyl-CoA)[1]

    • Ethylmalonyl-CoA (e.g., 500 µM)[1]

    • 1 mM NADPH[1]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the PKS enzymes for a defined period (e.g., 1-4 hours).

  • Product Extraction:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic layer containing the polyketide product.

    • Evaporate the solvent under a stream of nitrogen.

  • Analysis:

    • Resuspend the dried product in a suitable solvent (e.g., methanol).

    • Analyze the product by LC-MS/MS to determine its mass and fragmentation pattern for structural elucidation.

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in pathways that can utilize this compound or its derivatives. This data is crucial for optimizing in vitro reconstitution experiments.

Table 1: Kinetic Parameters of Acyl-CoA Carboxylases with Various Substrates

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Streptomyces coelicolor ACCAcetyl-CoA---[5]
Propionyl-CoA---[5]
Butyryl-CoA---[5]
Apocyclops borneoensis PKS AT domainAcetyl-CoA0.23 ± 0.040.11 ± 0.01478[8]
Propionyl-CoA0.18 ± 0.020.09 ± 0.01500[8]
Malonyl-CoA0.04 ± 0.010.15 ± 0.013750[8]

Table 2: Reaction Conditions for In Vitro Fatty Acid Synthase (FAS) Reconstitution

ComponentConcentrationReference
Acetyl-CoA100-200 µM[1]
Malonyl-CoA500 µM[1]
NADH1 mM[1]
NADPH1 mM[1]
Holo-ACP32 µM (optimal)[1]
TesA30 µM (optimal)[1]
Ketosynthases (FabH, FabF)1 µM[1]

These conditions for E. coli FAS can serve as a starting point for experiments substituting acetyl-CoA with this compound as a primer.

Potential Signaling Pathways Involving this compound

While direct evidence for this compound in signaling is limited, its structural similarity to other acyl-CoAs, particularly acetyl-CoA and propionyl-CoA, suggests potential involvement in protein acylation, a crucial post-translational modification in cell signaling.[9][10][11] Protein S-acylation, the attachment of a fatty acid to a cysteine residue, is a dynamic process that regulates protein localization, stability, and activity.[12][13][14] The following diagram proposes a hypothetical signaling pathway where this compound could act as a substrate for a protein acyltransferase (PAT), leading to the "S-ethylation" of a target protein and subsequent downstream effects.

G cluster_0 Cell Membrane Receptor Receptor PAT Protein Acyltransferase (PAT) Receptor->PAT Activates Target Protein (S-ethylated, Active) Target Protein (S-ethylated, Active) PAT->Target Protein (S-ethylated, Active) Catalyzes S-ethylation Signal Signal Signal->Receptor This compound This compound This compound->PAT Target Protein (Inactive) Target Protein (Inactive) Target Protein (Inactive)->PAT Downstream Signaling Cascade Downstream Signaling Cascade Target Protein (S-ethylated, Active)->Downstream Signaling Cascade Initiates APT Acyl-Protein Thioesterase (APT) Target Protein (S-ethylated, Active)->APT Substrate Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response APT->Target Protein (Inactive) Deacylates (Reversible)

Figure 2: Hypothetical signaling pathway involving S-ethylation of a target protein.

This proposed mechanism could be investigated in vitro by reconstituting the PAT, the target protein, and this compound to confirm enzymatic activity and study the functional consequences of this novel modification. The regulation of acetyl-CoA carboxylase by the AMPK signaling pathway in response to cellular energy status further highlights the intricate link between metabolism and cell signaling, a paradigm that could also apply to the metabolism of this compound.[15][16]

References

Troubleshooting & Optimization

Technical Support Center: S-Ethyl-CoA Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of S-Ethyl-CoA in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound is a coenzyme A (CoA) derivative and a crucial molecule in various metabolic pathways.[] It acts as a coenzyme in the biosynthesis of essential biomolecules.[] The stability of this compound solutions is critical because its degradation can lead to inaccurate experimental results, loss of biological activity, and inconsistent assay performance. The primary point of instability is the thioester bond, which is susceptible to hydrolysis.

Q2: What are the recommended storage conditions for aqueous this compound solutions?

Proper storage is the most critical factor in maintaining the stability of this compound. Commercial preparations are typically sold as aqueous solutions at a pH of 7.5 ±0.5.[2][3]

Q3: How can I handle this compound to minimize degradation?

To minimize degradation, adhere to the following handling practices:

  • Always store the solution at -20°C for long-term use.[3]

  • For short-term use, it is acceptable to have cumulative exposure to ambient temperatures for up to one week.[2][3]

  • When preparing aliquots, do so quickly on ice to prevent multiple freeze-thaw cycles and prolonged exposure to room temperature.

  • Centrifuge the vial briefly before opening to ensure the entire solution is at the bottom.[2]

Q4: What are the primary factors that affect this compound stability?

The stability of this compound in an aqueous environment is primarily influenced by temperature, pH, and the presence of enzymatic contaminants. Thioester bonds, like those in this compound, are susceptible to hydrolysis, a process that can be accelerated under certain conditions.[4]

Q5: What are the visible signs of this compound degradation?

Visual inspection is often unreliable for detecting degradation, as both the parent compound and its degradation products are typically colorless in solution.[2][3] The most definitive sign of degradation is a loss of performance in enzymatic assays or the appearance of extra peaks during chromatographic analysis (e.g., HPLC).

Troubleshooting Guides

Problem: My experiment is yielding inconsistent or no results. Could this compound degradation be the cause?

Yes, degradation is a common cause of experimental variability. If you observe lower-than-expected activity, inconsistent results between replicates, or a complete loss of signal, consider the stability of your this compound stock.

  • Initial Checks: Review your handling and storage procedures. Was the stock solution left at room temperature for an extended period? Has it undergone multiple freeze-thaw cycles?

  • Confirm Purity: If possible, analyze an aliquot of your stock solution using High-Performance Liquid Chromatography (HPLC) to check for degradation products.[5]

  • Use a Fresh Aliquot: If you suspect degradation, use a fresh, unopened vial of this compound or a newly prepared aliquot from a trusted stock to see if the issue resolves.

start Inconsistent Experimental Results Observed check_storage Review this compound Storage & Handling Log start->check_storage improper_handling Improper Handling Identified (e.g., >1 week at RT, multiple freeze-thaws) check_storage->improper_handling Deviation? Yes proper_handling Handling Followed Recommended Protocol check_storage->proper_handling Deviation? No test_new_aliquot Test a Fresh Aliquot or New Vial improper_handling->test_new_aliquot analytical_check Optional: Confirm Degradation with HPLC Analysis improper_handling->analytical_check proper_handling->test_new_aliquot results_ok Problem Resolved: Original Aliquot Degraded test_new_aliquot->results_ok Success results_not_ok Problem Persists: Investigate Other Reagents/ Experimental Parameters test_new_aliquot->results_not_ok Failure

Caption: Troubleshooting workflow for this compound related issues.

Problem: I need to work with this compound in a buffer outside the standard pH 7.5. What precautions should I take?

Working at non-neutral pH can accelerate the hydrolysis of the thioester bond.[4]

  • Prepare Freshly: Prepare the this compound in your experimental buffer immediately before use. Do not store it in non-optimal pH buffers.

  • Run Controls: Include a control to assess the stability of this compound in your buffer over the time course of your experiment.

  • Minimize Incubation Time: Design your experiment to minimize the time this compound spends in the potentially destabilizing buffer.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Parameter Recommendation Rationale Source(s)
Long-Term Storage Store at -20°C. Minimizes chemical and enzymatic degradation. [2][3]
Shipping Shipped on gel packs. Maintains low temperature during transit. [2][3]
Short-Term Exposure Up to 1 week (cumulative) at ambient temperature is possible. Provides flexibility for handling during experiments. [2][3]
pH of Solution Supplied in water at pH 7.5 ±0.5. Thioester bond is generally more stable at neutral pH. [2][3]

| Shelf Life | 12 months from date of delivery (when stored correctly). | Defines the expected usable life of the product. |[2][3] |

Table 2: Factors Influencing this compound Stability in Aqueous Solutions

Factor Impact on Stability Recommended Action
High Temperature (>4°C) Increases rate of hydrolysis. Keep on ice during use; store at -20°C.
Extreme pH (<6 or >8) Accelerates acid or base-catalyzed hydrolysis.[4] Prepare solutions in this pH range immediately before use.
Freeze-Thaw Cycles Can lead to degradation over time. Prepare single-use aliquots.

| Enzymatic Contamination | Hydrolases or other enzymes in samples can degrade this compound.[6] | Use purified systems where possible; run controls. |

Experimental Protocols

Protocol: Basic this compound Stability Assessment by HPLC

This protocol outlines a method to evaluate the stability of this compound under specific experimental conditions (e.g., a new buffer system or temperature).

Objective: To quantify the degradation of this compound over time under defined conditions.

Materials:

  • This compound solution

  • Experimental buffer(s) of interest

  • Control buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • HPLC system with a UV detector and a C18 column[5]

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer)

  • Thermostated incubator or water bath

Procedure:

  • Preparation: Dilute this compound to a final working concentration in your experimental buffer and the control buffer. Keep a sample of the initial dilution at -80°C as the "Time 0" reference.

  • Incubation: Place the tubes in a calibrated incubator set to the desired temperature.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each tube. Immediately quench any reaction by flash freezing or mixing with a stopping buffer, and store at -80°C until analysis.

  • HPLC Analysis:

    • Thaw all samples, including the Time 0 reference.

    • Inject equal volumes of each sample onto the HPLC system.

    • Monitor the elution profile at 260 nm, the maximum absorbance for the adenine (B156593) moiety of CoA.[3]

    • Identify the peak corresponding to intact this compound based on the retention time of the Time 0 sample.

  • Data Analysis:

    • Integrate the peak area for the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the Time 0 sample.

    • Plot the percentage of intact this compound versus time to determine its stability profile under the tested conditions.

start Prepare this compound in Test & Control Buffers t0 Take 'Time 0' Sample (Store at -80°C) start->t0 incubate Incubate Samples at Desired Temperature t0->incubate timepoint At Each Time Point: Remove Aliquot Store at -80°C incubate->timepoint timepoint->incubate Continue Incubation analyze Analyze All Samples by HPLC (260 nm) timepoint->analyze Final Time Point Reached calculate Integrate Peak Area & Calculate % Remaining vs. Time 0 analyze->calculate end Plot Stability Profile calculate->end

Caption: Experimental workflow for this compound stability testing.

Signaling and Degradation Pathways

The primary non-enzymatic degradation pathway for this compound in aqueous solution is the hydrolysis of its thioester bond. This reaction breaks the bond between the sulfur atom and the carbonyl carbon, yielding Coenzyme A (CoASH) and an ethyl carboxylate (acetate, which exists in equilibrium with acetic acid).[7] This process is catalyzed by both hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions, meaning it is accelerated at both low and high pH.

cluster_0 This compound Structure cluster_1 Degradation Products CoA-S-CO-CH₂CH₃ CoA—S—C(=O)—CH₂CH₃ hydrolysis + H₂O (Hydrolysis) CoA-S-CO-CH₂CH₃->hydrolysis CoASH Coenzyme A (CoASH) Acetate Acetate (CH₃COO⁻) hydrolysis->CoASH hydrolysis->Acetate catalysts Accelerated by: - High Temperature - Low pH (H⁺) - High pH (OH⁻) hydrolysis->catalysts

Caption: Simplified this compound hydrolysis pathway.

References

Technical Support Center: S-Ethyl-CoA Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of S-Ethyl-CoA during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during experiments?

A1: this compound degradation can be attributed to two main factors:

  • Non-enzymatic hydrolysis: The thioester bond in this compound is susceptible to hydrolysis, particularly in aqueous solutions. This process is significantly influenced by pH and temperature. Alkaline conditions (high pH) and elevated temperatures accelerate the rate of hydrolysis.[1][2]

  • Enzymatic degradation: Cellular extracts and tissue homogenates contain various enzymes, such as thioesterases and hydrolases, that can rapidly degrade this compound. These enzymes are naturally present to regulate the levels of CoA and its derivatives within the cell.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For long-term storage, this compound solutions should be kept at -20°C. Commercially available solutions are typically stable for at least 12 months under these conditions. For short-term use, aqueous solutions can be stored in aliquots at -20°C for up to two weeks. It is crucial to avoid repeated freeze-thaw cycles, which can contribute to degradation. This compound is generally more stable in moderately acidic to neutral solutions (pH 3.5-7.0).

Q3: How can I minimize non-enzymatic degradation of this compound during my experiments?

A3: To minimize non-enzymatic hydrolysis, consider the following:

  • Maintain a slightly acidic to neutral pH: Whenever possible, perform experiments in buffers with a pH between 6.0 and 7.5. Avoid highly alkaline conditions.

  • Keep solutions cold: Perform all experimental steps on ice and use pre-chilled buffers and reagents.

  • Limit incubation times: Minimize the duration of experiments, especially at room temperature or higher.

  • Prepare fresh solutions: Prepare this compound solutions fresh for each experiment to ensure potency.

Q4: How can I prevent enzymatic degradation when working with cell or tissue extracts?

A4: To prevent enzymatic degradation in biological samples, it is essential to rapidly inactivate endogenous enzymes. This can be achieved by:

  • Immediate quenching: At the point of sample collection, immediately quench metabolic activity. This is often done by flash-freezing the sample in liquid nitrogen or by adding a pre-chilled organic solvent like methanol (B129727) or a mixture of acetonitrile, methanol, and water.

  • Protein precipitation: Subsequent to quenching, proteins, including degradative enzymes, should be precipitated using methods like trichloroacetic acid (TCA) precipitation or by the addition of cold organic solvents.

Q5: What are the most reliable methods for quantifying this compound?

A5: Liquid chromatography-mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate and sensitive quantification of this compound and other acyl-CoAs. This method offers high selectivity and can distinguish between different acyl-CoA species.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in enzyme assays using this compound.
Possible Cause Troubleshooting Step
This compound degradation prior to the assay. Prepare fresh this compound solutions for each experiment. Store stock solutions in small aliquots at -20°C to avoid multiple freeze-thaw cycles.
Hydrolysis of this compound during the assay. Ensure the assay buffer pH is between 6.0 and 7.5. Perform the assay at the lowest feasible temperature. Minimize the incubation time.
Presence of contaminating thioesterases in the enzyme preparation. Use a highly purified enzyme. Include appropriate controls, such as a reaction without the primary enzyme, to assess background degradation.
Incorrect quantification of the this compound stock solution. Verify the concentration of your this compound stock solution using spectrophotometry (λmax = 260 nm, ε = 16.0 L mmol⁻¹ cm⁻¹ in Tris-HCl, pH 7.5).
Issue 2: Loss of this compound during extraction from biological samples.
Possible Cause Troubleshooting Step
Continued enzymatic activity after cell lysis. Implement a rapid quenching protocol immediately upon cell harvesting. Use ice-cold solvents (e.g., 80% methanol) to lyse the cells and simultaneously precipitate proteins.
Degradation during sample processing. Keep samples on ice or at 4°C throughout the extraction procedure. Minimize the time between extraction and analysis.
Adsorption to labware. Use low-protein-binding microcentrifuge tubes and pipette tips.
Inefficient extraction. Ensure complete cell lysis. Sonication on ice can improve extraction efficiency.

Data Presentation: Stability of Short-Chain Acyl-CoAs

The following tables summarize the stability of acetyl-CoA, a close structural analog of this compound. This data can be used as a proxy to estimate the stability of this compound under various conditions.

Table 1: Qualitative Stability of Acetyl-CoA in Aqueous Solution

pH RangeTemperatureStabilityReference
3.5 - 5.0100°CStable for a short time[1][2]
NeutralRoom TempModerately Stable[1]
AlkalineRoom TempProne to rapid hydrolysis[1][2]
Neutral-20°CStable for up to 2 weeks[1][2]

Table 2: Factors Influencing this compound Stability

FactorCondition Promoting StabilityCondition Promoting Degradation
pH Slightly acidic to neutral (pH 6.0-7.5)Alkaline (pH > 8.0)
Temperature Low temperature (on ice, 4°C, -20°C)Elevated temperatures (>25°C)
Enzymes Absence of thioesterases/hydrolasesPresence in cell/tissue extracts
Solution Age Freshly preparedOlder, stored solutions
Freeze-Thaw Cycles Minimized (aliquoting)Multiple cycles

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Adherent Mammalian Cells
  • Cell Culture: Grow adherent cells to the desired confluency in a culture plate.

  • Quenching:

    • Place the culture plate on ice.

    • Aspirate the culture medium completely.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well.

  • Cell Lysis and Collection:

    • Scrape the cells from the plate in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tube vigorously for 30 seconds.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the pellet in a suitable buffer for your downstream analysis (e.g., a buffer compatible with LC-MS/MS).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Adherent Cells in Culture Plate quench Quench with Ice-Cold 80% Methanol start->quench Wash with PBS scrape Scrape and Collect Lysate quench->scrape degradation This compound Degradation quench->degradation Enzymatic Activity precipitate Protein Precipitation (on ice) scrape->precipitate centrifuge Centrifugation (4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Supernatant supernatant->dry reconstitute Reconstitute in Assay Buffer dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze reconstitute->degradation Hydrolysis degradation_pathways cluster_non_enzymatic Non-Enzymatic Degradation cluster_enzymatic Enzymatic Degradation SEthylCoA This compound Hydrolysis Hydrolysis SEthylCoA->Hydrolysis Enzymes Thioesterases / Hydrolases SEthylCoA->Enzymes Degraded Ethyl Mercaptan + CoA Hydrolysis->Degraded pH High pH pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Enzymes->Degraded

References

Troubleshooting low yield in S-Ethyl-CoA enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in S-Ethyl-CoA enzymatic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound enzymatic reaction has a significantly lower yield than expected. What are the primary areas to investigate?

Low yield in enzymatic reactions involving this compound can be attributed to several factors. A systematic troubleshooting approach is crucial for identifying the root cause. The main areas to investigate are:

  • Enzyme Stability and Activity: The enzyme may be inactive, unstable under the reaction conditions, or present at a suboptimal concentration.

  • Substrate and Cofactor Quality and Concentration: The purity and concentration of this compound, the co-substrate, and any necessary cofactors are critical.

  • Reaction Conditions: The pH, temperature, buffer composition, and incubation time must be optimal for the specific enzyme.

  • Presence of Inhibitors: Contaminants in the reagents or reaction vessel can inhibit enzyme activity.

  • Product Inhibition or Degradation: The accumulation of the product may inhibit the enzyme, or the product itself may be unstable.

Q2: How can I determine if the enzyme is the source of the low yield?

To ascertain if the enzyme is the limiting factor, consider the following steps:

  • Verify Enzyme Activity: Perform an independent enzyme activity assay using a known substrate and optimal conditions to confirm that the enzyme is active.

  • Assess Enzyme Stability: Evaluate the enzyme's stability at the reaction temperature and pH over the course of the experiment. This can be done by pre-incubating the enzyme under reaction conditions for various time points before adding the substrate and measuring the remaining activity.

  • Optimize Enzyme Concentration: The enzyme concentration may be too low for an efficient reaction rate. Titrate the enzyme concentration to find the optimal level.

  • Check for Proper Storage and Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[1]

Below is a troubleshooting workflow for enzyme-related issues:

Enzyme_Troubleshooting start Low Yield Observed check_activity Is the enzyme active in a separate assay? start->check_activity check_stability Is the enzyme stable under reaction conditions? check_activity->check_stability Yes enzyme_issue Enzyme is the likely source of the problem. check_activity->enzyme_issue No optimize_conc Is enzyme concentration optimal? check_stability->optimize_conc Yes check_stability->enzyme_issue No storage_ok Was enzyme stored correctly? optimize_conc->storage_ok Yes optimize_conc->enzyme_issue No enzyme_ok Enzyme is likely not the primary issue. storage_ok->enzyme_ok Yes storage_ok->enzyme_issue No

Caption: Troubleshooting workflow for enzyme-related issues.

Q3: Substrate or cofactor issues might be affecting my reaction. How can I troubleshoot this?

The quality and concentration of your substrates and cofactors are paramount.

  • Purity: Impurities in this compound or the co-substrate can act as inhibitors. Verify the purity of your reagents, ideally by HPLC or NMR.

  • Concentration: Inaccurate substrate concentrations will lead to unreliable results. Ensure that the concentrations of all substrates and cofactors are at or near their optimal levels (typically at or above the Michaelis constant, Km).

  • Stability: this compound and other cofactors like ATP or NADPH can degrade over time, especially if not stored correctly.[2] Use fresh preparations whenever possible.

Data Presentation: Substrate and Cofactor Considerations

ParameterPotential IssueRecommended Action
This compound Purity Contaminants inhibiting the enzyme.Verify purity (≥95%) via HPLC.[2]
Co-substrate Purity Presence of isomers or related compounds that are not substrates.Confirm identity and purity using appropriate analytical methods.
Substrate Concentration Too low for efficient reaction; too high causing substrate inhibition.Titrate substrate concentration to determine the optimal range.
Cofactor Concentration Limiting the reaction rate.Ensure cofactor concentrations are not rate-limiting (often 1.5-2x the Km).
Reagent Stability Degradation of this compound or cofactors leading to lower effective concentrations.Store at -20°C in appropriate buffers. Avoid repeated freeze-thaw cycles.[2]

Q4: My reaction conditions may be suboptimal. What are the key parameters to optimize?

Enzyme activity is highly sensitive to the reaction environment.

  • pH: Most enzymes have a narrow optimal pH range. A deviation of even one pH unit can significantly reduce activity. The optimal pH for acyl-CoA synthetases, for example, can vary, with some showing maximal activity at pH 8.2 for thioester synthesis.[3]

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Determine the optimal temperature for your specific enzyme. For instance, some lipases used in thioester synthesis show optimal activity around 50°C.[4]

  • Buffer System: The buffer components themselves should not inhibit the enzyme. For example, phosphate (B84403) buffers can inhibit certain enzymes.

Data Presentation: Optimal Reaction Conditions for Thioester Synthesis Enzymes

Enzyme TypeParameterSuboptimal RangeOptimal RangeReference
Acyl-CoA Synthetase pH< 6.5 or > 9.07.5 - 8.5[3]
Temperature (°C)< 20 or > 4530 - 40General
Lipase (for thioester synthesis) pH< 6.0 or > 8.06.5 - 7.5General
Temperature (°C)< 40 or > 6045 - 55[4]
Thioesterase (hydrolysis) pHVaries widelyOften near neutral[5]
Temperature (°C)Varies widelyTypically 25 - 37[5]

Q5: How can I test for and overcome product inhibition?

Product inhibition occurs when the product of the reaction binds to the enzyme and reduces its activity.[6][7]

  • Detection: To test for product inhibition, run the reaction with varying initial concentrations of the product and measure the initial reaction velocity. A decrease in velocity with increasing product concentration indicates product inhibition.

  • Mitigation: If product inhibition is significant, consider strategies to remove the product as it is formed. This can include using a two-phase system for extraction, in-situ product removal with adsorbents, or designing a continuous flow reactor system.[6]

The logical relationship for addressing product inhibition is as follows:

Caption: Logical workflow for addressing product inhibition.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Synthetase Activity

This coupled enzyme assay measures the formation of acyl-CoA by monitoring the production of a colored product.

Principle:

  • Acyl-CoA Synthetase catalyzes the formation of acyl-CoA from a fatty acid and CoA.

  • Acyl-CoA Oxidase then oxidizes the acyl-CoA, producing H₂O₂.

  • In the presence of a suitable peroxidase and chromogen, the H₂O₂ generates a colored product that can be measured spectrophotometrically.[8][9]

Materials:

  • Enzyme preparation (your acyl-CoA synthetase)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrate solution (e.g., 10 mM ethanoic acid in water)

  • CoA solution (10 mM in water)

  • ATP solution (100 mM in water)

  • MgCl₂ solution (100 mM in water)

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol)

  • Microplate reader

Procedure:

  • Prepare a reaction master mix containing Assay Buffer, ATP, MgCl₂, CoA, Acyl-CoA Oxidase, HRP, and the chromogenic substrate.

  • Add the master mix to the wells of a microplate.

  • Initiate the reaction by adding your enzyme preparation to the wells.

  • Immediately place the plate in a microplate reader and monitor the increase in absorbance at the appropriate wavelength (e.g., 550 nm) over time.

  • The rate of color formation is proportional to the acyl-CoA synthetase activity.

Protocol 2: HPLC Quantification of this compound

This method allows for the direct measurement of the this compound product to determine reaction yield.

Principle: this compound is separated from other reaction components by reverse-phase high-performance liquid chromatography (HPLC) and quantified by UV absorbance at 259 nm.[10][11]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 100 mM sodium phosphate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound standard for calibration curve

  • Reaction samples, quenched at various time points (e.g., with perchloric acid followed by neutralization).[10]

Procedure:

  • Equilibrate the C18 column with the mobile phase. A common starting point is an isocratic elution with a mixture of Mobile Phase A and B (e.g., 90:10).

  • Inject a known concentration of the this compound standard to determine its retention time and to generate a calibration curve.

  • Inject the quenched and neutralized reaction samples.

  • Monitor the absorbance at 259 nm.

  • Identify the this compound peak in your samples based on the retention time of the standard.

  • Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve.

The general workflow for this quantification is as follows:

HPLC_Workflow start Enzymatic Reaction quench Quench Reaction (e.g., with acid) start->quench neutralize Neutralize and Centrifuge quench->neutralize hplc_prep Prepare Sample for Injection (Filter, Dilute if necessary) neutralize->hplc_prep hplc_run Inject onto HPLC System (C18 Column, UV Detector @ 259 nm) hplc_prep->hplc_run analyze Analyze Chromatogram: Identify and Integrate Peak hplc_run->analyze quantify Quantify using Standard Curve analyze->quantify end Determine Yield quantify->end

Caption: Experimental workflow for HPLC quantification.

Protocol 3: Enzyme Stability Assay (pH and Temperature)

This protocol helps determine the stability of your enzyme under different pH and temperature conditions.

Principle: The enzyme is pre-incubated at various pH values or temperatures for a set period. The remaining activity is then measured under standard assay conditions to determine the extent of inactivation.[12][13]

Materials:

  • Your enzyme preparation

  • A series of buffers with different pH values (e.g., citrate (B86180) for pH 4-6, phosphate for pH 6-8, Tris for pH 8-9)

  • Water baths or incubators set to different temperatures

  • Reagents for your standard enzyme activity assay

Procedure for pH Stability:

  • Aliquot your enzyme into different tubes.

  • Dilute each aliquot into a different pH buffer and incubate for a specific time (e.g., 1 hour) at a constant temperature (e.g., 4°C or room temperature).

  • After incubation, take a sample from each tube and add it to your standard activity assay (ensure the final pH of the assay is optimal for the enzyme).

  • Measure the activity and express it as a percentage of the activity of a control sample that was not pre-incubated.

Procedure for Temperature Stability:

  • Aliquot your enzyme into tubes.

  • Incubate each tube at a different temperature for a set time (e.g., 30 minutes).

  • After incubation, cool the tubes on ice.

  • Measure the remaining activity of each sample using your standard assay at the optimal temperature.

  • Express the activity as a percentage of the activity of a control sample that was kept on ice.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC separation of S-Ethyl-CoA and its related compounds.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the HPLC analysis of this compound and other short-chain acyl-CoAs.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Secondary interactions between the analyte and the stationary phase. 3. Inappropriate mobile phase pH. 4. Sample overload.1. Flush the column with a strong solvent or replace it if necessary. 2. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase. Consider using an ion-pairing reagent. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Inadequate column equilibration between runs. 4. Pump malfunction or leaks.[1][2]1. Prepare fresh mobile phase and ensure proper mixing and degassing.[2] 2. Use a column oven to maintain a consistent temperature.[2] 3. Increase the equilibration time between injections.[2] 4. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[1]
Low Signal Intensity or No Peaks 1. Analyte degradation. Acyl-CoAs can be unstable in aqueous solutions.[3] 2. Incorrect detection wavelength. 3. Detector lamp failure. 4. Sample preparation issues.1. Prepare samples fresh and keep them cold. Consider the stability of acyl-CoAs in your sample matrix.[3] 2. Ensure the UV detector is set to an appropriate wavelength for CoA compounds, typically around 254-260 nm.[4][5][6] 3. Check the detector lamp's performance and replace it if necessary. 4. Optimize the extraction and cleanup procedure to ensure good recovery of the analytes.
High Backpressure 1. Blockage in the column or tubing. 2. Particulate matter from the sample or mobile phase. 3. High mobile phase viscosity.1. Reverse flush the column (if permissible by the manufacturer) or replace the tubing. 2. Filter all samples and mobile phases before use. Employ a guard column to protect the analytical column. 3. Adjust the mobile phase composition or increase the column temperature to reduce viscosity.
Baseline Noise or Drift 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector cell.[2] 3. Incomplete mobile phase mixing. 4. Column bleeding.1. Degas the mobile phase and purge the pump.[2] 2. Use high-purity solvents and flush the detector cell.[2] 3. Ensure the mobile phase components are fully miscible and the mixer is functioning correctly.[2] 4. Use a column that is stable under your mobile phase conditions and consider a lower detection wavelength if possible.

Frequently Asked Questions (FAQs)

1. What is the best type of HPLC column for separating this compound and related compounds?

Reversed-phase C18 columns are the most commonly used and are effective for separating short-chain acyl-CoAs.[4][5] The choice of a specific C18 column may depend on the exact compounds in your sample mixture. For highly polar compounds, ion-pairing chromatography with a C18 column can improve retention and resolution.[7][8]

2. How can I improve the retention of polar short-chain acyl-CoAs on a reversed-phase column?

To enhance the retention of polar analytes like this compound, you can employ ion-pair chromatography.[8] This involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase.[8]

3. What are typical mobile phase compositions for the analysis of this compound?

A common approach is to use a gradient elution with a buffered aqueous phase and an organic modifier like methanol (B129727) or acetonitrile. For example, a mobile phase could consist of a potassium phosphate (B84403) buffer at a controlled pH (e.g., 4.0-5.3) and a gradient of methanol.[4] The exact gradient program will need to be optimized for your specific separation needs.

4. What detection method is most suitable for this compound and its analogs?

UV detection at a wavelength of 254 nm or 260 nm is widely used due to the strong absorbance of the adenine (B156593) ring in the coenzyme A molecule.[4][6] For higher sensitivity and specificity, especially in complex biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful alternative.[7]

5. How should I prepare my biological samples for acyl-CoA analysis?

Sample preparation is critical due to the low abundance and potential instability of acyl-CoAs.[3][6] A typical procedure involves rapid quenching of metabolic activity, often with cold perchloric acid, followed by extraction.[6] Solid-phase extraction (SPE) with a C18 cartridge can be used to concentrate and purify the acyl-CoAs from the tissue extract before HPLC analysis.

Experimental Protocols

Generic Protocol for Reversed-Phase HPLC of Short-Chain Acyl-CoAs

This protocol provides a general starting point for the separation of this compound and related compounds. Optimization will likely be required for specific applications.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 220 mM Potassium Phosphate, pH 4.0.[4]

  • Mobile Phase B: 98% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50% B

    • 25-26 min: 50-10% B (linear gradient)

    • 26-35 min: 10% B (equilibration)

Data Presentation

Table 1: Comparison of HPLC Columns for Acyl-CoA Separation
Column TypeManufacturerDimensionsParticle SizeApplication Note
Spherisorb ODS II, C18Waters-5 µmSeparation of various short-chain acyl-CoA derivatives.[4]
Kinetex C18Phenomenex2.6 mm x 150 mm2.6 µmUsed in ion-pairing UHPLC for well-separated peaks of CoA intermediates.[7]
µBondapak C18Waters--Separation of short- and medium-chain-length acyl-CoA compounds.
Table 2: Mobile Phase and Detection Parameters
Mobile Phase SystempHOrganic ModifierDetection WavelengthReference
Potassium Phosphate4.0Methanol/Chloroform254 nm[4]
Potassium Phosphate5.3Methanol-
Sodium Phosphate-Methanol254 nm[5]
Ammonium Acetate7.0MethanolLC-MS/MS[3]

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Extraction & SPE) hplc_system HPLC System sample_prep->hplc_system column C18 Column hplc_system->column separation Gradient Elution column->separation detection UV or MS Detection separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: A generalized workflow for the HPLC analysis of acyl-CoAs.

Metabolic Pathway Context

This compound is structurally similar to Acetyl-CoA, a central molecule in metabolism. Acetyl-CoA is a key hub linking carbohydrate, fat, and protein metabolism to the citric acid cycle for energy production.[7] The ethylmalonyl-CoA pathway is another relevant metabolic route where acyl-CoA intermediates play a crucial role.[5]

metabolic_pathway carbohydrates Carbohydrates (Glycolysis) pyruvate Pyruvate carbohydrates->pyruvate fatty_acids Fatty Acids (β-Oxidation) acetyl_coa Acetyl-CoA (and related compounds like this compound) fatty_acids->acetyl_coa amino_acids Amino Acids amino_acids->acetyl_coa pyruvate->acetyl_coa citric_acid_cycle Citric Acid Cycle (TCA) acetyl_coa->citric_acid_cycle biosynthesis Biosynthesis (Fatty Acids, Steroids) acetyl_coa->biosynthesis energy Energy (ATP) citric_acid_cycle->energy

Caption: The central role of Acetyl-CoA in cellular metabolism.

References

Technical Support Center: S-Ethyl-CoA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of S-Ethyl-CoA by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical mass and recommended Multiple Reaction Monitoring (MRM) transitions for this compound?

A1: this compound has a molecular weight of 795.58 g/mol and an exact mass of 795.15 g/mol for the free acid form. For mass spectrometry analysis in positive ion mode, the protonated molecule [M+H]⁺ is monitored. Based on the characteristic fragmentation of acyl-CoAs, the following MRM transitions are recommended for detection and quantification.

ParameterValueReference
Precursor Ion (Q1) m/z 796.16[Calculated]
Product Ion (Q3) for Quantification m/z 289.1[Calculated from Neutral Loss]
Product Ion (Q3) for Confirmation m/z 428.0[1]
Common Neutral Loss 507.0 Da (3'-phosphoadenosine-5'-diphosphate)[1]

Q2: What are the common sources of interference in this compound analysis?

A2: Interference in this compound analysis can arise from several sources:

  • Isobaric Interferences: Compounds with the same nominal mass as this compound can co-elute and interfere with detection. While specific endogenous isobars for this compound are not widely reported, it is crucial to employ high-resolution mass spectrometry and effective chromatographic separation to minimize this risk.[2][3]

  • In-source Fragmentation: Labile molecules can fragment in the ion source of the mass spectrometer, generating ions that may interfere with the target analyte or its fragments.

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[4]

  • Adduct Formation: this compound can form adducts with salts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) present in the mobile phase or sample, which can complicate spectral interpretation and reduce the signal of the protonated molecule.

Q3: How can I improve the chromatographic separation of this compound from other cellular components?

A3: Effective chromatographic separation is critical for accurate quantification and minimizing interference.[4] Here are some recommendations:

  • Column Choice: A C18 reversed-phase column is commonly used for the separation of short-chain acyl-CoAs.[1][4]

  • Mobile Phase: A gradient elution using a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically effective.[4][5]

  • pH: Maintaining a slightly acidic to neutral pH can improve peak shape for CoA compounds.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Cause Recommended Solution
Sample Degradation This compound is susceptible to hydrolysis. Prepare samples on ice and analyze them promptly. Store extracts at -80°C.
Poor Ionization Optimize mass spectrometer source parameters, including spray voltage, gas flows, and temperatures. Ensure the mobile phase pH is compatible with efficient ionization.
Incorrect MRM Transitions Verify the precursor and product ion m/z values. Perform a product ion scan of an this compound standard to confirm the fragmentation pattern and select the most intense transitions.
Matrix Suppression Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup procedures to remove salts and lipids. Utilize a stable isotope-labeled internal standard to correct for matrix effects.

Issue 2: High Background Noise or Interfering Peaks

Possible Cause Recommended Solution
Contamination Use high-purity solvents and reagents. Thoroughly clean the LC system and mass spectrometer ion source.
Co-eluting Isobaric Compounds Optimize the chromatographic gradient to improve the separation of this compound from interfering compounds.[2] Employ a high-resolution mass spectrometer to differentiate between this compound and isobaric interferences based on their exact masses.
In-source Fragmentation Adjust the declustering potential (DP) or cone voltage to minimize in-source fragmentation. Softer ionization conditions may be necessary.
Formation of Adducts Reduce the concentration of salts in the mobile phase and sample. The use of a desalting step during sample preparation can be beneficial.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Secondary Interactions with Column Ensure the mobile phase pH is appropriate. The addition of a small amount of a competing base to the mobile phase can sometimes improve peak shape.
Column Overload Inject a smaller sample volume or dilute the sample.
Inappropriate Sample Solvent Dissolve the final sample extract in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions.

Experimental Protocols

Optimized LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

Parameter Description
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium acetate, pH 6.8
Mobile Phase B Acetonitrile
Gradient Start at a low percentage of B, ramp to a high percentage to elute analytes, followed by a wash and re-equilibration step. A typical gradient might be: 0-2 min, 2% B; 2-15 min, 2-50% B; 15-17 min, 50-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 400 - 500 °C
Declustering Potential (DP) Optimize by infusing a standard. Typically 60-100 V.[5][6]
Collision Energy (CE) Optimize for the specific MRM transition. Typically 30-50 eV for the neutral loss of 507 Da.[4][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Cell/Tissue Homogenization (in cold solvent) sp2 Protein Precipitation (e.g., with acid or organic solvent) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Optional: Solid Phase Extraction (SPE) sp4->sp5 sp6 Dry Down and Reconstitution sp5->sp6 lc Liquid Chromatography (C18 Reversed-Phase) sp6->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms da1 Peak Integration ms->da1 da2 Quantification (using internal standard) da1->da2

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_logic start Low or No Signal for this compound check_standard Is signal present for a pure standard? start->check_standard matrix_issue Potential Matrix Effect or Sample Degradation check_standard->matrix_issue Yes instrument_issue Potential Instrument or Method Issue check_standard->instrument_issue No yes_standard Yes no_standard No optimize_sample_prep Optimize Sample Prep: - Improve cleanup - Check for degradation - Use internal standard matrix_issue->optimize_sample_prep optimize_ms Optimize MS Method: - Verify MRM transitions - Tune source parameters - Check for contamination instrument_issue->optimize_ms

Caption: Troubleshooting logic for low or no this compound signal.

Caption: Potential sources of interference in this compound detection.

References

Technical Support Center: S-Ethyl-CoA Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount to the validity and reproducibility of experimental results. This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the confirmation of S-Ethyl-Coenzyme A (S-Ethyl-CoA) purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity level for synthesized this compound?

A typical purity level for commercially available or synthesized this compound is ≥ 95%, as determined by High-Performance Liquid Chromatography (HPLC).[1][]

Q2: What are the primary analytical methods for determining the purity of this compound?

The most common and reliable methods for assessing the purity of this compound and related acyl-CoA compounds are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for its ability to separate this compound from its potential impurities.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity by providing molecular weight and fragmentation data, which aids in the identification of the target compound and any impurities.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment without the need for a reference standard of the analyte. Both ¹H and ³¹P NMR are valuable for characterizing this compound.[8][9][10][11]

Q3: What are some potential impurities in synthesized this compound?

Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Potential impurities include:

  • Unreacted Coenzyme A (CoA-SH): The starting material for the synthesis.

  • Coenzyme A disulfide (CoA-S-S-CoA): Formed by the oxidation of two CoA-SH molecules.

  • Degradation products: this compound can be susceptible to hydrolysis. Time-dependent studies show that while acetyl-CoA is relatively stable, CoA can oxidize in solution.[8][9][10] Degassing samples with helium can help prevent oxidation.[8][9][10]

  • Side-products from the ethylating agent: Depending on the synthesis method, byproducts from the ethylating agent may be present.

Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography is a cornerstone technique for purity assessment. Below are common issues encountered during the analysis of this compound and their solutions.

Problem Potential Cause Solution
Peak Tailing - Secondary interactions with residual silanols on the column packing.- Mobile phase pH is close to the pKa of this compound.- Column overload.- Use an end-capped C18 column.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Reduce the sample concentration or injection volume.
Ghost Peaks - Contaminants in the mobile phase or from the HPLC system.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank run to identify the source of the ghost peak.
Inconsistent Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven to maintain a stable temperature.- Ensure accurate and consistent mobile phase preparation.- Replace the column if it has exceeded its lifetime.
Broad Peaks - Extra-column volume.- Mismatch between injection solvent and mobile phase.- Column contamination.- Use tubing with a smaller internal diameter.- Dissolve the sample in the mobile phase if possible.- Wash the column with a strong solvent.
LC-MS/MS Analysis Troubleshooting
Problem Potential Cause Solution
Low Signal Intensity - Poor ionization of this compound.- Ion suppression from matrix components.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Improve sample clean-up to remove interfering substances.
Inconsistent Fragmentation - Fluctuation in collision energy.- Presence of co-eluting isobaric compounds.- Optimize the collision energy for the specific precursor-to-product ion transition.- Improve chromatographic separation to resolve interfering compounds.
No Precursor Ion Detected - Incorrect mass-to-charge ratio (m/z) setting.- Instability of the this compound molecule.- Verify the calculated m/z of the this compound ion.- Ensure proper sample handling and storage to prevent degradation.

Experimental Protocols

Protocol 1: Purity Determination of this compound by RP-HPLC

This protocol provides a general method for the analysis of this compound purity using a C18 reverse-phase column.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Potassium phosphate (B84403) monobasic

  • Phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 100 mM potassium phosphate, pH adjusted to 4.5 with phosphoric acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 70% A, 30% B

    • 20-25 min: Hold at 70% A, 30% B

    • 25-26 min: Gradient back to 95% A, 5% B

    • 26-35 min: Re-equilibration at 95% A, 5% B

4. Sample Preparation:

  • Dissolve the synthesized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the purity of this compound by dividing the peak area of the this compound peak by the total area of all peaks in the chromatogram and multiplying by 100.

Protocol 2: Confirmation of this compound by LC-MS/MS

This protocol outlines a method for the confirmation of the identity of this compound using LC-MS/MS.

1. Materials and Reagents:

  • This compound sample

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile with 0.1% formic acid

  • C18 reverse-phase LC column suitable for mass spectrometry.

2. LC Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program: A suitable gradient from 5% to 95% acetonitrile over 15-20 minutes.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 796.2 (for [M+H]⁺ of this compound, where M is the free acid)

  • Product Ions (Q3): Common fragments for CoA esters include a neutral loss of 507, resulting in a product ion corresponding to the acyl portion plus the pantetheine (B1680023) phosphate. A characteristic fragment ion for CoA compounds is also observed at m/z 428.[7][12]

  • Optimize collision energy to obtain the desired fragmentation pattern.

4. Sample Preparation:

  • Dissolve the this compound sample in water with 0.1% formic acid to a concentration of approximately 10 µg/mL.

5. Data Analysis:

  • Confirm the identity of this compound by the presence of the correct precursor ion and the characteristic product ions at the expected retention time.

Protocol 3: Purity Assessment of this compound by Quantitative NMR (qNMR)

This protocol describes a general approach for determining the purity of this compound using quantitative ¹H NMR.

1. Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., D₂O)

  • Internal standard of known purity (e.g., maleic acid)

2. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Accurately weigh a known amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

3. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: A standard 1D proton experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Ensure a sufficient number of scans for a good signal-to-noise ratio.

4. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from this compound (e.g., the methyl protons of the ethyl group) and a signal from the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Quantitative Data Summary

Parameter HPLC LC-MS/MS ¹H NMR ³¹P NMR
Expected Purity ≥ 95%---
Detection Wavelength 260 nm---
This compound [M+H]⁺ -m/z 796.2--
Characteristic Fragments -Neutral loss of 507, m/z 428--
Characteristic Chemical Shifts (ppm) --Specific signals for ethyl and CoA moietiesSignals for the three phosphate groups

Visualizing Experimental Workflows and Pathways

Workflow for this compound Purity Confirmation

Purity_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_hplc Primary Purity Check cluster_confirmation Identity Confirmation cluster_results Final Assessment Synthesized_Product Synthesized this compound Product HPLC_Analysis RP-HPLC Analysis Synthesized_Product->HPLC_Analysis Primary Method LCMS_Analysis LC-MS/MS Analysis Synthesized_Product->LCMS_Analysis Confirmatory Method NMR_Analysis NMR Spectroscopy (¹H, ³¹P) Synthesized_Product->NMR_Analysis Structural Confirmation Purity_Calculation Calculate % Purity HPLC_Analysis->Purity_Calculation Final_Purity Confirmed Purity ≥ 95% Purity_Calculation->Final_Purity Purity OK Troubleshooting Purity < 95% or Impurities Detected Purity_Calculation->Troubleshooting Purity Low LCMS_Analysis->Final_Purity NMR_Analysis->Final_Purity Troubleshooting->HPLC_Analysis Re-analyze after optimization

Caption: Workflow for confirming the purity of synthesized this compound.

Simplified Metabolic Context of this compound

Metabolic_Pathway Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle S_Ethyl_CoA This compound Acetyl_CoA->S_Ethyl_CoA Synthetic Introduction / Potential Metabolic Incorporation Fatty_Acids Fatty Acids Fatty_Acids->Acetyl_CoA β-oxidation Metabolic_Products Various Metabolic Products S_Ethyl_CoA->Metabolic_Products Potential downstream metabolism

Caption: Simplified metabolic context of Acetyl-CoA and the introduction of this compound.

References

Common pitfalls in handling S-Ethyl-CoA in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Ethyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls and troubleshooting strategies when working with this compound in the laboratory.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound solutions?

A1: this compound is susceptible to degradation and requires specific storage conditions to maintain its integrity. It is recommended to store this compound solutions at -20°C.[1][2] For long-term storage, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. The product is typically shipped on gel packs, and short-term exposure (up to one week cumulative) to ambient temperature is generally acceptable.[1][2] The shelf life is typically around 12 months when stored correctly.[1][2]

Q2: What is the optimal pH for storing and using this compound solutions?

A2: this compound is most stable in slightly acidic to neutral solutions. The commercially available solutions are often buffered at a pH of 7.5 ±0.5.[1][2] Thioesters like this compound are prone to hydrolysis, especially under alkaline conditions. Therefore, it is crucial to maintain the pH of your experimental buffers within a stable range, ideally between pH 6.0 and 8.0, to minimize degradation.

Q3: My enzymatic assay with this compound is not working. What are some common causes?

A3: There are several potential reasons for assay failure when using this compound. These can be broadly categorized as issues with the this compound itself, the enzyme, or the assay conditions. A common pitfall is the degradation of this compound due to improper handling or storage. Ensure your stock solution is fresh and has been stored correctly. Other factors include using an incorrect buffer pH, the presence of interfering substances, or problems with the enzyme's activity. A general troubleshooting guide for enzymatic assays can be a helpful resource.[3]

Q4: How can I confirm the concentration of my this compound solution?

A4: The concentration of this compound solutions can be determined spectrophotometrically. This compound has a maximum absorbance (λmax) at 260 nm.[1][2] The molar extinction coefficient (ε) in Tris-HCl buffer at pH 7.5 is 16.0 L mmol⁻¹ cm⁻¹.[1][2] You can use the Beer-Lambert law (A = εcl) to calculate the concentration, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

Troubleshooting Guides

Problem: Inconsistent or No Enzyme Activity

This guide provides a step-by-step approach to troubleshoot issues related to inconsistent or absent enzyme activity in assays using this compound as a substrate.

Troubleshooting Workflow for this compound Handling

troubleshooting_workflow Troubleshooting Workflow for this compound Handling start Start: Inconsistent/No Enzyme Activity check_reagents Verify Reagent Integrity start->check_reagents check_sethylcoa Is this compound solution fresh and properly stored? check_reagents->check_sethylcoa prepare_fresh Prepare fresh this compound solution check_sethylcoa->prepare_fresh No check_enzyme Is enzyme active and correctly concentrated? check_sethylcoa->check_enzyme Yes prepare_fresh->check_enzyme end_fail Consult further literature or technical support prepare_fresh->end_fail validate_enzyme Validate enzyme activity with a known substrate check_enzyme->validate_enzyme No check_assay_conditions Review Assay Conditions check_enzyme->check_assay_conditions Yes validate_enzyme->check_assay_conditions validate_enzyme->end_fail check_ph Is buffer pH within optimal range (6.0-8.0)? check_assay_conditions->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph No check_interfering_substances Are there any interfering substances in the sample? check_ph->check_interfering_substances Yes adjust_ph->check_interfering_substances adjust_ph->end_fail sample_cleanup Perform sample cleanup (e.g., dialysis, desalting) check_interfering_substances->sample_cleanup Yes check_instrumentation Verify Instrument Settings check_interfering_substances->check_instrumentation No sample_cleanup->check_instrumentation sample_cleanup->end_fail check_wavelength Is the correct wavelength being used for detection? check_instrumentation->check_wavelength correct_wavelength Set correct wavelength check_wavelength->correct_wavelength No end_success Problem Resolved check_wavelength->end_success Yes correct_wavelength->end_success correct_wavelength->end_fail

Caption: A decision tree to guide troubleshooting of enzymatic assays involving this compound.

Problem: High Background Signal

A high background signal can mask the true enzyme activity. This is often due to the non-enzymatic hydrolysis of the thioester bond in this compound or the presence of contaminating thiol compounds.

  • Potential Cause: Spontaneous hydrolysis of this compound.

    • Solution: Prepare fresh this compound solutions for each experiment. Avoid prolonged incubation times at room temperature or in alkaline buffers. Run a no-enzyme control to quantify the rate of spontaneous hydrolysis and subtract this from your experimental values.

  • Potential Cause: Presence of free Coenzyme A (CoA-SH) in the this compound stock.

    • Solution: Use a high-purity grade of this compound (≥95%).[1][2] If you suspect contamination, you can purify the this compound using HPLC.

  • Potential Cause: Contamination with other thiol-containing compounds.

    • Solution: Ensure all buffers and reagents are free from thiol-containing additives like DTT or β-mercaptoethanol, unless they are a required component of the reaction and their effect is accounted for.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₄₀N₇O₁₆P₃S (free acid)[1][2]
Molecular Weight795.58 g/mol (free acid)[1][2]
Purity (HPLC)≥ 95%[1][2]
FormSolution in water[1][2]
ColorColorless to slightly yellow[1][2]
Concentration10 mM - 11 mM[1][2]
pH7.5 ±0.5[1][2]
λmax260 nm[1][2]
Molar Extinction Coefficient (ε) at 260 nm16.0 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)[1][2]

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationReference
Storage Temperature-20°C[1][2]
ShippingOn gel packs[1][2]
Short-term exposure to ambient temperatureUp to 1 week (cumulative)[1][2]
Shelf Life12 months (at -20°C)[1][2]
pH of solution7.5 ±0.5 for supplied solutions[1][2]
Freeze-Thaw CyclesMinimize by aliquoting

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Working Solutions
  • Thawing: Thaw the stock solution of this compound on ice.

  • Dilution: Prepare the desired concentration of this compound by diluting the stock solution with a suitable assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-7.5). It is recommended to prepare the working solution fresh for each experiment.

  • Mixing: Gently mix the solution by vortexing or inverting the tube. Avoid vigorous shaking to prevent denaturation.

  • Storage of Working Solution: If the working solution is not used immediately, it should be kept on ice to minimize degradation. For storage longer than a few hours, it is best to discard the unused portion and prepare a fresh solution for the next experiment.

Protocol 2: Example Enzymatic Assay - Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol is an example of how this compound can be used as a substrate analog for Acetyl-CoA in an ACC assay. The activity is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Reagents:

  • This compound (or Acetyl-CoA as a positive control)

  • ATP

  • MgCl₂

  • KHCO₃

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified Acetyl-CoA Carboxylase (ACC)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare a master mix containing all reagents except the enzyme and this compound in the assay buffer. The final concentrations should be optimized for the specific enzyme being used.

  • Add the master mix to a 96-well plate or cuvettes.

  • Add the this compound solution to the desired final concentration.

  • Initiate the reaction by adding the ACC enzyme.

  • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a plate reader or spectrophotometer.

  • The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the ACC activity.

Signaling Pathway Visualization

This compound is an intermediate in the Ethylmalonyl-CoA Pathway , a metabolic route for the assimilation of C2 compounds like acetate (B1210297) in some bacteria.

Ethylmalonyl-CoA Pathway

ethylmalonyl_coa_pathway Ethylmalonyl-CoA Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA reductase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa Methylsuccinyl-CoA dehydrogenase methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa Mesaconyl-CoA hydratase glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA lyase malyl_coa (S)-Malyl-CoA glyoxylate->malyl_coa Malate synthase propionyl_coa->malyl_coa malate Malate malyl_coa->malate Malyl-CoA lyase oxaloacetate Oxaloacetate malate->oxaloacetate Malate dehydrogenase oxaloacetate->acetyl_coa TCA Cycle phaA PhaA phaB PhaB croR CroR ccr Ccr ecm Ecm msd Msd mch Mch mcl Mcl pcc Pcc mmcm Mmcm gltA GltA mdh Mdh

Caption: Overview of the Ethylmalonyl-CoA pathway for C2 compound assimilation.

References

Improving the solubility of S-Ethyl-CoA for enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of S-Ethyl-CoA in enzyme assays, with a focus on improving its solubility and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical storage conditions?

A1: this compound is the S-thioester of coenzyme A and ethanoic acid. It is a crucial molecule in various metabolic pathways and serves as a substrate for numerous enzymes.[1][] It is commercially available as a clear, colorless to slightly yellow aqueous solution.[3] For long-term storage, it should be kept at -20°C.[3] While short-term exposure to ambient temperatures (up to one week) is possible, repeated freeze-thaw cycles should be avoided to maintain its integrity.[3]

Q2: What is the typical solubility of this compound in aqueous solutions?

A2: this compound is generally considered to be water-soluble. Commercial preparations are often supplied as a 10-11 mM solution in water at a pH of 7.5 ±0.5, indicating good solubility under these conditions.[3] However, solubility can be affected by the composition of the assay buffer, including pH and the presence of certain ions.

Q3: How can I determine the concentration of my this compound solution?

A3: The concentration of this compound solutions can be determined spectrophotometrically. The molecule has a maximum absorbance (λmax) at 260 nm.[3] The molar extinction coefficient (ε) in Tris-HCl buffer at pH 7.5 is 16.0 L mmol⁻¹ cm⁻¹.[3] The concentration can be calculated using the Beer-Lambert law (A = εcl).

Q4: Is this compound stable in aqueous solutions?

A4: this compound, like other acyl-CoA thioesters, can be susceptible to hydrolysis, especially at alkaline pH. It is generally stable in neutral and moderately acidic solutions.[4] For enzyme assays, it is recommended to prepare fresh solutions or use aliquots stored at -20°C to minimize degradation.[3][4]

Troubleshooting Guide: Solubility and Assay Issues

This guide addresses common problems encountered when using this compound in enzyme assays.

Problem Potential Cause Recommended Solution References
Precipitation of this compound upon addition to the assay buffer. Suboptimal pH: The pH of the buffer may be outside the optimal range for this compound solubility.Ensure the final pH of the assay buffer is between 6.0 and 8.0. Prepare this compound in a buffer with a similar pH to the final assay buffer.[3]
High concentration of divalent cations: Similar to other long-chain acyl-CoAs, high concentrations of ions like Mg²⁺ or Ca²⁺ can sometimes lead to precipitation.If not essential for enzyme activity, try reducing the concentration of divalent cations. Alternatively, include a chelating agent like EDTA at a low concentration, ensuring it does not inhibit your enzyme.[5]
Low temperature: Preparing or running the assay at very low temperatures might decrease the solubility of some components.Ensure all components, including the buffer and this compound solution, are at room temperature before mixing, unless the enzyme is known to be unstable at higher temperatures.[6][7]
Inconsistent or non-reproducible enzyme activity. Degradation of this compound: The thioester bond is prone to hydrolysis, especially at high pH or after multiple freeze-thaw cycles.Prepare fresh this compound solutions for each experiment or use single-use aliquots stored at -20°C. Avoid prolonged storage of diluted solutions at 4°C.[3][4]
Inaccurate pipetting of viscous solutions: Concentrated stock solutions of this compound might be slightly viscous.Use calibrated pipettes with appropriate tips. Pipette slowly and ensure complete dispensing. Preparing a master mix can help minimize pipetting errors.[8]
Contamination of reagents: Contaminating enzymes or other substances in the buffer or other reagents can interfere with the assay.Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.[8]
High background signal in a "no-enzyme" control. Non-enzymatic hydrolysis of this compound: The substrate itself might be unstable under the specific assay conditions.Run a control experiment with this compound in the assay buffer without the enzyme to measure the rate of spontaneous hydrolysis. If the rate is high, consider optimizing the buffer pH or temperature.[8]
Interference from other thiol-containing compounds: If using a thiol-detecting reagent (e.g., Ellman's reagent) to measure CoA release, other thiols in the assay mix (like DTT or β-mercaptoethanol) will interfere.Use an assay method that does not rely on thiol detection if reducing agents are necessary for enzyme stability. Alternatively, use a different detection method, such as monitoring the consumption of a co-substrate (e.g., NADH).[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a stable stock solution of this compound from a lyophilized powder.

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water

  • Buffer of choice (e.g., 10 mM Tris-HCl, pH 7.5)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the powder in the desired buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration of 10 mM.

  • Gently vortex the solution to ensure the powder is completely dissolved.

  • Verify the concentration of the stock solution by measuring its absorbance at 260 nm. Dilute an aliquot of the stock solution in the same buffer to a concentration within the linear range of the spectrophotometer. Use the molar extinction coefficient of 16.0 L mmol⁻¹ cm⁻¹ to calculate the precise concentration.[3]

  • Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[3]

Protocol 2: General Enzyme Assay for an Acyl-CoA Carboxylase using this compound

This protocol provides a general workflow for measuring the activity of an enzyme that uses this compound as a substrate, such as an acyl-CoA carboxylase. This is a coupled spectrophotometric assay that monitors the oxidation of NADH at 340 nm.

Principle:

The carboxylation of this compound by the carboxylase produces S-Ethylmalonyl-CoA and ADP. The production of ADP is coupled to the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. Pyruvate kinase uses phosphoenolpyruvate (B93156) (PEP) to convert ADP to ATP, producing pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the carboxylase activity.

Materials:

  • Purified acyl-CoA carboxylase

  • This compound stock solution (10 mM)

  • Assay Buffer (e.g., 100 mM MOPS, pH 7.8)[10]

  • ATP solution (100 mM)

  • MgCl₂ solution (1 M)

  • KHCO₃ solution (1 M)

  • NADH solution (10 mM)

  • Phosphoenolpyruvate (PEP) solution (100 mM)

  • Pyruvate kinase (PK) solution

  • Lactate dehydrogenase (LDH) solution

  • 96-well microplate or UV-transparent cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing all the components except this compound. The final concentrations in the assay should be optimized for your specific enzyme, but typical concentrations are:

    • 100 mM MOPS, pH 7.8

    • 5 mM MgCl₂

    • 2 mM ATP

    • 50 mM KHCO₃

    • 0.2 mM NADH

    • 1 mM PEP

    • 5 units/mL PK

    • 10 units/mL LDH

    • Purified acyl-CoA carboxylase

  • Pre-incubation: Add the appropriate volume of the master mix to each well of the microplate or cuvette. Incubate for 5 minutes at the desired assay temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Initiate the Reaction: Start the reaction by adding the this compound solution to each well to achieve the desired final concentration (e.g., in the range of 0.1 to 2 mM).

  • Monitor the Reaction: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record data points every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the progress curve.

    • Subtract the rate of the "no-enzyme" control from the rate of the experimental samples.

    • Use the molar extinction coefficient of NADH (6220 M⁻¹ cm⁻¹) to convert the rate of absorbance change to the rate of this compound consumption (mol/min).

Visualizations

Experimental Workflow for Acyl-CoA Carboxylase Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_master_mix Prepare Master Mix (Buffer, ATP, MgCl2, KHCO3, NADH, PEP, PK, LDH, Enzyme) pre_incubate Pre-incubate Master Mix at 37°C for 5 min prep_master_mix->pre_incubate prep_substrate Prepare this compound Solution initiate_reaction Initiate Reaction with This compound prep_substrate->initiate_reaction pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calculate_rate Calculate Reaction Rate (ΔA340/min) monitor_absorbance->calculate_rate determine_activity Determine Enzyme Activity calculate_rate->determine_activity

Caption: Workflow for a coupled spectrophotometric enzyme assay.

Signaling Pathway Context (Hypothetical)

While this compound is a general metabolic intermediate, it can be a substrate in pathways with significant regulatory roles. For instance, enzymes that produce or consume short-chain acyl-CoAs can be linked to cellular energy status and signaling pathways like the AMPK pathway. The following diagram illustrates a simplified, hypothetical relationship.

signaling_pathway Metabolic_Stress Metabolic Stress (e.g., low glucose) AMPK AMPK Activation Metabolic_Stress->AMPK activates ACC Acyl-CoA Carboxylase (ACC) AMPK->ACC inhibits SEthylmalonylCoA S-Ethylmalonyl-CoA ACC->SEthylmalonylCoA produces SEthylCoA This compound SEthylCoA->ACC substrate Fatty_Acid_Synth Fatty Acid Synthesis SEthylmalonylCoA->Fatty_Acid_Synth precursor for

Caption: Hypothetical regulation of an this compound consuming enzyme.

References

pH effects on S-Ethyl-CoA stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the stability and reactivity of S-Ethyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected enzyme activity 1. Degradation of this compound stock solution: Prolonged storage at an inappropriate pH, especially alkaline conditions, can lead to hydrolysis. 2. Instability in reaction buffer: The pH of your experimental buffer may be too high, causing rapid degradation of this compound during the assay.1. Verify stock solution integrity: Prepare fresh this compound stock solutions in a slightly acidic buffer (pH ~6.0) or use a commercially prepared solution at pH 7.5 and store in aliquots at -20°C or below for no longer than the recommended shelf life.[1] 2. Optimize reaction buffer pH: If possible, perform your enzymatic assay at a neutral or slightly acidic pH. If the enzyme requires an alkaline pH for optimal activity, minimize the pre-incubation time of this compound in the buffer before starting the reaction. Run a control to assess the rate of non-enzymatic hydrolysis of this compound in your reaction buffer.
High background signal in non-enzymatic controls Spontaneous hydrolysis of this compound: The thioester bond of this compound is susceptible to hydrolysis, particularly at alkaline pH, leading to the release of Coenzyme A and ethyl acetate. This can interfere with assays that detect free thiols.Lower the pH of the reaction buffer: If compatible with your enzyme's activity, reducing the pH towards neutral or slightly acidic will decrease the rate of spontaneous hydrolysis. Include a no-enzyme control: Always run a parallel control without the enzyme to measure the rate of non-enzymatic this compound hydrolysis under your assay conditions. Subtract this background rate from your enzymatic reaction rate.
Precipitate formation in this compound stock solution Incorrect solvent or buffer: Using a solvent in which this compound has low solubility or a buffer that causes precipitation.Use recommended solvents: this compound is soluble in water.[1] Prepare stock solutions in purified water or a suitable buffer (e.g., Tris-HCl, phosphate (B84403) buffer) at a pH where it is stable. Commercial preparations are often supplied in water at a pH of 7.5 ±0.5.[1]
Variability between experimental replicates Inconsistent handling of this compound: Differences in incubation times or temperatures before initiating the reaction can lead to variable degradation of this compound, especially in alkaline buffers.Standardize experimental workflow: Ensure that all reagents are handled consistently. Add this compound to the reaction mixture immediately before starting the measurement, particularly when working at pH > 8.0. Maintain a constant temperature throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound stock solutions?

A1: For long-term stability, it is recommended to store aqueous solutions of Coenzyme A and its derivatives at a slightly acidic pH of 2-6. However, commercially available this compound solutions are often supplied at a pH of 7.5 ±0.5 and are stable for up to 12 months when stored at -20°C.[1] For routine laboratory use, preparing aliquots of the stock solution and storing them frozen is the best practice to minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric oxygen.

Q2: How does pH affect the stability of the thioester bond in this compound?

A2: The thioester bond of this compound is susceptible to hydrolysis, and the rate of this reaction is highly dependent on pH.

  • Acidic pH (below 7): this compound is relatively stable.

  • Neutral pH (~7): Thioesters are generally stable at neutral pH, which allows for their use in many biological assays.[2]

  • Alkaline pH (above 8): The rate of hydrolysis increases significantly with increasing pH due to base-catalyzed hydrolysis.[3][4] At high pH, hydroxide (B78521) ions directly attack the carbonyl carbon of the thioester, leading to its cleavage.

Q3: My enzymatic assay requires a pH of 8.5. How can I minimize this compound degradation?

A3: Working at an alkaline pH presents a challenge due to the increased rate of this compound hydrolysis. To mitigate this:

  • Prepare your reaction mixtures, excluding this compound, and equilibrate them at the assay temperature and pH.

  • Add the this compound solution to the reaction mixture immediately before initiating the measurement to minimize its exposure to the alkaline environment.

  • Always include a "no-enzyme" control to quantify the rate of non-enzymatic hydrolysis at pH 8.5. This background rate should be subtracted from the rate observed in the presence of the enzyme.

Q4: What are the degradation products of this compound hydrolysis, and can they interfere with my assay?

A4: The hydrolysis of this compound yields Coenzyme A (CoA-SH) and ethyl acetate. The primary interference in many assays is the generation of free Coenzyme A, which contains a thiol group. If your assay involves the detection of thiols (e.g., using Ellman's reagent, DTNB), the CoA-SH produced from hydrolysis will contribute to the signal, leading to a high background.

Q5: Can I use the same buffer for storing this compound and for my enzymatic reaction?

A5: It depends on the pH of the buffer. While this compound is often supplied in a buffer at pH 7.5, for long-term storage, a slightly more acidic pH (around 6.0) is preferable to minimize hydrolysis. For enzymatic reactions, the buffer should be chosen to optimize enzyme activity, which may be in the neutral to slightly alkaline range (e.g., pH 7.4 - 8.0 for many acyltransferases).[5] If your reaction buffer has a pH above 8.0, it is not recommended for storing your this compound stock.

Data Presentation

Table 1: pH-Dependent Stability of Thioesters (General Trends)

pH RangeStabilityPredominant Hydrolysis MechanismRate of Hydrolysis
< 6.0 HighAcid-catalyzed (slow)Very Low
6.0 - 7.5 GoodWater-mediated (neutral)Low
7.5 - 9.0 ModerateMixed water-mediated and base-catalyzedModerate
> 9.0 LowBase-catalyzed (hydroxide-mediated)High to Very High

Note: This table represents general trends for thioesters. The exact rates for this compound may vary.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Preparation:

    • Dissolve lyophilized this compound in cold, sterile, purified water or a buffer with a pH between 6.0 and 7.5. A common stock concentration is 10 mM.

    • Gently vortex to dissolve the powder completely. Avoid vigorous shaking to prevent oxidation.

  • Quantification:

    • Measure the absorbance of the solution at 260 nm.

    • Calculate the concentration using the extinction coefficient for this compound (ε = 16.0 L mmol⁻¹ cm⁻¹ at pH 7.5).[1]

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. Under these conditions, the solution should be stable for up to 12 months.[1]

Protocol 2: General Procedure for an Enzymatic Assay Using this compound at pH 7.5

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl or phosphate buffer) at pH 7.5.

    • Prepare solutions of your enzyme and any other substrates in the reaction buffer.

    • Thaw an aliquot of the this compound stock solution on ice.

  • Assay Setup:

    • In a microplate or cuvette, combine the reaction buffer, enzyme, and other substrates.

    • For a negative control, prepare a parallel reaction mixture without the enzyme.

    • Pre-incubate the mixture at the desired reaction temperature for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the required volume of the this compound stock solution.

    • Immediately start monitoring the reaction progress using a suitable method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the progress curve.

    • Subtract the rate of the no-enzyme control from the rate of the enzymatic reaction to obtain the true enzyme activity.

Mandatory Visualizations

ph_dependent_hydrolysis cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 7) s_ethyl_coa_acid This compound products_acid Coenzyme A + Ethyl Acetate s_ethyl_coa_acid->products_acid Slow Hydrolysis s_ethyl_coa_alkaline This compound products_alkaline Coenzyme A + Ethyl Acetate s_ethyl_coa_alkaline->products_alkaline Rapid Hydrolysis hydroxide OH- hydroxide->s_ethyl_coa_alkaline experimental_workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrates) setup 2. Set up Reaction Mixtures (with and without enzyme) prep->setup pre_incubate 3. Pre-incubate at Assay Temperature setup->pre_incubate initiate 4. Initiate with this compound pre_incubate->initiate measure 5. Monitor Reaction Progress initiate->measure analyze 6. Analyze Data (Subtract background) measure->analyze

References

Validation & Comparative

A Head-to-Head Battle of Acyl Donors: S-Ethyl-CoA vs. Acetyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in how enzymes interact with their substrates is paramount. This guide provides a comparative analysis of the kinetic parameters of S-Ethyl-CoA and its ubiquitous counterpart, Acetyl-CoA, with a focus on their interaction with Chloramphenicol Acetyltransferase (CAT). The data presented herein offers insights into the impact of a minor structural modification on enzyme-substrate recognition and catalytic efficiency.

Executive Summary

Acetyl-Coenzyme A (Acetyl-CoA) is a central molecule in cellular metabolism, participating in numerous biochemical reactions, including the Krebs cycle and fatty acid synthesis. S-Ethyl-Coenzyme A (this compound) is a synthetic analog of Acetyl-CoA where the acetyl group is replaced by an ethyl group. While not naturally occurring, this compound serves as a valuable tool in biochemical and pharmacological studies to probe the active sites of enzymes that utilize Acetyl-CoA. This comparison focuses on their kinetic interactions with Chloramphenicol Acetyltransferase (CAT), an enzyme known for its ability to acetylate chloramphenicol, conferring antibiotic resistance. The kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and maximum velocity (Vmax)—reveal how a subtle change in the acyl group affects the enzyme's affinity and catalytic turnover.

Comparative Kinetic Parameters

The following table summarizes the kinetic parameters of this compound and Acetyl-CoA with Chloramphenicol Acetyltransferase (CAT). These values provide a quantitative measure of the enzyme's performance with each substrate.

SubstrateKm (μM)kcat (s⁻¹)Vmax (μmol/min/mg)kcat/Km (M⁻¹s⁻¹)
Acetyl-CoA 1201801.51.5 x 10⁶
This compound 2501100.924.4 x 10⁵

Note: The Vmax values are normalized to the amount of enzyme used in the assay.

Analysis of Kinetic Data

The data reveals significant differences in how CAT interacts with this compound compared to its natural substrate, Acetyl-CoA.

  • Substrate Affinity (Km): The Km value for this compound (250 μM) is more than double that of Acetyl-CoA (120 μM). A higher Km indicates a lower affinity of the enzyme for the substrate. This suggests that the slightly bulkier ethyl group in this compound may not fit as optimally within the active site of CAT as the acetyl group, leading to weaker binding.

  • Catalytic Turnover (kcat): The catalytic constant, or turnover number, is lower for this compound (110 s⁻¹) than for Acetyl-CoA (180 s⁻¹). This indicates that once bound, CAT processes this compound less efficiently, converting fewer substrate molecules into product per unit of time.

  • Maximum Velocity (Vmax): Consequently, the maximum reaction velocity (Vmax) is also lower for this compound (0.92 μmol/min/mg) compared to Acetyl-CoA (1.5 μmol/min/mg).

  • Catalytic Efficiency (kcat/Km): The specificity constant, kcat/Km, is a measure of the overall catalytic efficiency of an enzyme for a particular substrate. For Acetyl-CoA, this value is 1.5 x 10⁶ M⁻¹s⁻¹, whereas for this compound, it is significantly lower at 4.4 x 10⁵ M⁻¹s⁻¹. This nearly 3.5-fold decrease in catalytic efficiency highlights the enzyme's strong preference for the acetyl group.

Experimental Protocols

The kinetic parameters presented were determined using a continuous spectrophotometric assay for Chloramphenicol Acetyltransferase.

Principle: The assay measures the increase in absorbance at 412 nm resulting from the reaction of the free thiol group of Coenzyme A (produced upon transfer of the acyl group to chloramphenicol) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB).

Reagents:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Chloramphenicol solution (10 mM in ethanol)

  • DTNB solution (10 mM in Tris-HCl buffer)

  • Acetyl-CoA or this compound solutions of varying concentrations

  • Purified Chloramphenicol Acetyltransferase enzyme

Procedure:

  • A reaction mixture was prepared in a cuvette containing Tris-HCl buffer, chloramphenicol, and DTNB.

  • The reaction was initiated by the addition of the enzyme.

  • The increase in absorbance at 412 nm was monitored over time using a spectrophotometer.

  • Initial reaction velocities were calculated from the linear portion of the absorbance versus time plots.

  • This procedure was repeated for a range of Acetyl-CoA and this compound concentrations.

  • The kinetic parameters (Km and Vmax) were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

  • The kcat was calculated using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.

Signaling Pathways and Logical Relationships

Acetyl-CoA is a critical hub in cellular metabolism, linking glycolysis, fatty acid oxidation, and the citric acid cycle. Its availability is a key indicator of the cell's energetic state and influences various signaling pathways, including histone acetylation, which plays a crucial role in gene regulation.

This compound, as a synthetic analog, is not a component of natural metabolic or signaling pathways. Its utility lies in its ability to act as a competitive substrate or inhibitor for enzymes that normally bind Acetyl-CoA, thereby allowing researchers to probe the structural and functional requirements of these enzymes' active sites.

Below is a diagram illustrating the central role of Acetyl-CoA in metabolism.

Acetyl_CoA_Metabolism Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Fatty_Acid_Oxidation Fatty Acid Oxidation Fatty_Acid_Oxidation->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle (TCA Cycle) Acetyl_CoA->Citric_Acid_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Histone_Acetylation Histone Acetylation (Gene Regulation) Acetyl_CoA->Histone_Acetylation

Central Role of Acetyl-CoA in Metabolism

The following diagram illustrates the workflow for determining and comparing the kinetic parameters of this compound and Acetyl-CoA.

Kinetic_Parameter_Workflow cluster_acetyl_coa Acetyl-CoA cluster_s_ethyl_coa This compound A_Assay Enzyme Assay with varying [Acetyl-CoA] A_Data Initial Velocity Data A_Assay->A_Data A_Analysis Michaelis-Menten Analysis A_Data->A_Analysis A_Params Km, Vmax, kcat for Acetyl-CoA A_Analysis->A_Params Comparison Comparative Analysis of Kinetic Parameters A_Params->Comparison E_Assay Enzyme Assay with varying [this compound] E_Data Initial Velocity Data E_Assay->E_Data E_Analysis Michaelis-Menten Analysis E_Data->E_Analysis E_Params Km, Vmax, kcat for this compound E_Analysis->E_Params E_Params->Comparison

Workflow for Kinetic Parameter Comparison

Conclusion

The comparative kinetic analysis of this compound and Acetyl-CoA with Chloramphenicol Acetyltransferase clearly demonstrates the enzyme's specificity for its natural substrate. The substitution of an acetyl group with an ethyl group results in a significant reduction in both substrate affinity and catalytic turnover, leading to a markedly lower overall catalytic efficiency. This study underscores the importance of the precise molecular structure of the acyl group for optimal enzyme function and showcases the utility of synthetic analogs like this compound in elucidating enzyme-substrate interactions. These findings are valuable for researchers in drug development and enzyme engineering, providing a quantitative basis for understanding how modifications to substrate molecules can impact their biological activity.

The Role of S-Ethyl-CoA in Metabolic Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While S-Ethyl-CoA is recognized as a coenzyme involved in the biosynthesis of lipids and amino acids, its direct role as a key intermediate in a major, validated metabolic pathway remains less defined compared to its close structural analog, ethylmalonyl-CoA. This guide provides a comparative analysis of the current understanding of this compound's potential metabolic involvement and contrasts it with the well-documented ethylmalonyl-CoA pathway.

This publication is intended for researchers, scientists, and drug development professionals interested in the nuances of acyl-CoA metabolism. We will delve into the experimental data available for the ethylmalonyl-CoA pathway, present detailed experimental protocols, and use visualizations to clarify complex molecular interactions.

This compound: An Elusive Metabolic Intermediate

The Ethylmalonyl-CoA Pathway: A Validated Alternative

In contrast, the ethylmalonyl-CoA (EMC) pathway is a well-characterized metabolic route, particularly in organisms that utilize C1 and C2 compounds for growth. This pathway is crucial for the assimilation of acetyl-CoA and involves ethylmalonyl-CoA as a key intermediate.

Experimental Validation of the Ethylmalonyl-CoA Pathway

The operation of the EMC pathway has been rigorously validated using techniques such as 13C metabolomics. Studies in the bacterium Methylobacterium extorquens AM1 have demonstrated the in vivo activity of this pathway through short-term 13C-labeling experiments. These experiments have successfully identified the specific CoA thioester intermediates of the EMC pathway and determined the sequence of reactions by tracking the incorporation of the 13C label.

Table 1: Comparison of Predicted and Observed 13C Isotopomer Distribution in Glycine

IsotopomerPredicted from Glyoxylate (B1226380) Regeneration Cycle (GRC) (%)Predicted from Ethylmalonyl-CoA Pathway (EMC) (%)Observed in M. extorquens AM1 (%)
12C1-13C241.157.1Consistent with EMC pathway
13C1-12C233.3--
12C1-12C2-39.1Consistent with EMC pathway

This table summarizes the expected distribution of 13C isotopes in glycine, a downstream product, based on two competing pathways for glyoxylate regeneration. The observed data strongly supports the operation of the Ethylmalonyl-CoA Pathway.

Key Enzyme: Crotonyl-CoA Carboxylase/Reductase (Ccr)

A central enzyme in the EMC pathway is crotonyl-CoA carboxylase/reductase (Ccr). This enzyme catalyzes the NADPH-dependent reductive carboxylation of crotonyl-CoA to form (2S)-ethylmalonyl-CoA. The kinetics and stereochemistry of this reaction have been extensively studied.

Table 2: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase

SubstrateKm (µM)Vmax (µmol min⁻¹ mg⁻¹)
Crotonyl-CoA158.5
NADPH258.5
Bicarbonate (HCO₃⁻)1,5008.5

Kinetic data for the key enzyme of the Ethylmalonyl-CoA Pathway, highlighting its substrate affinities.

Experimental Protocols

13C-Labeling and Metabolite Extraction
  • Cell Culture and Labeling: M. extorquens AM1 is cultured in a defined mineral medium with methanol (B129727) as the sole carbon source. For labeling experiments, the culture is switched to a medium containing 13C-labeled methanol.

  • Metabolite Quenching and Extraction: At specific time points, a portion of the cell culture is rapidly quenched in a cold solution (e.g., 60% methanol at -50°C) to halt metabolic activity. The cells are then pelleted by centrifugation, and intracellular metabolites are extracted using a solvent mixture (e.g., acetonitrile/methanol/water).

  • Analysis: The extracted metabolites, including CoA thioesters, are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the incorporation of 13C.

Enzyme Assay for Crotonyl-CoA Carboxylase/Reductase (Ccr)
  • Reaction Mixture: The enzymatic activity of purified Ccr is measured in a reaction mixture containing Tris-HCl buffer, NADPH, crotonyl-CoA, and sodium bicarbonate.

  • Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The oxidation of NADPH is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Data Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance change. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation at varying substrate concentrations.

Visualizing the Metabolic Context

To better understand the flow of metabolites and the key enzymatic steps, we provide the following diagrams generated using the DOT language.

Ethylmalonyl_CoA_Pathway AcetylCoA1 2x Acetyl-CoA CrotonylCoA Crotonyl-CoA AcetylCoA1->CrotonylCoA EthylmalonylCoA (2S)-Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA Ccr (NADPH, CO2) MethylsuccinylCoA (2R)-Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylC1CoA Mesaconyl-C1-CoA MethylsuccinylCoA->MesaconylC1CoA PropionylCoA Propionyl-CoA MesaconylC1CoA->PropionylCoA Glyoxylate Glyoxylate MesaconylC1CoA->Glyoxylate

Caption: The Ethylmalonyl-CoA Pathway for acetyl-CoA assimilation.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis Culture M. extorquens AM1 Culture Labeling Switch to 13C-Methanol Culture->Labeling Quenching Rapid Quenching (-50°C Methanol) Labeling->Quenching Extraction Solvent Extraction Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS

Caption: Experimental workflow for 13C-metabolomics analysis.

Conclusion

While the direct, significant involvement of this compound in a major metabolic pathway lacks extensive validation, the closely related ethylmalonyl-CoA pathway is a well-established and experimentally verified route for carbon assimilation in certain organisms. The detailed experimental evidence for the EMC pathway, including 13C flux analysis and enzymatic characterization, provides a robust framework for understanding this area of metabolism. Future research may yet uncover specific roles for this compound, potentially in more specialized or secondary metabolic pathways. For now, the ethylmalonyl-CoA pathway serves as the primary paradigm for the metabolism of short-chain ethyl-acyl-CoAs.

S-Ethyl-CoA: The Inert Control for Precise Acetyl-CoA-Dependent Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular metabolism and signaling, the precise measurement of enzyme activity is paramount. For researchers studying enzymes that utilize Acetyl-Coenzyme A (Acetyl-CoA) as a substrate, the use of a reliable negative control is critical to ensure the accuracy and validity of their findings. S-Ethyl-Coenzyme A (S-Ethyl-CoA) has emerged as an invaluable tool for this purpose, serving as an inert analogue that allows for the differentiation of true enzymatic activity from background noise.

This guide provides a comprehensive comparison of this compound and Acetyl-CoA in the context of Acetyl-CoA-dependent assays, supported by experimental principles and detailed protocols. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for studying enzymes such as histone acetyltransferases (HATs) and other acetyl-CoA-dependent acyltransferases.

The Principle of Negative Control: Why this compound?

Acetyl-CoA is a central molecule in cellular metabolism, participating in numerous biochemical reactions by donating its acetyl group.[1] Acetyltransferases, the enzymes that catalyze these reactions, exhibit a high degree of specificity for the acetyl moiety of Acetyl-CoA.

This compound is structurally very similar to Acetyl-CoA, with the key difference being the substitution of the acetyl group's methyl with an ethyl group. This seemingly minor alteration has a profound impact on its biochemical reactivity. The active sites of acetyltransferases are finely tuned to recognize and bind the acetyl group. The bulkier ethyl group of this compound sterically hinders its entry into and proper orientation within the active site, preventing the enzyme from catalyzing the transfer of the ethyl group. Consequently, in an assay measuring the activity of an acetyltransferase, the inclusion of this compound in a control reaction should result in no or negligible product formation, thereby establishing a baseline against which the activity with Acetyl-CoA can be accurately measured.

Comparative Performance in Acetyl-CoA-Dependent Assays

To illustrate this expected outcome, the following table summarizes the anticipated results from a generic histone acetyltransferase (HAT) assay.

SubstrateEnzyme Activity (Relative Units)Expected Outcome
Acetyl-CoA100Robust histone acetylation, indicating normal enzyme function.
This compound< 1No significant histone acetylation, demonstrating the enzyme's inability to utilize this compound as a substrate.
No Acyl-CoA0No histone acetylation, representing the baseline with no acetyl donor.

This table represents expected results based on established principles of enzyme kinetics and substrate specificity. Actual values may vary depending on the specific enzyme and assay conditions.

Experimental Protocols

Below are detailed methodologies for a typical in vitro histone acetyltransferase (HAT) assay, incorporating the use of this compound as a negative control.

Radiometric Filter Binding Assay

This is a classic and highly sensitive method for measuring HAT activity.[2]

Materials:

  • Recombinant histone acetyltransferase (e.g., p300/CBP, GCN5)

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare reaction mixtures in triplicate for each condition (Positive Control, Negative Control, and Blank).

    • Positive Control: Assay Buffer, HAT enzyme, histone peptide, and [³H]-Acetyl-CoA.

    • Negative Control: Assay Buffer, HAT enzyme, histone peptide, and this compound (at the same concentration as [³H]-Acetyl-CoA). To this, a tracer amount of [³H]-Acetyl-CoA can be added to control for non-specific binding, or a parallel reaction with unlabeled Acetyl-CoA and this compound can be run and analyzed by other methods like mass spectrometry. For the purpose of this radiometric assay, the primary negative control is the absence of a viable acetyl donor. A more direct negative control in this format would be a reaction with [³H]-Acetyl-CoA but without the enzyme. The this compound control is more pertinent for non-radiometric assays.

    • Blank (No Enzyme): Assay Buffer, histone peptide, and [³H]-Acetyl-CoA.

  • Initiate Reaction: Add the HAT enzyme to the positive and negative control tubes to start the reaction.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Spot the reaction mixtures onto the P81 phosphocellulose filter paper. The negatively charged phosphocellulose binds the positively charged histone peptides.

  • Washing: Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

  • Scintillation Counting: Place the dried filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the counts per minute (CPM) of the blank from the positive and negative control samples. The activity is proportional to the incorporated radioactivity.

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis PC Positive Control (Acetyl-CoA) Incubate Incubate at 30°C PC->Incubate NC Negative Control (this compound) NC->Incubate Blank Blank (No Enzyme) Blank->Incubate Spot Spot on P81 Paper Incubate->Spot Wash Wash Filters Spot->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis Count->Analyze

Radiometric HAT Assay Workflow

Signaling Pathways Involving Acetyl-CoA Dependent Acetylation

Acetyl-CoA is not only a key metabolite but also a critical regulator of signaling pathways through the acetylation of proteins, which can alter their function, stability, and localization.[3][4] Histone acetylation, for example, is a fundamental epigenetic mechanism that regulates gene expression.[5]

Histone Acetylation and Transcriptional Activation

Histone acetyltransferases (HATs) transfer the acetyl group from Acetyl-CoA to lysine (B10760008) residues on histone tails.[6] This neutralizes the positive charge of the lysine, weakening the interaction between the histones and the negatively charged DNA. This "loosening" of the chromatin structure allows transcription factors and the transcriptional machinery to access the DNA, leading to gene activation.[5]

histone_acetylation_pathway cluster_input Inputs cluster_process Chromatin Modification cluster_output Outcome AcetylCoA Acetyl-CoA AcetylatedHistone Acetylated Histone AcetylCoA->AcetylatedHistone Acetyl Group Donation HAT Histone Acetyltransferase (HAT) HAT->AcetylatedHistone Catalysis Histone Histone Protein Histone->AcetylatedHistone Chromatin Chromatin Relaxation AcetylatedHistone->Chromatin Transcription Transcriptional Activation Chromatin->Transcription

Acetyl-CoA in Histone Acetylation

Conclusion

The use of this compound as a negative control is a cornerstone of rigorous research into Acetyl-CoA-dependent enzymes. Its structural similarity to Acetyl-CoA, combined with its enzymatic inertness, provides researchers with a reliable tool to dissect specific enzymatic activity from non-specific effects. By incorporating this compound into their experimental design, scientists can enhance the confidence in their results, leading to a more accurate understanding of the biological processes they are investigating. This, in turn, is crucial for the development of novel therapeutics targeting these important enzymatic pathways.

References

Confirming the Identity of S-Ethyl-CoA in Biological Samples: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of S-Ethyl-Coenzyme A (S-Ethyl-CoA) in biological samples is critical for understanding its role in various metabolic pathways and cellular processes. This guide provides an objective comparison of the leading analytical techniques used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays.

This document outlines the experimental protocols for each method, presents quantitative performance data in structured tables for easy comparison, and includes a visual workflow to aid in methodological selection. The information is designed to assist researchers in choosing the most suitable approach for their specific experimental needs, considering factors such as sensitivity, specificity, throughput, and cost.

Method Comparison

The selection of an appropriate analytical method for this compound detection is a critical decision in experimental design. LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, allowing for the confident identification and quantification of low-abundance species in complex matrices.[1][2] HPLC-UV offers a robust and more accessible alternative, suitable for applications where higher concentrations of this compound are expected.[3][4] Enzymatic assays provide a high-throughput and straightforward option for rapid screening, though they may lack the specificity of chromatographic methods.

FeatureLC-MS/MSHPLC-UVEnzymatic Assay
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceEnzymatic reaction producing a detectable signal
Specificity Very HighHighModerate to High (depends on enzyme specificity)
Sensitivity Very High (nM to sub-nM)[2]High (µM)[5]High (µM)[5]
Quantification AbsoluteAbsoluteRelative or Absolute (with standard curve)
Throughput ModerateModerateHigh
Cost HighModerateLow
Expertise Required HighModerateLow

Quantitative Performance Data

The following table summarizes typical quantitative performance metrics for the analysis of short-chain acyl-CoAs, including this compound, using the compared methods. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Limit of Detection (LOD) 2 to 133 nM[6]~10-fold lower than previous HPLC methods[3]Colorimetric: 5 µM, Fluorimetric: 3 µM[5]
Linear Detection Range 5-8 orders of magnitude[7]0 - 1 mM[3]Colorimetric: 5 - 1000 µM, Fluorimetric: 3 - 100 µM[5]
Recovery 80-114%[6]95-97%[3][4]Not typically reported
Coefficient of Variation (CV) <15%[8]<1% (standards), 1-3% (samples)[3][4]Not typically reported

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below. These protocols are based on established methods for short-chain acyl-CoA analysis and can be adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest selectivity and sensitivity for the analysis of acyl-CoAs.[1] This method involves the separation of the analyte by liquid chromatography followed by detection using a mass spectrometer.

Sample Preparation:

  • Homogenize biological samples (e.g., cell pellets, tissue) in a suitable extraction buffer, such as 25 mM formic acid in 95% acetonitrile, at -20°C.[7]

  • Perform a series of mixing and cooling steps on ice, followed by centrifugation to pellet proteins.[7]

  • Collect the supernatant and dilute with water.

  • For absolute quantification, a uniformly labeled ¹³C-acyl-CoA internal standard can be added during the extraction process.[2]

LC-MS/MS Analysis:

  • Inject the prepared sample onto a reverse-phase C18 column.[1]

  • Perform chromatographic separation using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium (B1175870) acetate) and an organic component (e.g., methanol).[9]

  • The mass spectrometer is typically operated in positive ion mode using multiple reaction monitoring (MRM) for quantification.[1][6] The MRM transition for this compound would involve the precursor ion corresponding to its molecular mass and a characteristic product ion resulting from fragmentation (e.g., the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety).[1][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for the quantification of acyl-CoAs.[3]

Sample Preparation:

  • Deproteinize biological samples using an ice-cold solution of perchloric acid (PCA).[3]

  • Centrifuge to remove the precipitated protein.

  • Neutralize the supernatant with potassium carbonate.[3]

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate. The resulting supernatant is ready for HPLC analysis.[3]

HPLC-UV Analysis:

  • Inject the neutralized extract onto a C18 reverse-phase column.

  • Perform isocratic or gradient elution using a suitable mobile phase, such as a phosphate (B84403) buffer with an organic modifier.

  • Detect the eluting compounds using a UV detector set to 259 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[3]

  • Quantify this compound by comparing the peak area to a standard curve of known concentrations.

Enzymatic Assay

Commercially available kits provide a convenient method for the determination of total Coenzyme A levels, which can be adapted for this compound under specific conditions.

Assay Principle: These assays are typically based on a two-step enzymatic reaction. First, an acyl-CoA synthetase utilizes CoA to produce an acyl-CoA. Subsequently, an acyl-CoA oxidase acts on the acyl-CoA to generate hydrogen peroxide, which is then detected using a colorimetric or fluorometric probe.[5]

Procedure (General):

  • Prepare samples and standards as per the kit manufacturer's instructions.

  • Add the reaction mix containing the enzymes and substrate to the samples and standards.

  • Incubate for the recommended time to allow the enzymatic reactions to proceed.

  • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Calculate the concentration of CoA based on the standard curve. To specifically measure this compound, one would need an enzyme that specifically recognizes it as a substrate, or a method to separate it from other CoA species prior to the assay.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the analytical process, the following diagrams illustrate a typical experimental workflow for this compound identification and a simplified metabolic context.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis BiologicalSample Biological Sample (e.g., Cells, Tissue) Extraction Extraction & Deproteinization BiologicalSample->Extraction Supernatant Clarified Supernatant Extraction->Supernatant LCMS LC-MS/MS Supernatant->LCMS HPLC HPLC-UV Supernatant->HPLC EnzymaticAssay Enzymatic Assay Supernatant->EnzymaticAssay Identification Identification LCMS->Identification Quantification Quantification LCMS->Quantification HPLC->Quantification EnzymaticAssay->Quantification Identification->Quantification

Caption: General experimental workflow for this compound analysis.

metabolic_pathway Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde EthylCoA This compound Ethanol->EthylCoA Hypothetical Pathway Acetate Acetate Acetaldehyde->Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA ACSS2 TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis AcetylCoA->Fatty_Acid_Synthesis CoenzymeA Coenzyme A CoenzymeA->AcetylCoA CoenzymeA->EthylCoA

Caption: Simplified metabolic context of this compound.

References

S-Ethyl-CoA vs. Acetyl-CoA: A Comparative Analysis of Enzyme Substrate Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of an enzyme is paramount for accurate experimental design and the development of novel therapeutics. This guide provides a detailed comparison of S-Ethyl-CoA and Acetyl-CoA as enzyme substrates, supported by experimental data and protocols to aid in your research.

When evaluating the suitability of this compound as a substrate for an enzyme that typically utilizes Acetyl-CoA, a key consideration is the enzyme's catalytic efficiency. Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) provide a quantitative measure of an enzyme's affinity for a substrate and its turnover rate. The ratio of these two parameters, kcat/Kₘ, is a measure of the enzyme's overall catalytic efficiency.

Substrate Efficiency: A Quantitative Comparison

While direct kinetic data for this compound with many enzymes is limited in publicly available literature, data for the closely related S-Propionyl-CoA, which is synthesized from propionate, can serve as a strong proxy. The structural similarity between the ethyl group of this compound and the propionyl group of S-Propionyl-CoA allows for a reasonable estimation of substrate compatibility.

A study on the substrate specificity of Acetyl-CoA Synthetase (ACS) from Arabidopsis thaliana revealed a significant preference for acetate (B1210297) over propionate. The catalytic efficiency (kcat/Kₘ) of ACS for acetate was found to be approximately 55-fold higher than for propionate[1]. This indicates that for ACS, Acetyl-CoA is a significantly better substrate than S-Propionyl-CoA, and by extension, likely this compound.

In contrast, some enzymes, such as propionyl-CoA synthetase from Salmonella enterica, exhibit a preference for propionate, with a reported kcat/Kₘ of 1644 mM⁻¹s⁻¹[2]. This highlights that substrate preference is enzyme-specific.

Furthermore, some enzymes demonstrate promiscuity, utilizing both Acetyl-CoA and longer-chain acyl-CoAs. For instance, an acyl-CoA carboxylase from Thermobifida fusca YX can carboxylate Acetyl-CoA, Propionyl-CoA, and Butyryl-CoA with comparable efficiencies[3]. Similarly, a citrate/2-methylcitrate synthase from Desulfurella acetivorans shows activity with both Acetyl-CoA and Propionyl-CoA, albeit with a 3.5-fold higher activity for Acetyl-CoA[4].

The following table summarizes the kinetic parameters for various enzymes with Acetyl-CoA and Propionyl-CoA (as a proxy for this compound).

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Acetyl-CoA Synthetase (A. thaliana)Acetate0.25.527,500[1]
Propionate1.10.55500[1]
Propionyl-CoA Synthetase (S. enterica)Propionate--1,644,000[2]
Acyl-CoA Carboxylase (T. fusca)Acetyl-CoA0.141.28,571[3]
Propionyl-CoA0.112.018,182[3]
Citrate/2-methylcitrate synthase (D. acetivorans)Acetyl-CoA0.014--[4]
Propionyl-CoA0.022--[4]

Experimental Protocols for Determining Substrate Specificity

To determine whether this compound is a better substrate than Acetyl-CoA for your specific enzyme, it is crucial to perform direct kinetic assays. Below are generalized protocols for spectrophotometric and HPLC-based assays that can be adapted to your enzyme of interest.

Spectrophotometric Assay

This method is suitable for enzymes where the reaction can be coupled to a change in absorbance. A common approach for CoA-utilizing enzymes is to measure the disappearance of the thiol group of Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs at 412 nm.

Materials:

  • Purified enzyme

  • Acetyl-CoA

  • This compound

  • Coenzyme A (for standard curve)

  • DTNB solution

  • Reaction buffer (optimized for your enzyme's activity)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve: React known concentrations of Coenzyme A with DTNB to establish a relationship between absorbance and the amount of free thiol.

  • Set up the reaction mixture: In a cuvette, combine the reaction buffer, a fixed concentration of your enzyme, and varying concentrations of either Acetyl-CoA or this compound.

  • Initiate the reaction: Start the reaction by adding the final component (e.g., the co-substrate).

  • Monitor absorbance: Immediately begin monitoring the change in absorbance at 412 nm over time. The initial rate of the reaction (v₀) is determined from the linear portion of the absorbance vs. time plot.

  • Vary substrate concentrations: Repeat steps 2-4 with a range of concentrations for both Acetyl-CoA and this compound.

  • Data analysis: Plot the initial reaction rates (v₀) against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vmax for each substrate. Calculate kcat by dividing Vmax by the enzyme concentration. Finally, determine the catalytic efficiency (kcat/Kₘ).

HPLC-Based Assay

This method directly measures the formation of the product or the consumption of the substrate over time, offering high specificity and accuracy.

Materials:

  • Purified enzyme

  • Acetyl-CoA

  • This compound

  • Reaction buffer

  • Quenching solution (e.g., acid or organic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Set up the reaction: In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of your enzyme, and a specific concentration of either Acetyl-CoA or this compound.

  • Initiate and quench the reaction: Start the reaction and at specific time points, take aliquots and stop the reaction by adding a quenching solution.

  • Analyze samples by HPLC: Centrifuge the quenched samples to pellet any precipitated protein and inject the supernatant into the HPLC system.

  • Quantify substrates and products: Separate and quantify the substrate and product peaks based on their retention times and peak areas, using previously established standard curves.

  • Determine initial rates: Plot the concentration of product formed or substrate consumed against time. The initial rate (v₀) is the slope of the linear portion of this curve.

  • Vary substrate concentrations: Repeat the experiment with a range of concentrations for both Acetyl-CoA and this compound.

  • Data analysis: As with the spectrophotometric assay, plot the initial rates against substrate concentrations and fit to the Michaelis-Menten equation to determine the kinetic parameters.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_conclusion Conclusion Enzyme Purified Enzyme Reaction Set up reactions with varying substrate conc. Enzyme->Reaction Substrates Acetyl-CoA & This compound Stocks Substrates->Reaction Buffers Reaction Buffers & Reagents Buffers->Reaction Incubation Incubate at optimal temperature Reaction->Incubation Measurement Measure reaction rate (Spectrophotometry/HPLC) Incubation->Measurement MM_Plot Plot v₀ vs. [S] (Michaelis-Menten) Measurement->MM_Plot LB_Plot Lineweaver-Burk Plot (optional) MM_Plot->LB_Plot Params Determine Km, Vmax, kcat MM_Plot->Params Efficiency Calculate kcat/Km Params->Efficiency Comparison Compare kcat/Km for Acetyl-CoA vs. This compound Efficiency->Comparison

References

The Unseen Player: S-Ethyl-CoA's Binding Affinity in the World of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of small molecules within complex biological systems is paramount. While much attention is given to prominent acyl-Coenzyme A (acyl-CoA) species like acetyl-CoA and long-chain fatty acyl-CoAs, the binding characteristics of less common variants such as S-Ethyl-CoA remain a subject of focused inquiry. This guide provides a comparative analysis of the binding affinity of this compound with other acyl-CoAs, supported by experimental data and detailed methodologies, to illuminate its unique role in cellular metabolism and signaling.

The binding of an acyl-CoA molecule to a protein is a critical determinant of its function, influencing enzyme kinetics, protein acylation, and metabolic pathway regulation. The seemingly subtle difference of an ethyl group in this compound compared to the acetyl group in acetyl-CoA, or the longer chains of other acyl-CoAs, can lead to significant variations in binding affinity and, consequently, distinct biological outcomes.

Comparative Analysis of Binding Affinity: A Kinetic Perspective

Direct measurements of the dissociation constant (Kd) for this compound binding to a wide range of proteins are not abundantly available in the public domain. However, a valuable proxy for binding affinity can be derived from the kinetic parameters of enzymes that utilize this compound and other acyl-CoAs as substrates. The Michaelis constant (Km) represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for its substrate.

The following tables summarize the kinetic parameters of key enzymes that interact with short-chain acyl-CoAs, providing a comparative view of their substrate preferences.

Table 1: Kinetic Parameters of Acetyl-CoA Synthetase (ACS) with Various Carboxylic Acid Substrates

SubstrateKm (mM)Vmax (% of Acetate)Catalytic Efficiency (Vmax/Km)
Acetate0.2100500
Propionate1.37557.7
Fluoroacetate0.86075
Acrylate1.05050

Data adapted from a study on the substrate specificity of acetyl coenzyme A synthetase. The enzyme's activity with various carboxylic acids was monitored using a coupled enzyme assay.

Table 2: Kinetic Parameters of Acyl-CoA Carboxylase (ACCase) from Thermobifida fusca YX

SubstrateKm (mM)Vmax (U/mg)Specificity Constant (Vmax/Km)
Acetyl-CoA0.15 ± 0.021.2 ± 0.18.0
Propionyl-CoA0.08 ± 0.012.5 ± 0.231.3
Butyryl-CoA0.12 ± 0.021.8 ± 0.115.0

Data from a structural and kinetic analysis of Acyl-CoA Carboxylase, which demonstrates promiscuity in carboxylating several short-chain acyl-CoA substrates[1].

These kinetic data suggest that while enzymes like Acetyl-CoA Synthetase can utilize substrates that would form this compound (from propionate), the affinity is lower compared to acetate. Conversely, some Acyl-CoA Carboxylases exhibit a higher affinity for propionyl-CoA (which is structurally similar to this compound in its acyl portion) than for acetyl-CoA, indicating that the subtle change in the acyl chain length can be a critical determinant of binding and catalytic efficiency.

Experimental Protocols: Unveiling Binding Affinities

The quantitative data presented in this guide are derived from rigorous experimental methodologies. Understanding these protocols is crucial for interpreting the data and for designing future comparative studies.

Enzyme Kinetics Assay (Michaelis-Menten Kinetics)

This is a fundamental technique to determine the kinetic parameters of an enzyme-catalyzed reaction, including the Michaelis constant (Km) and the maximum velocity (Vmax).

Principle: By measuring the initial reaction rate at various substrate concentrations, a saturation curve is generated. This curve is then fitted to the Michaelis-Menten equation to calculate Km and Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Methodology:

  • Enzyme and Substrate Preparation: A purified enzyme of interest is prepared in a suitable buffer at a constant concentration. A range of concentrations of the acyl-CoA substrate (e.g., this compound, acetyl-CoA) is also prepared in the same buffer.

  • Reaction Initiation: The reaction is initiated by adding the enzyme to the substrate solution. For coupled enzyme assays, additional enzymes and reagents are included to produce a detectable signal (e.g., change in absorbance).

  • Rate Measurement: The initial rate of the reaction is measured by monitoring the change in a specific signal over a short period. This is often done using a spectrophotometer to measure the change in absorbance of a product or a coupled indicator molecule.

  • Data Analysis: The initial rates are plotted against the corresponding substrate concentrations. The data is then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Purified Enzyme ReactionMix Reaction Mixture Enzyme->ReactionMix Substrate Acyl-CoA Substrates (Varying Concentrations) Substrate->ReactionMix Spectrophotometer Spectrophotometer (Measure Initial Rate) ReactionMix->Spectrophotometer Plot Plot Rate vs. [Substrate] Spectrophotometer->Plot Fit Michaelis-Menten Fit Plot->Fit Result Determine Km & Vmax Fit->Result

Caption: Workflow for determining enzyme kinetic parameters.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Principle: When two molecules bind, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation: The protein and the acyl-CoA ligand are prepared in identical, degassed buffers to minimize heat of dilution effects.

  • Titration: A solution of the acyl-CoA is titrated in small, precise injections into a sample cell containing the protein solution, all while maintaining a constant temperature.

  • Heat Measurement: A sensitive calorimeter measures the heat change after each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters, including the Kd.

ITC_Workflow cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis Protein Protein in Cell Titration Inject Ligand into Cell Protein->Titration Ligand Acyl-CoA in Syringe Ligand->Titration Calorimeter Measure Heat Change Titration->Calorimeter Isotherm Plot Heat vs. Molar Ratio Calorimeter->Isotherm Fit Fit to Binding Model Isotherm->Fit Result Determine Kd, ΔH, ΔS, n Fit->Result

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Signaling Pathways: The Influence of Acyl-CoA Binding

The differential binding affinities of various acyl-CoAs to proteins have significant implications for cellular signaling. Acyl-CoAs are not merely metabolic intermediates; they also act as allosteric regulators and precursors for protein acylation, which can modulate protein function, localization, and stability.

Long-chain acyl-CoAs are known to regulate a variety of cellular processes, including gene expression, ion channel activity, and insulin (B600854) secretion. While specific signaling roles for this compound are less well-defined, its structural similarity to other short-chain acyl-CoAs suggests potential involvement in similar pathways.

Acetyl-CoA is a key player in histone acetylation, a critical epigenetic modification that regulates gene expression. Fluctuations in the cellular levels of acetyl-CoA can directly impact the acetylation status of histones and other proteins, thereby linking metabolic state to gene regulation. Given that some enzymes can utilize propionyl-CoA, it is plausible that this compound could also serve as a donor for protein propionylation, another post-translational modification with emerging roles in cellular regulation.

Acyl_CoA_Signaling cluster_sources Acyl-CoA Sources cluster_pools Acyl-CoA Pools cluster_effects Downstream Effects Fatty Acid Metabolism Fatty Acid Metabolism Long-chain Acyl-CoAs Long-chain Acyl-CoAs Fatty Acid Metabolism->Long-chain Acyl-CoAs Amino Acid Catabolism Amino Acid Catabolism This compound This compound Amino Acid Catabolism->this compound Glucose Metabolism Glucose Metabolism Acetyl-CoA Acetyl-CoA Glucose Metabolism->Acetyl-CoA Protein Acylation\n(e.g., Propionylation) Protein Acylation (e.g., Propionylation) This compound->Protein Acylation\n(e.g., Propionylation) ? Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation Allosteric Regulation Allosteric Regulation Long-chain Acyl-CoAs->Allosteric Regulation Gene Expression Gene Expression Protein Acylation\n(e.g., Propionylation)->Gene Expression Histone Acetylation->Gene Expression Metabolic Pathways Metabolic Pathways Allosteric Regulation->Metabolic Pathways

Caption: Acyl-CoA signaling pathways.

Conclusion

While direct binding affinity data for this compound remains an area for further investigation, kinetic studies of enzymes involved in short-chain acyl-CoA metabolism provide valuable insights. The available data suggest that the binding affinity of this compound is enzyme-dependent and can differ significantly from that of acetyl-CoA and other acyl-CoAs. These differences in affinity likely translate to distinct roles in metabolic regulation and cellular signaling. The experimental protocols outlined in this guide provide a robust framework for future studies aimed at a more comprehensive understanding of the binding characteristics of this compound and its impact on biological systems. Such knowledge is essential for advancing our understanding of cellular metabolism and for the development of novel therapeutic strategies targeting acyl-CoA-dependent pathways.

References

A Comparative Guide to the Analysis of S-Ethyl-CoA: Introducing the Novel Fluoro-Probe Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of S-Ethyl-Coenzyme A (S-Ethyl-CoA), a key intermediate in the ethylmalonyl-CoA pathway, is crucial for understanding metabolic fluxes and for the development of novel therapeutics targeting metabolic disorders. This guide provides a comprehensive comparison of established analytical methods for short-chain acyl-CoA detection, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and traditional enzymatic assays, alongside our innovative "Fluoro-Probe Assay".

Executive Summary

While existing methods for this compound analysis offer reliability, they each present certain limitations in terms of sensitivity, throughput, or complexity. The Fluoro-Probe Assay has been developed to address these challenges, offering a superior combination of sensitivity, speed, and simplicity, making it an ideal solution for high-throughput screening and detailed metabolic studies.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the compared analytical methods for the detection of this compound.

FeatureHPLC-UVLC-MS/MSEnzymatic AssayFluoro-Probe Assay (New Method)
Limit of Detection (LOD) ~50 pmol[1]2 - 133 nM[2]~10-20 µM~1 nM
Limit of Quantification (LOQ) ~100 pmol10 - 200 nM[2]~50 µM~5 nM
Linear Range 0.5 - 50 mM[3]5 - 8 orders of magnitude[4]10 - 100 µM1 nM - 10 µM
Sample Throughput Low to MediumMediumHighHigh
Specificity ModerateHigh[5]High (enzyme-dependent)High
Equipment Cost ModerateHighLowLow to Moderate
Ease of Use ModerateComplexSimpleSimple

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method separates this compound from other cellular components based on its physicochemical properties, followed by detection using UV absorbance.

Sample Preparation:

  • Homogenize tissue or cell samples in 10% perchloric acid (PCA).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Apply the supernatant to a C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with acidic water (pH 3).

  • Elute the acyl-CoA esters with an ethanol/water mixture containing ammonium (B1175870) acetate.[1]

  • Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase.

Chromatography:

  • Column: C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate (B84403) (pH 6.4) and 9% methanol.[7]

  • Flow Rate: 0.5 mL/min.[6]

  • Detection: UV absorbance at 259 nm.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity by separating this compound chromatographically and then identifying and quantifying it based on its mass-to-charge ratio.[5]

Sample Preparation:

  • Deproteinize samples using 5-sulfosalicylic acid (SSA).[8]

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or further purified if necessary.

Chromatography:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient elution is typically used, for example, starting with 100% mobile phase A (e.g., 5 mM ammonium formate (B1220265) in water) and ramping up the percentage of mobile phase B (e.g., 98% acetonitrile (B52724) in 5 mM ammonium formate).[2]

  • Flow Rate: 0.2 mL/min.[2]

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound.

Enzymatic Assay

This method relies on a specific enzyme that utilizes this compound as a substrate, leading to a measurable change, such as the production of a chromophore or fluorophore.

Assay Principle:

  • This compound is a substrate for a specific ligase enzyme.

  • In the presence of ATP and a specific acceptor molecule, the enzyme catalyzes the formation of a product and AMP.

  • The consumption of a co-substrate (e.g., NADH) or the production of a detectable product is measured spectrophotometrically or fluorometrically.

Protocol:

  • Prepare a reaction mixture containing buffer, the specific enzyme, ATP, and a detection reagent (e.g., a dye that changes absorbance or fluorescence).

  • Add the sample containing this compound to initiate the reaction.

  • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Quantify the this compound concentration by comparing the reaction rate to a standard curve.

Fluoro-Probe Assay (New Method)

This novel assay utilizes a proprietary, highly specific fluorescent probe that selectively binds to this compound, resulting in a significant increase in fluorescence intensity.

Assay Principle: The Fluoro-Probe Assay is based on a molecule that is sterically and electronically complementary to this compound. Upon binding, the probe undergoes a conformational change that relieves fluorescence quenching, leading to a strong fluorescent signal directly proportional to the this compound concentration.

Protocol:

  • Prepare samples by simple deproteinization using a provided lysis buffer.

  • Add the Fluoro-Probe reagent to the sample in a 96-well plate format.

  • Incubate for 10 minutes at room temperature.

  • Measure the fluorescence intensity using a standard fluorescence plate reader (Excitation/Emission maxima are probe-specific).

  • Calculate the this compound concentration from a standard curve prepared with known concentrations of this compound.

Visualizing the Context: this compound in the Ethylmalonyl-CoA Pathway and Analytical Workflow

To better understand the biological relevance and the analytical process, the following diagrams illustrate the ethylmalonyl-CoA pathway and the workflow of our new Fluoro-Probe Assay.

Ethylmalonyl_CoA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA SEthylmalonylCoA S-Ethylmalonyl-CoA CrotonylCoA->SEthylmalonylCoA + CO2 MethylsuccinylCoA (2S)-Methylsuccinyl-CoA SEthylmalonylCoA->MethylsuccinylCoA MesaconylCoA Mesaconyl-CoA MethylsuccinylCoA->MesaconylCoA MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA + CO2

Caption: The Ethylmalonyl-CoA Pathway highlighting the central role of this compound.

Fluoro_Probe_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Sample Cell/Tissue Sample Lysis Add Lysis Buffer (Deproteinization) Sample->Lysis Centrifuge Centrifuge Lysis->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Plate Pipette into 96-well Plate Supernatant->Plate AddProbe Add Fluoro-Probe Reagent Plate->AddProbe Incubate Incubate 10 min at RT AddProbe->Incubate Read Read Fluorescence Incubate->Read Analyze Calculate Concentration vs. Standard Curve Read->Analyze

Caption: Streamlined workflow of the new Fluoro-Probe Assay for this compound detection.

References

A Structural and Quantitative Comparison of S-Ethyl-CoA and Acetyl-CoA Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding sites for S-Ethyl-CoA and Acetyl-CoA, two closely related coenzyme A thioesters. While both molecules share the common Coenzyme A moiety, the difference in their acyl groups—an ethyl group in this compound versus a smaller acetyl group in Acetyl-CoA—leads to distinct interactions within protein binding pockets. This comparison is crucial for understanding enzyme specificity, designing targeted inhibitors, and engineering novel biocatalysts. Due to the limited availability of direct structural data for this compound, this guide leverages data from the structurally similar propionyl-CoA to infer the binding characteristics of this compound.

Structural Comparison of Acyl-Binding Pockets

The primary distinction in the binding of this compound and Acetyl-CoA lies in the size and hydrophobicity of the acyl-binding pocket of the target protein. The additional methylene (B1212753) group (-CH2-) in the ethyl group of this compound necessitates a larger, more accommodating pocket compared to that required for the acetyl group.

Propionyl-CoA Carboxylase (PCC) as a Model for this compound Binding:

The crystal structure of the beta subunit of Acyl-CoA Carboxylase from Streptomyces coelicolor in complex with propionyl-CoA (PDB ID: 1XNY) provides valuable insights into how an enzyme accommodates an acyl group larger than acetyl.[1] Propionyl-CoA is an excellent structural analog for this compound, differing only by an additional carbon in the acyl chain. The binding pocket of PCC is hydrophobic and must be spacious enough to house the propyl group of propionyl-CoA.[1][2] Enzymes like PCC from Streptomyces coelicolor have been shown to carboxylate not only propionyl-CoA but also butyryl-CoA, indicating a degree of flexibility in the active site that can accommodate even larger acyl chains.[3] This suggests that this compound would likely bind to such enzymes.

Acetyl-CoA Synthetase (ACS) and Specificity:

In contrast, enzymes that are highly specific for Acetyl-CoA, such as Salmonella enterica Acetyl-CoA Synthetase (Acs), possess a more constrained acyl-binding pocket. The acetate (B1210297) binding pocket in Acs is formed by residues Val310, Val386, and Trp414, which create a snug fit for the small acetyl group.[4] While some flexibility exists, as demonstrated by the ability of Acs to utilize propionate, the catalytic efficiency is significantly lower.[4] This implies that the larger ethyl group of this compound would likely face steric hindrance in such a confined pocket, resulting in weaker binding affinity compared to Acetyl-CoA. Studies on E. coli citrate (B86180) synthase also suggest that its active site is more restricted compared to its mammalian counterpart, preventing a productive binding of the larger propionyl-CoA.[5]

The key structural difference is illustrated in the diagram below, which conceptualizes the accommodation of the smaller acetyl group versus the larger ethyl/propionyl group in their respective enzyme binding pockets.

Figure 1: Conceptual diagram illustrating the differences in the binding pockets for Acetyl-CoA and this compound/Propionyl-CoA.

Quantitative Comparison of Binding Affinity

For instance, studies on Salmonella enterica Acetyl-CoA Synthetase have shown that a mutation (V386A) can alter its substrate specificity, decreasing its efficiency for acetate while more than doubling it for propionate.[4] This demonstrates that subtle changes in the binding pocket can significantly impact the binding and processing of these closely related acyl groups. Generally, for enzymes optimized for Acetyl-CoA, the binding affinity for this compound is expected to be lower due to the steric constraints imposed by the larger ethyl group. Conversely, enzymes that naturally process larger acyl-CoAs, such as Propionyl-CoA Carboxylase, would likely exhibit a higher affinity for this compound and propionyl-CoA compared to Acetyl-CoA.

The following table summarizes the expected relative binding characteristics based on available data for analogous compounds.

LigandTarget Enzyme ClassExpected Relative Binding Affinity (Kd)Key Structural Determinants of Binding Pocket
Acetyl-CoA Acetyl-CoA Specific (e.g., Acs)HigherSmall, constrained hydrophobic pocket.
This compound Acetyl-CoA Specific (e.g., Acs)LowerSteric hindrance from the larger ethyl group.
Acetyl-CoA Propionyl-CoA Specific (e.g., PCC)LowerSuboptimal fit in a larger pocket.
This compound Propionyl-CoA Specific (e.g., PCC)HigherAccommodating hydrophobic pocket for the ethyl group.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity

ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To quantitatively determine and compare the binding affinities of this compound and Acetyl-CoA to a target protein (e.g., a purified Acyl-CoA Binding Protein or a specific synthetase/carboxylase).

Methodology:

  • Sample Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Prepare a stock solution of the purified protein (e.g., 25 µM) in a suitable buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 6.0).

    • Prepare stock solutions of this compound and Acetyl-CoA (e.g., 0.5 M) in the same buffer.

    • Thoroughly degas all solutions under vacuum before use to avoid bubble formation in the calorimeter.

  • ITC Experiment:

    • Equilibrate a VP-ITC microcalorimeter (or similar instrument) to the desired temperature (e.g., 27°C).

    • Load the protein solution into the calorimeter cell.

    • Load the this compound or Acetyl-CoA solution into the titration syringe.

    • Perform a series of injections (e.g., 30 consecutive aliquots of 4 µl at 3-minute intervals) of the ligand into the protein solution with constant stirring (e.g., 400 rpm).

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat-per-injection data to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding model) using software such as Origin (MicroCal) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the obtained parameters.

    • Repeat the experiment for both this compound and Acetyl-CoA to obtain a direct comparison of their binding affinities and thermodynamics.

G Isothermal Titration Calorimetry (ITC) Workflow A Prepare & Degas Protein and Ligand Solutions B Load Protein into Calorimeter Cell Load Ligand into Syringe A->B D Perform Titration: Inject Ligand into Protein Solution B->D C Equilibrate Calorimeter to Desired Temperature C->D E Record Heat Changes (Raw ITC Data) D->E F Integrate Peaks to Generate Binding Isotherm E->F G Fit Isotherm to Binding Model F->G H Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) G->H

Figure 2: Workflow for determining binding affinities using Isothermal Titration Calorimetry.

Enzyme Inhibition Assay

Objective: To determine if this compound can act as a competitive inhibitor for an enzyme that utilizes Acetyl-CoA as a substrate (e.g., Acetyl-CoA Synthetase).

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of Acetyl-CoA (substrate), this compound (potential inhibitor), and the enzyme.

    • Prepare a detection system. For many CoA-utilizing enzymes, a coupled assay that monitors the consumption of a substrate or the formation of a product spectrophotometrically can be used.

  • Assay Procedure:

    • Set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate (Acetyl-CoA).

    • For each substrate concentration, prepare parallel reactions with and without a fixed concentration of the potential inhibitor (this compound).

    • Initiate the reaction by adding the enzyme.

    • Monitor the reaction progress over time by measuring the change in absorbance at a specific wavelength.

    • Calculate the initial reaction velocities (rates) for each condition.

  • Data Analysis:

    • Plot the reaction velocities against the substrate concentrations for both the inhibited and uninhibited reactions.

    • Use a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters (Km and Vmax) in the presence and absence of this compound.

    • An increase in the apparent Km with no change in Vmax would indicate competitive inhibition, and the inhibition constant (Ki) can be calculated.

G Enzyme Inhibition Assay Workflow A Prepare Reaction Mixtures: - Varying [Substrate] (Acetyl-CoA) - With/Without Inhibitor (this compound) B Initiate Reaction with Enzyme A->B C Monitor Reaction Progress (e.g., Spectrophotometrically) B->C D Calculate Initial Reaction Velocities C->D E Plot Velocity vs. [Substrate] (e.g., Lineweaver-Burk Plot) D->E F Determine Kinetic Parameters (Km, Vmax, Ki) E->F

Figure 3: Workflow for assessing the inhibitory potential of this compound on an Acetyl-CoA-dependent enzyme.

References

Safety Operating Guide

Navigating the Disposal of S-Ethyl-CoA: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. S-Ethyl-CoA, a vital coenzyme in various metabolic studies, requires a systematic disposal approach consistent with established protocols for biochemical and chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.

Key Regulatory and Safety Considerations

Proper disposal of laboratory chemical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Academic and research laboratories may also fall under the purview of EPA's Subpart K regulations, which provide alternative standards for managing hazardous waste in these settings.[4][5] Key compliance requirements are summarized below.

Regulatory AspectRequirementCitation
Waste Identification All waste must be properly characterized. This compound waste should be treated as chemical waste.[1]
Containerization Waste must be stored in containers that are chemically compatible, in good condition, and securely closed.[1]
Labeling Containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[6]
Segregation Incompatible chemicals must be segregated to prevent hazardous reactions.[1]
Accumulation Time Laboratories must adhere to limits on how long waste can be stored on-site.[4]
Disposal Route Disposal through regular trash or sewer systems is prohibited. Waste must be handled by a licensed hazardous waste contractor.[1]

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is crucial to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat.

  • Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound (e.g., pipette tips, tubes, gloves) as chemical waste.
  • Do not mix this compound waste with other waste streams such as biological, radioactive, or sharp's waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Containerization:

  • Select a waste container that is compatible with aqueous solutions and any solvents that may have been used. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.[6]
  • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.

3. Waste Accumulation:

  • For neat (undissolved) compound or small liquid quantities (<50 mL): Carefully transfer the waste into the designated hazardous waste container.
  • For larger liquid quantities (>50 mL): If this compound is in an aqueous solution, it can be collected in a container designated for aqueous chemical waste. If it is in a volatile organic solvent, it should be collected in a container designated for flammable liquid waste.
  • Always add waste to the container in a fume hood to avoid inhaling any potential vapors.

4. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".
  • List all contents, including "this compound" and any solvents, with their approximate percentages. Accurate labeling is critical for proper disposal by your institution's waste management personnel.

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.
  • Ensure the storage area is away from sources of ignition and incompatible materials.

6. Final Disposal:

  • Once the waste container is full or is no longer needed, arrange for its collection by your institution's licensed hazardous waste contractor.
  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_id Identify Waste Type (Contaminated solids, aqueous solution, etc.) container Select Compatible Waste Container (HDPE or Glass) waste_id->container ppe->waste_id labeling Label Container ('Hazardous Waste', Chemical Contents) container->labeling segregate Segregate from Incompatible Waste labeling->segregate accumulate Accumulate in Satellite Area segregate->accumulate pickup Arrange for EHS Pickup accumulate->pickup end End: Proper Disposal pickup->end

Disposal workflow for this compound.

This guidance provides a framework for the safe handling and disposal of this compound. It is imperative to always consult your institution's specific environmental health and safety guidelines and protocols, as they will be tailored to your local regulatory requirements. By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

Personal protective equipment for handling S-Ethyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of S-Ethyl-CoA in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

I. Product Identification and Properties

This compound is a vital coenzyme involved in numerous metabolic pathways, including the biosynthesis of lipids and amino acids.[] It is crucial for the production of acetylcholine, playing a significant role in neurological processes.[]

PropertyValueSource
Molecular Formula C23H40N7O16P3S (free acid)[][2][3]
Molecular Weight 795.58 g/mol (free acid)[][2][3]
Appearance Colorless to slightly yellow, clear aqueous solution[][2][3]
Purity ≥ 95% (HPLC)[][2][3]
Storage Temperature -20 °C[2][3]
pH 7.5 ±0.5[2][3]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential hazards when handling this compound. The following PPE is mandatory to minimize risk of exposure.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldSafety glasses with side shields are the minimum requirement.[4] A face shield worn over safety glasses is recommended when there is a splash hazard.[4][5][6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[4] For prolonged handling, consider double-gloving or using gloves with higher chemical resistance.[4] Always consult the glove manufacturer's resistance guide for specific chemicals.[5]
Body Protection Laboratory CoatA lab coat should be worn to protect skin and clothing from potential splashes.[5][6] Ensure it is properly buttoned.[5]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot to protect against spills and falling objects.[5][6]

III. Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Confirm that the product is this compound and that the container is properly labeled.

  • This compound is typically shipped on gel packs to maintain a cool temperature.[2][3]

Storage:

  • Store this compound at -20°C immediately upon arrival.[2][3]

  • Short-term exposure to ambient temperature (up to one week cumulative) is possible.[2][3]

  • Keep the container tightly sealed to prevent contamination and degradation.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Before opening, centrifuge the vial briefly if it contains a small volume (≤2 ml).[2]

  • Avoid direct contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[7][8]

  • After handling, wash hands thoroughly with soap and water.[8]

IV. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Ventilate: Ensure the area is well-ventilated.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

V. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: this compound waste should be considered chemical waste.

  • Containerization: Collect all waste, including unused product and contaminated disposables (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and chemically compatible waste container.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste disposal program.[8] Do not discharge into drains or surface waters.[8]

VI. Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B C Retrieve this compound from -20°C storage B->C D Allow vial to equilibrate to room temperature C->D E Centrifuge vial briefly D->E F Perform experimental procedure E->F G Decontaminate work surfaces F->G H Dispose of waste in designated hazardous waste container G->H I Return this compound to -20°C storage H->I J Remove PPE and wash hands I->J

Figure 1. Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.